molecular formula C13H23NO4 B3022037 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid CAS No. 344933-31-9

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Cat. No.: B3022037
CAS No.: 344933-31-9
M. Wt: 257.33 g/mol
InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
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Description

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327156-95-6
Record name 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Saturated Scaffolds in Advanced Drug Discovery

In the landscape of modern medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the architectural components that bridge the target protein binder and the E3 ligase ligand are of paramount importance.[1][2] Among these, saturated cyclic scaffolds have garnered significant attention for their ability to impart conformational rigidity and specific spatial orientations, which are critical for the formation of a productive ternary complex.[3][4] This guide focuses on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a key building block that offers a conformationally constrained cis-1,4-disubstituted cyclohexane ring. Its structure provides a defined vector for orienting the two ends of a PROTAC molecule, influencing both its pharmacokinetic properties and its biological activity.[5]

This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, synthesis, and critical applications of this compound, with a particular focus on the nuanced role its stereochemistry plays in the rational design of potent and selective protein degraders.

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule featuring a carboxylic acid group for amide bond formation and a Boc-protected amine. The tert-Butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group, essential for controlled, sequential coupling reactions common in the synthesis of complex molecules like PROTACs.[6]

PropertyValueSource
CAS Number 327156-95-6[6]
Molecular Formula C₁₃H₂₃NO₄[6]
Molecular Weight 257.33 g/mol [6]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in organic solvents like DCM, DMF, and DMSOGeneral Knowledge

The defining feature of this molecule is the cis relationship between the acetic acid and the protected amino group on the cyclohexane ring. This stereochemistry forces the two substituents into a diaxial or diequatorial conformation, depending on the chair flip of the ring, which dictates a specific spatial relationship between the points of attachment in a larger molecule. This is in stark contrast to its trans isomer, which places the substituents on opposite sides of the ring, leading to a more linear and extended conformation.[5]

Synthesis and Purification: A Stereochemical Challenge

The synthesis of this compound is not trivial, primarily due to the challenge of controlling and separating the cis and trans isomers. The common starting material for this scaffold is 4-nitrophenylacetic acid.[7]

Representative Synthetic Pathway

The overall synthetic strategy involves two key transformations:

  • Stereoselective Hydrogenation: The reduction of the aromatic ring of 4-nitrophenylacetic acid to form 4-aminocyclohexylacetic acid. This step is critical as the choice of catalyst and reaction conditions can influence the resulting cis/trans isomer ratio.

  • Amine Protection: The selective protection of the primary amine with a Boc group.

SynthesisWorkflow

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: A Guided Methodology

Step 1: Hydrogenation of 4-Nitrophenylacetic Acid

The catalytic hydrogenation of 4-nitrophenylacetic acid simultaneously reduces the nitro group and saturates the aromatic ring. The stereochemical outcome is highly dependent on the catalyst and conditions. While many procedures aim to maximize the trans isomer, certain conditions can favor the cis product.[7] For instance, hydrogenation in an aqueous medium in the presence of a Pd/C catalyst at moderate pressures has been reported to yield a mixture where the cis isomer is the major product.[7]

  • Setup: A pressure reactor (autoclave) is charged with 4-nitrophenylacetic acid and a suitable solvent (e.g., water or methanol).

  • Catalyst: A palladium on carbon (Pd/C) catalyst (5-10 mol%) is added to the mixture.

  • Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 3-4 bar). The reaction is typically stirred at a controlled temperature (e.g., 50-60°C) until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield a mixture of cis and trans 4-aminocyclohexylacetic acid.

Step 2: Boc Protection

The resulting mixture of amino acids is then subjected to Boc protection. This is a standard procedure in organic synthesis.

  • Dissolution: The crude amino acid mixture is dissolved in a solvent system such as aqueous dioxane or tetrahydrofuran (THF) with a base (e.g., sodium hydroxide or triethylamine).

  • Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, is added portion-wise to the cooled solution (0-5°C).

  • Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is acidified (e.g., with citric acid or KHSO₄) to a pH of ~2-3 and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product as a mixture of cis and trans isomers.

Step 3: Isomer Purification

This is often the most challenging step. The separation of the cis and trans isomers of the Boc-protected acid can be achieved by:

  • Column Chromatography: Flash chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective, although it may be challenging on a large scale.

  • Fractional Crystallization: Exploiting differences in the solubility of the two isomers or their salts in various solvent systems can be a more scalable approach. This requires careful optimization of solvents and conditions.

Application in PROTAC Design: The Critical Role of Stereochemistry

This compound serves as a rigid linker component in PROTACs. The linker's role is not merely to connect the two ligands but to orient them in a specific three-dimensional arrangement that promotes the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][8]

PROTAC_Mechanism

Caption: Role of the PROTAC in inducing protein degradation.

Case Study: cis vs. trans Isomers in LRRK2 Degraders

A recent study provides profound insight into the functional consequences of linker stereochemistry.[5] The authors compared a PROTAC designed to degrade Leucine-rich repeat kinase 2 (LRRK2), named XL01126, which contains a trans-cyclohexyl linker, to its corresponding cis-analogue.

The key findings were:

  • Weaker Binary Binding of cis-linker Compounds: The compounds containing the cis-cyclohexyl linker consistently showed weaker binding affinity to the VHL E3 ligase compared to their trans counterparts.[5]

  • Contrasting Ternary Complex Conformations: High-resolution co-crystal structures revealed that the trans linker adopts a rigid, extended conformation. In contrast, the cis linker folds back on itself, creating a network of intramolecular contacts and long-range interactions with the VHL protein.[5]

  • Superior Degradation by the trans-Isomer: Despite the weaker binary binding of the VHL ligand in the trans series, the full PROTAC (XL01126) was a more efficient and cooperative degrader of LRRK2 than its cis counterpart.[5]

This case study underscores a critical principle in PROTAC design: optimal degradation is not solely predicted by the binary binding affinities of the individual ligands. The overall conformation of the ternary complex, dictated by the linker's geometry, is a more decisive factor. The cis linker, while promoting stronger binary VHL binding through its folded conformation, ultimately hinders the formation of a productive ternary complex for LRRK2 degradation. This highlights how a subtle stereochemical change can profoundly impact the biological outcome, making both cis and trans isomers of such linkers valuable tools for fine-tuning PROTAC activity.[5]

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and, importantly, the cis stereochemistry. The relative orientation of the protons on the cyclohexane ring will result in characteristic chemical shifts and coupling constants that differ from the trans isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to separate it from the trans isomer.

Safety and Handling

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or with respiratory protection.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air.[9]

Always consult a comprehensive and up-to-date MSDS from the supplier before handling this chemical.

Conclusion and Future Outlook

This compound is more than just a linker; it is a strategic tool for medicinal chemists. Its rigid, cyclic structure provides a predictable and constrained geometry that is essential for the rational design of PROTACs and other complex therapeutic agents. The profound impact of its stereochemistry on the formation and stability of the ternary complex, as demonstrated in recent studies, highlights the necessity of exploring both cis and trans isomers during the optimization of a protein degrader. As the field of targeted protein degradation continues to mature, the demand for such well-defined and stereochemically pure building blocks will undoubtedly increase, paving the way for the development of more potent, selective, and effective therapeutics.

References

  • MedChemExpress. cis-Ethyl 2-(4-aminocyclohexyl)acetate hydrochloride. Available from: [Link]

  • Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. Published October 30, 2020. Available from: [Link]

  • Journal of the American Chemical Society. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Published April 10, 2025. Available from: [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. PMC. 2020. Available from: [Link]

  • Liu, X., et al. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. Available from: [Link]

  • Kalogeropulou, A. F., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. Published September 15, 2024. Available from: [Link]

  • MedChemExpress. This compound. Available from: [Link]

  • NET. Characteristic roadmap of linker governs the rational design of PROTACs. Available from: [Link]

  • Perfumer's Apprentice. 2-tert-Butylcyclohexyl acetate Safety Data Sheet. Published August 25, 2022. Available from: [Link]

  • Oakwood Chemical. This compound. Available from: [Link]

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020. Available from: [Link]

  • Google Patents. Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.
  • PubChem. Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. Available from: [Link]

  • PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]

  • Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

Sources

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic building block of significant interest in contemporary drug discovery and medicinal chemistry. We will explore its core structural features, physicochemical properties, a validated synthesis protocol, and its critical applications, with a particular focus on its role as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and as a unique scaffold in peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique stereochemical and functional properties in their work.

Introduction and Strategic Importance

This compound, often abbreviated as cis-Boc-ACHA, is a non-proteinogenic amino acid derivative. Its structure is defined by a cyclohexane ring with two substituents—an acetic acid moiety and a tert-Butoxycarbonyl (Boc) protected amine—in a cis-1,4-configuration. This specific spatial arrangement imparts a fixed, bent geometry, making it a highly valuable component for constructing molecules with precise conformational requirements.

The strategic importance of this compound stems from its dual functionality:

  • The carboxylic acid group provides a reactive handle for amide bond formation, enabling conjugation to other molecules.

  • The Boc-protected amine allows for controlled deprotection and subsequent derivatization, a cornerstone of modern peptide and medicinal chemistry.[1]

This combination, locked into a rigid cyclic scaffold, makes it an exemplary tool for advancing therapeutic modalities that depend on specific spatial orientations, most notably in the rapidly evolving field of PROTACs.[2][3]

Molecular Structure and Chemical Identity

The defining feature of this molecule is the cis stereochemistry of the 1,4-disubstituted cyclohexane ring. In its most stable chair conformation, one substituent (the acetic acid group) will typically occupy an equatorial position while the other (the Boc-amino group) will be in an axial position, or vice-versa. This arrangement creates a distinct angular relationship between the two functional groups, which is fundamentally different from the linear geometry of its trans isomer. This conformational rigidity is critical for its function as a linker, as it reduces the entropic penalty of binding and pre-organizes the connected moieties for optimal interaction with their respective biological targets.

Key Identification Parameters
ParameterValueReference(s)
CAS Number 327156-95-6[2][4][5]
Molecular Formula C₁₃H₂₃NO₄[2][4][5]
Molecular Weight 257.33 g/mol [2][4][5]
Synonyms cis-4-(Boc-amino)cyclohexaneacetic acid, cis-[4-(Boc-amino)cyclohexyl]acetic acid
InChI Key IHXBNSUFUFFBRL-AOOOYVTPSA-N
Canonical SMILES CC(C)(C)OC(=O)N[C@@H]1CCCC(O)=O

Physicochemical Properties and Safety

Understanding the physical properties and handling requirements is essential for the effective use of this compound in a laboratory setting.

Physicochemical Data
PropertyValueReference(s)
Physical Form Crystalline solid / powder
Assay Purity Typically ≥98.0% (by TLC)[6]
Storage Conditions Store sealed in a dry environment at room temperature[2][3]
Safety and Handling

The compound is classified with the GHS07 pictogram, indicating it is a potential irritant and can be harmful.

  • Hazard Statement: H302 - Harmful if swallowed.

  • Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. When handling the powder form, a dust mask is recommended to avoid inhalation.

Synthesis and Purification Protocol

The most direct and common synthesis of this compound involves the N-protection of its corresponding amine precursor, 2-(cis-4-aminocyclohexyl)acetic acid. The use of di-tert-butyl dicarbonate (Boc₂O) is the industry standard for this transformation due to its high efficiency and the clean, gaseous nature of its byproducts.

Workflow for Boc-Protection

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification A 2-(cis-4-aminocyclohexyl)acetic acid D Boc Protection Reaction (Nucleophilic attack of amine on Boc anhydride) A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., NaOH, NaHCO₃) in Solvent (e.g., 1,4-Dioxane/Water) C->D Catalyzes/Enables E Crude Product Mixture D->E Yields F Purified this compound E->F Purification (Acidification, Extraction, Crystallization)

Caption: General workflow for the synthesis of cis-Boc-ACHA.

Step-by-Step Experimental Protocol
  • Dissolution: Dissolve 2-(cis-4-aminocyclohexyl)acetic acid in a mixture of 1,4-dioxane and an aqueous solution of a suitable base, such as sodium hydroxide, at 0-5 °C. The base is critical as it deprotonates the amine, activating it for nucleophilic attack, and keeps the carboxylic acid salt in solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane to the reaction mixture while maintaining the cold temperature. A slight molar excess of Boc₂O is typically used to ensure complete conversion.

  • Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).

  • Acidification & Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify with a cold aqueous acid (e.g., 1M HCl or citric acid) to a pH of ~3. This protonates the carboxylic acid, causing the desired product to precipitate or become extractable into an organic solvent. Extract the product into a suitable solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by crystallization to yield the final product with high purity.

This protocol is self-validating as the purity can be confirmed at each stage using standard analytical techniques like TLC, HPLC, and NMR spectroscopy.

Key Applications in Drug Discovery

The unique structural attributes of this compound make it a powerful tool in two primary areas of drug development.

A Rigid Linker for PROTAC Development

PROTACs are heterobifunctional molecules that induce targeted protein degradation by hijacking the cell's ubiquitin-proteasome system.[2][3] A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and geometry are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

The cis-cyclohexyl scaffold of this molecule provides a rigid, well-defined linker element. Its bent conformation orients the two ends of the PROTAC at a specific angle, which can be optimal for facilitating the crucial protein-protein interactions within the ternary complex.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation TP Target Protein PROTAC PROTAC (cis-ACHA Linker) TP->PROTAC binds E3 E3 Ligase E3->TP Ubiquitination PROTAC->E3 binds

Caption: Role of a cis-ACHA-based PROTAC in forming a ternary complex.

Building Block in Peptide and Peptidomimetic Synthesis

In peptide science, incorporating non-natural amino acids is a key strategy for developing therapeutics with enhanced stability, potency, and receptor selectivity. This compound serves as a γ-amino acid analog with a constrained conformation.

The Boc protecting group is central to its utility. It is stable to the basic conditions used for peptide coupling but can be cleanly removed with mild acids, such as trifluoroacetic acid (TFA), which is the standard deprotection step in Boc-based solid-phase peptide synthesis (SPPS).[1] Its incorporation into a peptide sequence introduces a rigid bend, which can be used to mimic β-turns or to create macrocyclic peptides with well-defined shapes.

Spectroscopic Profile

While raw spectral data is specific to each batch, the expected spectroscopic characteristics derived from its structure are as follows:

  • ¹H NMR: A characteristic sharp singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of the Boc protector). A broad signal for the N-H proton. A complex series of multiplets for the 10 protons on the cyclohexane ring. A doublet at ~2.2 ppm for the two protons of the acetic acid CH₂ group. The specific coupling constants between protons on the cyclohexane ring are diagnostic for confirming the cis conformation.

  • ¹³C NMR: Resonances for two carbonyl carbons (~170-180 ppm for the carboxylic acid and ~155 ppm for the carbamate). A signal for the quaternary carbon of the Boc group (~80 ppm). Multiple signals corresponding to the carbons of the cyclohexane ring and the acetic acid methylene group.

  • Infrared (IR) Spectroscopy: Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching at ~3300-3500 cm⁻¹. Strong C=O stretching absorptions around 1700 cm⁻¹ (for the acid) and 1680 cm⁻¹ (for the carbamate).

  • Mass Spectrometry (ESI-MS): The compound is expected to show a protonated molecular ion [M+H]⁺ at m/z 258.17 and a sodium adduct [M+Na]⁺ at m/z 280.15.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its value is rooted in the precise three-dimensional structure conferred by the cis-disubstituted cyclohexane core. This fixed geometry is highly sought after for the rational design of PROTAC linkers and conformationally constrained peptidomimetics. With well-established synthesis protocols and clear utility, this molecule will continue to be a critical component in the development of next-generation therapeutics.

References

  • This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 7, 2026, from [Link]

  • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (2019). Google Patents.
  • 2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate | C13H25NO3 | CID 24720929 - PubChem. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.). Google Patents.
  • 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid - PubChemLite. (n.d.). PubChemLite. Retrieved January 7, 2026, from [Link]

  • CIS-[4-(BOC-AMINO)CYCLOHEXYL]ACETIC ACID, >=98.0% - Research Scientific. (n.d.). Research Scientific. Retrieved January 7, 2026, from [Link]

  • Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • 265609 Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8. (n.d.). Retrieved January 7, 2026, from [Link]

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The Strategic Application of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid in the Architecture of Proteolysis Targeting Chimeras (PROTACs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition to Induced Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond classical occupancy-driven inhibition to a novel modality known as induced protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1] Unlike traditional inhibitors that require sustained target engagement for efficacy, PROTACs act catalytically to induce the degradation of a target protein of interest (POI), offering a powerful strategy to address previously "undruggable" targets.[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides, while the PROTAC molecule is released to engage another target protein.[1]

This guide provides a deep dive into the biological significance and practical application of a specific, yet crucial, building block in PROTAC design: 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid . While this molecule itself does not possess inherent biological activity, its role as a semi-rigid linker is pivotal to the function of the final PROTAC construct.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

The UPS is a tightly regulated cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[2] This intricate process involves a cascade of enzymatic reactions initiated by the activation of ubiquitin by a ubiquitin-activating enzyme (E1). The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate protein.[6] The sequential addition of ubiquitin moieties results in a polyubiquitin chain that acts as a degradation signal for the 26S proteasome.[1]

PROTACs effectively co-opt this natural process by artificially bringing a target protein into close proximity with an E3 ligase.[6] The choice of E3 ligase is a critical aspect of PROTAC design, with the most commonly recruited ligases being Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][7]

UPS_PROTAC cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Intervention E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer POI Protein of Interest (POI) E3->POI Ub Transfer to POI Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides PolyUb_POI Polyubiquitinated POI POI->PolyUb_POI Polyubiquitination POI->Ternary_Complex PolyUb_POI->Proteasome Recognition & Degradation PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->E3 Induces Proximity Ternary_Complex->POI

Diagram 1: The PROTAC mechanism of action within the Ubiquitin-Proteasome System.

The Linker: More Than Just a Spacer

The linker component of a PROTAC is far from being an inert tether; it plays a critical and active role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule.[8][9] The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex.[][11] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby diminishing or even ablating the PROTAC's activity.[8]

Key Properties of PROTAC Linkers:
PropertyInfluence on PROTAC ActivityCommon Examples
Length The distance between the POI and E3 ligase binding sites is critical for optimal ternary complex formation. A linker that is too short may cause steric clashes, while one that is too long may not effectively bring the proteins into proximity.[12][13]Alkyl chains, Polyethylene glycol (PEG) chains of varying lengths.[3]
Composition The chemical makeup of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. Hydrophilic linkers can improve solubility, while more lipophilic linkers may enhance cell permeability.[14][15]Alkyl chains (lipophilic), PEG chains (hydrophilic).[3]
Rigidity The flexibility or rigidity of the linker influences the conformational freedom of the PROTAC. Rigid linkers can pre-organize the molecule into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[][14]Saturated rings (piperazine, piperidine), aromatic systems, alkynes.[14]

This compound: A Semi-Rigid Scaffold

The molecule this compound serves as a valuable building block for the synthesis of PROTAC linkers, offering a semi-rigid cyclohexyl scaffold. The cis stereochemistry is a key feature, as it orients the amino and acetic acid functionalities on the same side of the cyclohexane ring. This fixed spatial relationship imparts a degree of conformational constraint to the resulting linker, which can be advantageous in PROTAC design.

The tert-Butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthesis of the PROTAC, while the carboxylic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand.

The semi-rigid nature of the cyclohexyl ring can help to:

  • Reduce the entropic penalty associated with ternary complex formation compared to highly flexible linkers.

  • Provide a defined spatial orientation of the two ends of the PROTAC, which can be optimized for productive interactions between the POI and the E3 ligase.

  • Improve physicochemical properties such as metabolic stability compared to linear alkyl chains.

Linker_Properties Linker PROTAC Linker Length Length Linker->Length Composition Composition Linker->Composition Rigidity Rigidity Linker->Rigidity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability, Stability) Composition->Physicochem Rigidity->Ternary_Complex Efficacy PROTAC Efficacy Ternary_Complex->Efficacy Physicochem->Efficacy PROTAC_Synthesis_Workflow Start This compound Deprotection Step 1: Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker 2-(cis-4-aminocyclohexyl)acetic acid Deprotection->Deprotected_Linker Coupling1 Step 2: Amide Coupling (HATU, DIPEA, DMF) Deprotected_Linker->Coupling1 VHL_Ligand VHL Ligand (with COOH) VHL_Ligand->Coupling1 Intermediate VHL-Linker Intermediate Coupling1->Intermediate Coupling2 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling2 BRD4_Ligand BRD4 Ligand (with NH2) BRD4_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

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An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and applications, grounded in established scientific literature.

Introduction and Strategic Importance

This compound is a bifunctional molecule featuring a cis-substituted cyclohexane ring. This scaffold is of significant interest in drug design as it acts as a rigid, non-planar spacer that can orient functional groups in specific three-dimensional arrangements. The presence of a carboxylic acid and a Boc-protected amine provides orthogonal handles for chemical modification, making it a versatile synthon.

The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of its utility. This group is stable to a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) yet is easily removed under mild acidic conditions. This selective lability allows for the unmasking of the amine at a desired stage of a synthetic sequence, a critical requirement in multi-step syntheses of complex pharmaceutical agents.

Its most prominent application is as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The cyclohexane scaffold provides the necessary rigidity and spatial orientation for the two ligands (one for the target protein, one for the E3 ligase) to bind effectively.

Physicochemical and Structural Properties

A clear understanding of the molecule's properties is fundamental to its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 327156-95-6[2][3]
Molecular Formula C₁₃H₂₃NO₄[2][3]
Molecular Weight 257.33 g/mol [2][3]
MDL Number MFCD01862296[3]
Appearance White to off-white solidGeneric supplier data
Storage Store at room temperature[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While specific proprietary methods exist, a general and instructive synthetic approach can be outlined based on publicly available information and analogous transformations. A common strategy involves the modification of a pre-existing cis-4-aminocyclohexane derivative.

A plausible synthetic pathway is illustrated below. The key is to establish the cis stereochemistry early and carry it through the synthesis.

G A cis-4-Aminocyclohexanecarboxylic acid (Starting Material) B Protection of Amine (Boc Anhydride, Base) A->B Step 1 C N-Boc-cis-4-aminocyclohexanecarboxylic acid B->C D Carboxylic Acid Reduction (e.g., BH₃·THF) C->D Step 2 E tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate D->E F Hydroxyl to Leaving Group (e.g., TsCl, MsCl) E->F Step 3 G tert-Butyl (cis-4-(tosyloxymethyl)cyclohexyl)carbamate F->G H Cyanide Displacement (NaCN, DMSO) G->H Step 4 I tert-Butyl (cis-4-(cyanomethyl)cyclohexyl)carbamate H->I J Nitrile Hydrolysis (Acid or Base) I->J Step 5 K This compound (Final Product) J->K

Caption: A representative synthetic workflow for the target molecule.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common organic chemistry transformations. Researchers should consult specific literature for optimized conditions.

Step 1: Boc Protection of cis-4-Aminocyclohexanecarboxylic acid

  • Dissolve cis-4-aminocyclohexanecarboxylic acid in a suitable solvent system (e.g., 1,4-dioxane and water).

  • Cool the mixture in an ice bath (0-5 °C).

  • Add a base, such as sodium hydroxide, to deprotonate the amino group, increasing its nucleophilicity. A similar procedure is noted in a patent for a related trans isomer.[4]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to protonate the carboxylate and precipitate the product.

  • Filter, wash with cold water, and dry to yield N-Boc-cis-4-aminocyclohexanecarboxylic acid.

Causality: The Boc anhydride is a highly effective and mild reagent for amine protection. The reaction is typically performed in the presence of a base to neutralize the acidic byproducts and drive the reaction to completion.

Step 2-5: Homologation (Arndt-Eistert or equivalent) A more direct route from the N-Boc protected amino acid (C) involves a chain extension (homologation) of the carboxylic acid. The Arndt-Eistert synthesis is a classic example, though modern, safer alternatives exist. A common alternative is conversion to the Weinreb amide followed by reaction with a methyl nucleophile and subsequent oxidation, or the reduction/cyanation/hydrolysis sequence shown in the diagram.

Rationale for Reduction/Cyanation Pathway:

  • Reduction (Step 2): Converting the carboxylic acid to a primary alcohol (e.g., using borane) is a standard, high-yielding transformation. The resulting alcohol, tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate, is a stable intermediate.[5]

  • Activation (Step 3): The primary alcohol is a poor leaving group. It must be converted into a better one, such as a tosylate or mesylate, by reacting with tosyl chloride or mesyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Displacement (Step 4): The tosylate is then displaced by a cyanide anion (e.g., from NaCN) in an Sₙ2 reaction. This step introduces the additional carbon atom required.

  • Hydrolysis (Step 5): The resulting nitrile is hydrolyzed under either acidic or basic conditions to afford the final carboxylic acid product. This step must be carefully controlled to avoid premature cleavage of the Boc protecting group, making basic hydrolysis often the preferred method.

Characterization and Quality Control

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected ResultsPurpose
¹H NMR Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), cyclohexyl protons (a complex multiplet pattern), the methylene protons adjacent to the acid (~2.2 ppm, 2H, doublet), and the NH proton (broad singlet).Confirms the molecular structure and cis-stereochemistry (via coupling constants).
¹³C NMR Resonances for the quaternary carbon of the Boc group, the carbonyls of the Boc and acid groups, and the distinct carbons of the cyclohexane ring.Confirms the carbon framework.
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (257.33).Confirms molecular weight.
HPLC A single major peak indicating high purity (typically >95%).Quantifies purity and detects impurities.
FT-IR Characteristic stretches for N-H (carbamate), C=O (carbamate and acid), and O-H (acid) bonds.Confirms the presence of key functional groups.

Applications in Drug Discovery

The primary role of this molecule is as a structural scaffold and linker in medicinal chemistry.

PROTACs

As mentioned, the molecule is sold and used as a PROTAC linker.[1][2] The carboxylic acid can be activated (e.g., as an NHS ester or via coupling reagents like HATU) and reacted with an amine on a ligand for a target protein. Subsequently, the Boc group is removed under acidic conditions (e.g., TFA in DCM), and the newly freed amine is acylated with a ligand for an E3 ligase.

G A Target Protein Ligand (Amine) C Amide Bond Formation A->C B 2-(cis-4-((tert-Butoxycarbonyl)amino) cyclohexyl)acetic acid B->C D Boc-Protected Intermediate C->D E Boc Deprotection (Acid) D->E F Amine Intermediate E->F H Amide Bond Formation F->H G E3 Ligase Ligand (Acid) G->H I Final PROTAC Molecule H->I

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A Technical Guide to CAS Number 327156-95-6 and the Associated Research Compound GSK5182

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Senior Scientist: In the landscape of chemical and pharmaceutical research, the precise identification of a compound through its Chemical Abstracts Service (CAS) number is paramount. This guide addresses the compound registered under CAS number 327156-95-6, clarifying its identity and distinguishing it from a pharmacologically significant molecule with which it is often confused. We will first define the molecule correctly associated with this CAS number and then provide an in-depth technical overview of GSK5182, a compound whose biological data is frequently, though incorrectly, linked to this identifier. This document is structured to provide clarity and deliver a comprehensive technical resource for researchers in drug development.

Part 1: Correct Identification of CAS Number 327156-95-6

The CAS number 327156-95-6 is officially assigned to the compound 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , also known as Boc-cis-1,4-aminocyclohexyl acetic acid.[1][2]

This molecule is not a therapeutic agent itself but rather a specialized chemical building block. Its primary utility lies in organic and medicinal chemistry, particularly in the synthesis of more complex molecules.

Core Properties and Applications:

  • Peptide Synthesis: It serves as a key intermediate in solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group provides stability and facilitates the controlled, sequential addition of amino acid residues to create custom peptides essential for drug discovery.[2][3]

  • Pharmaceutical Development: It is used as a starting material or intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.[2][3]

  • Bioconjugation: The compound can be employed to link biomolecules to therapeutic agents, contributing to the development of advanced drug delivery systems for targeted therapies.[3]

  • Material Science: Researchers are exploring its use in creating novel polymers with specific functional properties.[2][3]

Physicochemical Data Summary:

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₄[1][2]
Molecular Weight 257.33 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 159-168 °C[2]
Primary Application Intermediate for peptide & chemical synthesis[3]
Solubility Data not widely available; typical for protected amino acids
Storage Conditions Store at room temperature or refrigerated (0-8 °C)[1][2]

Part 2: GSK5182 - The Potent ERRγ Modulator (Correct CAS No. 877387-37-6)

A significant body of research on a potent, biologically active molecule is often misattributed to CAS number 327156-95-6. This compound is GSK5182 , a highly selective inverse agonist of the Estrogen-Related Receptor gamma (ERRγ).[4] Its correct CAS number is 877387-37-6 .[4][5] GSK5182 is a 4-hydroxytamoxifen analog and a critical tool for investigating the physiological and pathological roles of ERRγ.[5][6]

Core Properties of GSK5182
PropertyValueReference
Molecular Formula C₂₇H₃₁NO₃[5]
Molecular Weight 417.54 g/mol [5]
Target Estrogen-Related Receptor γ (ERRγ)[4][5]
Activity Selective Inverse Agonist[4]
IC₅₀ 79 nM[4]
Selectivity Does not interact with ERRα or ERα[4]
Solubility (DMSO) ≥ 80 mg/mL (191.6 mM)[5][7]
Solubility (Ethanol) 84 mg/mL[5]
Solubility (Water) Insoluble[5]
Mechanism of Action and Signaling Pathways

GSK5182 exerts its effects by binding to the orphan nuclear receptor ERRγ and inhibiting its constitutive transcriptional activity.[4][8] Unlike an antagonist, which merely blocks an agonist, an inverse agonist reduces the receptor's activity below its basal level.

The primary mechanism involves the recruitment of corepressors, such as the small heterodimer partner-interacting leucine zipper (SMILE), to the ERRγ complex, which in turn represses the transcription of target genes.[8][9] This action is achieved by rearranging the receptor's activation function 2 (AF-2) domain, leading to a loss of coactivator binding.[9]

Interestingly, studies have shown that GSK5182 can increase the protein stability of ERRγ by inhibiting its ubiquitin-dependent degradation, specifically by preventing its association with the E3 ligase Parkin.[9][10] This leads to an accumulation of inactive ERRγ, effectively strengthening its repressive function.[9]

Key Signaling Pathways Modulated by GSK5182:

  • RANKL/NF-κB Pathway in Osteoclasts: In bone-marrow-derived macrophages (BMMs), GSK5182 inhibits osteoclast differentiation induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It achieves this by blocking the phosphorylation of IκBα, JNK, and ERK, which are critical downstream effectors of RANKL signaling.[6][11] This suppression ultimately prevents the induction of NFATc1, a master transcription factor for osteoclastogenesis.[6][12]

  • Inflammatory Signaling in Chondrocytes: In the context of osteoarthritis, GSK5182 inhibits the expression of catabolic factors like matrix metalloproteinases (MMP-3, MMP-13) induced by pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in articular chondrocytes.[5][8]

  • Hepatic Gluconeogenesis: GSK5182 has demonstrated anti-diabetic effects by suppressing hepatic glucose production. It inhibits the transcriptional activity of ERRγ on genes involved in gluconeogenesis.[4][7]

Diagram: GSK5182 Inhibition of RANKL Signaling in Osteoclast Precursors

GSK5182_RANKL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANK RANK Receptor IKK IKK Complex RANK->IKK Activates MAPK MAPK Cascade (JNK, ERK) RANK->MAPK RANKL RANKL RANKL->RANK Binds IKB IκBα IKK->IKB Phosphorylates (for degradation) NFKB NF-κB NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates NFATc1 NFATc1 (Master Regulator) MAPK->NFATc1 Induces GSK5182 GSK5182 ERRg_inactive Inactive ERRγ (GSK5182 Bound) GSK5182->ERRg_inactive Stabilizes ERRg_inactive->IKK Inhibits ERRg_inactive->MAPK Inhibits NFKB_nuc->NFATc1 Induces Osteoclast_Genes Osteoclast-Specific Gene Expression NFATc1->Osteoclast_Genes Activates

Caption: GSK5182 inhibits RANKL-induced osteoclastogenesis by blocking NF-κB and MAPK signaling.

Established and Potential Research Uses

GSK5182's role as a selective ERRγ modulator makes it a valuable tool and a potential therapeutic lead in several research areas:

  • Osteoarthritis (OA): By inhibiting pro-inflammatory cytokine-induced catabolic factors in chondrocytes, GSK5182 shows potential as a disease-modifying drug for OA.[5][8] In vivo studies have shown it can reduce cartilage degeneration in mouse models of OA.[8]

  • Bone Resorption Disorders: Through its potent inhibition of osteoclast differentiation and its ability to accelerate osteoclast apoptosis via caspase-3 activation, GSK5182 is a candidate for treating disorders characterized by excessive bone resorption, such as osteoporosis.[6][11]

  • Metabolic Diseases: GSK5182 has demonstrated anti-diabetic effects in mouse models by normalizing hyperglycemia through the inhibition of hepatic glucose production.[4] This positions ERRγ as a key target for type 2 diabetes.

  • Oncology: ERRγ is implicated in certain cancers. GSK5182 has been shown to induce reactive oxygen species (ROS) generation and reduce cell proliferation in hepatocellular carcinoma cell lines.[4] It also enhances the function of the sodium/iodide symporter (NIS) in radioiodine-refractory thyroid cancer cells, suggesting a role in overcoming treatment resistance.[13]

  • Cardiac Hypertrophy: Research indicates that GSK5182 can block hypertrophic phenotypes in cardiomyocytes, suggesting a potential therapeutic avenue for heart disease.[14]

Experimental Protocols

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol outlines the methodology to assess the inhibitory effect of GSK5182 on RANKL-induced osteoclastogenesis from bone-marrow-derived macrophages (BMMs).

  • Cell Isolation and Culture:

    • Isolate bone marrow cells from the tibiae and femurs of C57BL/6 mice.

    • Culture the cells in α-MEM containing 10% FBS, 1% penicillin/streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

  • Osteoclast Differentiation:

    • Plate BMMs at a density of 1x10⁴ cells/well in a 96-well plate.

    • Culture the BMMs with M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) in the presence of varying concentrations of GSK5182 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO).

    • Replenish the medium every 2 days.

  • Quantification and Staining:

    • After 4-5 days, when multinucleated osteoclasts are visible in the control group, fix the cells with 4% paraformaldehyde.

    • Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

    • Count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope to quantify osteoclast formation.[6][15]

Protocol 2: In Vitro Chondrocyte Catabolic Factor Inhibition Assay

This protocol details the procedure to evaluate GSK5182's ability to suppress cytokine-induced catabolic gene expression in primary chondrocytes.

  • Chondrocyte Isolation:

    • Isolate primary articular chondrocytes from the knee joints of 5-day-old mouse pups by enzymatic digestion (e.g., with collagenase D).

  • Cell Treatment:

    • Culture chondrocytes to confluence.

    • Pre-treat the cells with various concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) for 2 hours.

    • Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (1 ng/mL) or TNF-α (10-50 ng/mL), for 24 hours.[5][8]

  • Gene Expression Analysis:

    • Harvest the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of catabolic genes (e.g., Mmp3, Mmp13) and Esrrg.

    • Normalize expression levels to a housekeeping gene (e.g., Gapdh).[8]

Diagram: General Workflow for In Vitro Compound Evaluation

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IsolateCells 1. Isolate Primary Cells (e.g., BMMs, Chondrocytes) CultureCells 2. Culture & Expand Cells IsolateCells->CultureCells PlateCells 3. Plate Cells for Assay CultureCells->PlateCells TreatCompound 4. Treat with GSK5182 & Stimulus (e.g., RANKL, IL-1β) PlateCells->TreatCompound EndpointAssay 5a. Endpoint Assay (e.g., TRAP Staining) TreatCompound->EndpointAssay MolAnalysis 5b. Molecular Analysis (e.g., qRT-PCR, Western Blot) TreatCompound->MolAnalysis

Caption: A generalized workflow for testing the in vitro efficacy of GSK5182.

Conclusion

References

  • J&K Scientific LLC. Boc-cis-1,4-aminocyclohexyl acetic acid | 327156-95-6. [Link]

  • Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports, 54(5), 266–271. [Link]

  • Semantic Scholar. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

  • Kim, H. R., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

  • PubMed. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

  • ResearchGate. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. [Link]

  • BMB Reports. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. [Link]

  • Kim, J.-H., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. International Journal of Molecular Sciences, 21(24), 9726. [Link]

  • Atlantic Research Chemicals. Safety Data Sheet - {4-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid. [Link]

  • Lee, J., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Zaware, N., et al. (2016). Identification of Selective ERRγ Inverse Agonists. Molecules, 21(11), 1563. [Link]

  • ResearchGate. GSK-5182, an inverse agonist of ERR γ , blocks hypertrophic phenotypes in cardiomyocytes. [Link]

  • Kim, H. R., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences, 24(1), 96. [Link]

Sources

Navigating Stereochemistry: A Technical Guide to the Cis and Trans Isomers of 4-Boc-aminocyclohexyl Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise control and understanding of molecular stereochemistry are paramount. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive exploration of the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into the distinct conformational landscapes of these isomers, provide detailed protocols for their synthesis and separation, and offer in-depth guidance on their characterization using advanced analytical techniques. Furthermore, this guide will illuminate the critical role of stereoisomerism in determining the biological activity of molecules derived from this versatile scaffold, offering field-proven insights for researchers in medicinal chemistry and pharmaceutical development.

The Significance of Stereoisomerism: A Case Study in 4-Boc-aminocyclohexyl Acetic Acid

The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a rigid scaffold to orient functional groups in precise three-dimensional space. When substituted at the 1 and 4 positions, as in 4-aminocyclohexyl acetic acid, the substituents can exist in two distinct diastereomeric forms: cis and trans. In the cis isomer, both the amino and acetic acid groups reside on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors.[1]

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of the amino group.[2] The resulting 4-Boc-aminocyclohexyl acetic acid isomers are crucial intermediates, and the ability to selectively synthesize, separate, and characterize each isomer is a critical skill for any drug development professional. The choice between the cis or trans isomer can dictate the ultimate efficacy and safety profile of a drug candidate.[3][4]

Conformational Landscape: Axial vs. Equatorial Preferences

The stereochemical differences between the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid are best understood by examining their preferred chair conformations. The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

dot

Caption: Chair conformations of trans and cis isomers.

For the trans isomer, the thermodynamically most stable conformation places both the bulky Boc-amino and the acetic acid groups in the more sterically favorable equatorial positions. This diequatorial arrangement minimizes 1,3-diaxial interactions, resulting in a lower energy state.

In contrast, the cis isomer must adopt a conformation where one substituent is axial and the other is equatorial . Due to the larger steric bulk of the Boc-amino group compared to the acetic acid group, the preferred conformation will have the Boc-amino group in the equatorial position and the acetic acid group in the axial position to minimize steric strain. This inherent difference in conformational stability and shape is the fundamental reason for the distinct physical, chemical, and biological properties of the two isomers.

Synthetic Strategies: Achieving Stereocontrol

The selective synthesis of either the cis or trans isomer of 4-Boc-aminocyclohexyl acetic acid is a key challenge. The choice of starting materials and reaction conditions dictates the stereochemical outcome.

Synthesis of trans-4-Boc-aminocyclohexyl Acetic Acid

A common strategy for the stereoselective synthesis of the trans isomer involves the catalytic hydrogenation of a planar aromatic precursor, 4-nitrophenylacetic acid. The hydrogenation of the aromatic ring typically proceeds to give a mixture of cis and trans isomers, with the trans isomer often being the major product under thermodynamic control. Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc)₂O yields the desired product. A patent describes a process for preparing the ethyl ester of the trans-isomer, which can be adapted for the synthesis of the carboxylic acid.[5]

Experimental Protocol: Synthesis of trans-4-Boc-aminocyclohexyl Acetic Acid

  • Hydrogenation of 4-Nitrophenylacetic Acid:

    • In a high-pressure reactor, dissolve 4-nitrophenylacetic acid in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas (e.g., 150 atm) and heat to an elevated temperature (e.g., 130°C).[5]

    • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

    • After cooling and depressurization, filter off the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminocyclohexyl acetic acid.

  • Isomer Separation and Protection:

    • The separation of the cis and trans isomers can be challenging. One patented method involves fractional crystallization of the hydrochloride salts from ethanol, where the trans isomer is less soluble.[6]

    • Alternatively, the crude mixture of amino acids can be directly subjected to the Boc-protection step.

    • Dissolve the mixture of 4-aminocyclohexyl acetic acid isomers in a suitable solvent system, such as a mixture of dioxane and water.

    • Add a base, such as sodium hydroxide, to deprotonate the amino group.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at a controlled temperature (e.g., 0-10°C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Acidify the reaction mixture and extract the product with an organic solvent like ethyl acetate.

    • The resulting mixture of cis- and trans-4-Boc-aminocyclohexyl acetic acid can then be separated by column chromatography or preparative HPLC.

Synthesis of cis-4-Boc-aminocyclohexyl Acetic Acid

The synthesis of the cis isomer often requires a different stereochemical approach. One potential route involves the catalytic hydrogenation of a substituted aromatic precursor under conditions that favor the formation of the cis product. Rhodium-based catalysts, for instance, have been shown to provide high cis-selectivity in the hydrogenation of certain substituted arenes.[7]

Experimental Protocol: Stereoselective Synthesis of cis-4-Boc-aminocyclohexyl Acetic Acid (Conceptual)

  • Preparation of a Suitable Precursor:

    • Start with 4-(Boc-amino)phenylacetic acid. This can be prepared by Boc-protection of 4-aminophenylacetic acid.

  • cis-Selective Hydrogenation:

    • Dissolve the 4-(Boc-amino)phenylacetic acid in a suitable solvent.

    • Employ a catalyst known for cis-selectivity in arene hydrogenation, such as a rhodium-based catalyst (e.g., Rh on alumina or a specific Rh-ligand complex).[7]

    • Conduct the hydrogenation under optimized conditions of temperature and pressure to maximize the formation of the cis isomer.

  • Purification:

    • After the reaction, remove the catalyst by filtration.

    • Purify the product by column chromatography or recrystallization to isolate the cis-4-Boc-aminocyclohexyl acetic acid.

Separation and Purification of Cis and Trans Isomers

When a synthetic route yields a mixture of cis and trans isomers, their efficient separation is crucial. The choice of separation technique depends on the scale of the separation and the physicochemical differences between the isomers.

dot

G cluster_synthesis Synthesis cluster_separation Separation cluster_isomers Isolated Isomers Synthesis Synthesis of cis/trans Mixture ColumnChrom Column Chromatography Synthesis->ColumnChrom PrepHPLC Preparative HPLC Synthesis->PrepHPLC SFC Supercritical Fluid Chromatography (SFC) Synthesis->SFC Trans Trans Isomer ColumnChrom->Trans Cis Cis Isomer ColumnChrom->Cis PrepHPLC->Trans PrepHPLC->Cis SFC->Trans SFC->Cis

Caption: Workflow for the separation of cis and trans isomers.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analytical and preparative separation of the cis and trans isomers. The difference in polarity between the more polar cis isomer (with one axial group) and the less polar trans isomer (diequatorial) allows for their separation.

Table 1: Representative HPLC Method for Isomer Separation

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Elution Order Typically, the more polar cis isomer will elute before the trans isomer.
Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral and achiral separations, offering advantages in terms of speed and reduced solvent consumption.[8][9] For the separation of cis and trans isomers, SFC with a chiral stationary phase can be particularly effective.

Table 2: Representative SFC Method for Isomer Separation

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD or AS).[9]
Mobile Phase Supercritical CO₂ with a modifier such as methanol or isopropanol.[9]
Additives Acidic or basic additives (e.g., formic acid, diethylamine) may be used to improve peak shape.[10]
Detection UV or Mass Spectrometry (MS)

Spectroscopic Characterization: The Fingerprints of Isomers

Unambiguous characterization of the cis and trans isomers is achieved through nuclear magnetic resonance (NMR) spectroscopy. The distinct spatial arrangement of the protons and carbons in each isomer leads to characteristic differences in their chemical shifts and coupling constants.

¹H NMR Spectroscopy

The key to distinguishing the cis and trans isomers by ¹H NMR lies in the signals of the protons attached to the carbons bearing the substituents (C1 and C4). The width and multiplicity of these signals are dictated by the coupling constants with neighboring protons.

  • Trans Isomer: In the stable diequatorial conformation, the protons at C1 and C4 are in axial positions. They exhibit large axial-axial (J_ax-ax) couplings (typically 10-13 Hz) with the adjacent axial protons, resulting in broad, complex multiplets.

  • Cis Isomer: In the preferred equatorial-axial conformation, the proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial and will exhibit smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-5 Hz), leading to a narrower multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also show distinct differences between the two isomers. The chemical shifts of the ring carbons are sensitive to the orientation of the substituents. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.

Table 3: Expected NMR Data for Cis and Trans Isomers

IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
Trans Broad multiplets for C1-H and C4-H due to large axial-axial couplings.Carbons C1 and C4 will have chemical shifts indicative of equatorial substituents.
Cis One broad multiplet (axial proton) and one narrower multiplet (equatorial proton) for C1-H and C4-H.The carbon with the axial substituent will be shielded (lower ppm) compared to the carbon with the equatorial substituent.

The Impact of Stereochemistry on Biological Activity

The distinct three-dimensional shapes of the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid directly translate to differences in the biological activity of the molecules they are incorporated into. The precise orientation of the amino and acetic acid functionalities, or the groups they are subsequently converted to, determines how a molecule fits into the binding pocket of a protein.

For example, if the trans isomer presents its functional groups in a diequatorial fashion, it will result in a more extended and linear conformation. In contrast, the cis isomer, with one axial and one equatorial group, will adopt a more bent or kinked geometry. This can lead to one isomer having a much higher binding affinity for a target receptor or enzyme than the other. In some cases, one isomer may be therapeutically active while the other is inactive or even contributes to off-target effects and toxicity. Therefore, the careful selection and synthesis of the correct stereoisomer are critical steps in the design of safe and effective drugs.

Conclusion

The cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid are not merely chemical curiosities but represent a fundamental principle in medicinal chemistry: stereochemistry dictates function. This guide has provided a comprehensive overview of the synthesis, separation, and characterization of these important building blocks. A thorough understanding of their distinct properties and the ability to selectively prepare and analyze each isomer are essential skills for any scientist involved in the intricate process of drug discovery and development. By mastering the principles outlined herein, researchers can more effectively design and synthesize novel therapeutic agents with improved efficacy and safety profiles.

References

  • Angewandte Chemie International Edition. (2018). Angew. Chem. Int. Ed. 2018, 57, 10949.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Journal of Chromatography A. (2014). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. [Link]

  • AFMPS. Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. [Link]

  • Cenmed. Boc Cis 1 4 Aminocyclohexyl Acetic Acid (25G). [Link]

  • LCGC International. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. [Link]

  • Research Scientific. CIS-[4-(BOC-AMINO)CYCLOHEXYL]ACETIC ACID, >=98.0%. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

  • Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
  • National Institutes of Health. Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity. [Link]

  • National Center for Biotechnology Information. Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Ru-Catalyzed Hydrogenation–Decarbonylation of Amino Acids to Bio-based Primary Amines. [Link]

  • PubMed. Metabolism and biological activity of cis- and trans-phylloquinone in the rat. [Link]

  • ResearchGate. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

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Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, target selectivity, and bioavailability.[1][2] Among these, β-amino acids are of particular interest as they can induce unique secondary structures and provide resistance to enzymatic degradation.[3][4] This guide provides a detailed technical overview and actionable protocols for the use of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a conformationally constrained cyclic β-amino acid, in solid-phase peptide synthesis (SPPS).

The cis-cyclohexyl scaffold imposes a specific spatial orientation of the side chain and the peptide backbone, which can be instrumental in mimicking or disrupting protein-protein interactions. The tert-Butoxycarbonyl (Boc) protecting group on the amine is a standard choice in orthogonal peptide synthesis strategies, allowing for selective deprotection under acidic conditions.[5][] This document will guide researchers through the nuances of handling this unique building block, from coupling strategies to final cleavage, ensuring its successful integration into novel peptide-based therapeutics.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for optimizing its use in SPPS.

PropertyValue
IUPAC Name This compound
Abbreviation Boc-cis-ACHA
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white solid
Amine Protecting Group tert-Butoxycarbonyl (Boc)
Cleavage Condition Acidic (e.g., Trifluoroacetic Acid)

Part 1: Core Synthesis Strategy - The Boc/Fmoc Orthogonal Approach

The most common and versatile strategy for incorporating Boc-cis-ACHA is within an Fmoc-based SPPS workflow.[7][8] This orthogonal approach allows for the selective removal of the base-labile Fmoc group from the N-terminus of the growing peptide chain without affecting the acid-labile Boc group on the cis-ACHA side chain. The Boc group is then removed during the final cleavage and global deprotection step.[5][9]

Experimental Workflow Overview

The following diagram illustrates the key stages of incorporating Boc-cis-ACHA into a peptide sequence using an Fmoc-SPPS strategy.

SPPS_Workflow Resin 1. Start with Fmoc-AA-Resin Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Boc-cis-ACHA (DIC/Oxyma) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat 6. Repeat Deprotection/ Coupling Cycles for subsequent amino acids Wash2->Repeat Cleavage 7. Final Cleavage & Deprotection (e.g., 95% TFA Cocktail) Repeat->Cleavage Peptide Final Peptide with cis-ACHA incorporated Cleavage->Peptide

Caption: General workflow for incorporating Boc-cis-ACHA in Fmoc-SPPS.

Part 2: Detailed Protocols and Methodologies

As a Senior Application Scientist, it is understood that the success of a synthesis lies in the details. The following protocols are based on established best practices and have been optimized for the specific characteristics of Boc-cis-ACHA.

Protocol 1: Coupling of Boc-cis-ACHA to the Resin-Bound Peptide

The coupling of a β-amino acid, especially one with a bulky cyclohexyl ring, can be more challenging than standard α-amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high coupling efficiency and avoid side reactions.[10] Carbodiimide-based activation is a reliable and cost-effective method.[11][12] We recommend the use of Diisopropylcarbodiimide (DIC) as its urea byproduct is soluble in common SPPS solvents, simplifying the washing steps.[12][13] The addition of an activating agent like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is highly recommended to enhance coupling efficiency and suppress racemization.[11]

Reagents and Materials:
  • Peptide-resin with a free N-terminal amine

  • Boc-cis-ACHA (3-5 equivalents relative to resin loading)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Oxyma Pure (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Step-by-Step Coupling Procedure:
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. After swelling, drain the DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Boc-cis-ACHA and Oxyma Pure in DMF.

    • Add DIC to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should be clear.

  • Coupling Reaction:

    • Add the pre-activated Boc-cis-ACHA solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance from the cyclohexyl group, a longer coupling time compared to standard amino acids is advisable.

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[10] A negative result (yellow beads, colorless solution) indicates complete coupling.

    • If the Kaiser test is positive, continue agitating for another 1-2 hours and re-test. If it remains positive, a double coupling may be necessary.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and the diisopropylurea byproduct.[14] The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocACHA Boc-cis-ACHA (Carboxylic Acid) R-COOH Intermediate Activated Oxyma Ester R-COO-Oxyma BocACHA->Intermediate + DIC, + Oxyma DIC DIC RN=C=NR Oxyma Oxyma Pure CoupledPeptide Coupled Peptide R-CO-NH-Peptide Intermediate->CoupledPeptide + H₂N-Peptide ResinAmine Peptide-Resin H₂N-Peptide ResinAmine->CoupledPeptide

Caption: Simplified mechanism of Boc-cis-ACHA activation and coupling.

Protocol 2: Final Cleavage and Global Deprotection

The final step involves cleaving the synthesized peptide from the solid support and simultaneously removing the Boc protecting group from the cis-ACHA side chain, along with any other acid-labile side-chain protecting groups.[15] A standard cleavage cocktail containing a strong acid, typically Trifluoroacetic Acid (TFA), is used.[16][17] Scavengers are included to trap the reactive carbocations generated during the deprotection of the Boc and other protecting groups, preventing side reactions with sensitive amino acid residues like Tryptophan or Methionine.[14][16]

Recommended Cleavage Cocktail (Reagent B):

This is a robust, general-purpose cleavage cocktail suitable for most peptide sequences.[16]

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 88%Strong acid for cleavage and deprotection
Phenol 5%Cation scavenger
Water 5%Cation scavenger, aids solubility
Triisopropylsilane (TIS) 2%Potent cation scavenger
Step-by-Step Cleavage Procedure:
  • Resin Preparation: Place the dry peptide-resin (typically 50-200 mg) in a suitable reaction vessel.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail fresh. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[16]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[18]

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Trustworthiness and Self-Validation

Monitoring: The Kaiser test is a critical in-process control to validate the completion of the coupling step. A positive test mandates action (extended coupling time or re-coupling) to prevent the formation of deletion sequences, which are often difficult to separate from the desired product.[10]

Final Analysis: After cleavage and purification, the identity and purity of the final peptide should be confirmed by mass spectrometry (to verify the correct molecular weight, confirming incorporation of the 257.33 Da Boc-cis-ACHA residue, which becomes 155.22 Da after deprotection and incorporation) and analytical RP-HPLC (to assess purity).

Conclusion

The strategic incorporation of this compound offers a valuable method for creating conformationally constrained peptidomimetics with enhanced therapeutic potential. By employing an orthogonal Boc/Fmoc protection strategy and optimized coupling and cleavage protocols, researchers can reliably synthesize these modified peptides. The detailed methodologies provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to explore this promising area of peptide chemistry.

References

  • Ribosomal Synthesis of Peptides with Multiple β-Amino Acids.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
  • A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
  • Carbodiimides and Additives. Aapptec Peptides.
  • Carbodiimide. Wikipedia.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Royal Society of Chemistry.
  • Beta-peptide. Wikipedia.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Cleavage
  • Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Efficient, continuous N-Boc deprotection of amines using solid acid c
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Basic Peptides synthesis introduction. LifeTein.
  • Cleavage from Resin. ACS GCI Pharmaceutical Roundtable.

Sources

Application Notes and Protocols for 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[3] While the choice of ligands determines the target and the E3 ligase to be recruited, the linker plays a pivotal role in the overall efficacy of the PROTAC. It is not merely a spacer but a critical determinant of the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[4] The length, rigidity, and chemical nature of the linker can significantly influence the physicochemical properties, cell permeability, and pharmacokinetic profile of the PROTAC molecule.[5]

This application note focuses on 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid , a conformationally restricted linker building block for PROTAC synthesis.[6][7][8] The cis-stereochemistry of the cyclohexane ring imposes a specific spatial arrangement of the connected ligands, which can be advantageous in optimizing the geometry of the ternary complex. By reducing the conformational flexibility inherent in more common aliphatic or PEG linkers, the entropic penalty upon ternary complex formation can be minimized, potentially leading to enhanced binding affinity and cooperativity.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this linker, including its synthesis, incorporation into PROTACs, and the rationale behind its use.

Visualization of the PROTAC Mechanism and Synthetic Strategy

To conceptualize the function and synthesis of PROTACs incorporating the cis-cyclohexyl linker, the following diagrams illustrate the key processes.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (cis-Cyclohexyl Linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome   Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI   Ubiquitination E3_Ligase->PROTAC binds Ub Ubiquitin

Caption: PROTAC-mediated protein degradation workflow.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Linker 2-(cis-4-((Boc)amino)cyclohexyl)acetic acid Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with amine handle) E3_Ligand->Intermediate1 POI_Ligand POI Ligand (with amine handle) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Amine Intermediate Deprotection->Intermediate2 Intermediate2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA)

Caption: General synthetic workflow for a PROTAC using the cis-cyclohexyl linker.

Synthesis of the Linker: this compound

While commercially available from various suppliers, understanding the synthesis of the linker itself provides valuable insights for potential modifications.[9] A common synthetic route involves the reduction of a substituted aromatic precursor followed by protection and separation of stereoisomers.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis and may require optimization.

Step 1: Reduction of p-Aminobenzoic Acid

  • In a high-pressure reactor, combine p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ru/C), and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Pressurize the reactor with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed. This step typically yields a mixture of cis and trans isomers of 4-aminocyclohexane-1-carboxylic acid.[10][11]

Step 2: Boc Protection

  • To the crude reaction mixture from Step 1, add a suitable organic solvent (e.g., acetone) and di-tert-butyl dicarbonate (Boc)2O.

  • Stir the reaction at room temperature until the Boc protection is complete. This will yield a mixture of cis- and trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Step 3: Isomer Separation and Esterification (for cis-isomer enrichment)

  • The separation of cis and trans isomers can be challenging. A potential strategy involves selective esterification of the cis-isomer followed by extraction.[11]

  • React the mixture of isomers with an alkyl halide (e.g., methyl bromide) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone). The cis-isomer may react preferentially under certain conditions.

  • Following esterification, the more nonpolar ester can be separated from the unreacted trans-acid by extraction.

  • Subsequent hydrolysis of the enriched cis-ester will yield the desired cis-4-(Boc-amino)cyclohexanecarboxylic acid.

Note: Direct synthesis or alternative separation methods may be employed and should be guided by literature precedents.

Incorporation of the Linker into a PROTAC Molecule

The carboxylic acid and the Boc-protected amine functionalities of this compound allow for a modular and sequential synthesis of PROTACs. The general strategy involves two amide coupling steps.

Protocol 2: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general procedure for coupling the linker first to an E3 ligase ligand and then to a POI ligand. The order of addition can be reversed depending on the specific chemistry of the ligands.

Part 1: Coupling of the Linker to the E3 Ligase Ligand

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) (1.0 eq)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add the amide coupling reagent and DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.

Part 2: Boc Deprotection

Materials:

  • Boc-protected PROTAC intermediate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is often used in the next step without further purification.

Part 3: Coupling to the POI Ligand

Materials:

  • Deprotected amine intermediate (from Part 2) (1.0 eq)

  • Carboxylic acid-functionalized POI ligand (1.0 eq)

  • Amide coupling reagent (e.g., HATU) (1.1 eq)

  • Anhydrous DMF

  • DIPEA (3.0 eq)

Procedure:

  • Dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF.

  • Add the amide coupling reagent and DIPEA and stir for 15-30 minutes at room temperature.

  • Add the deprotected amine intermediate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to yield the final product.

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and stereochemistry of the final PROTAC.The spectra should be consistent with the expected structure, showing characteristic peaks for the POI ligand, E3 ligase ligand, and the cis-cyclohexyl linker.
High-Resolution Mass Spectrometry (HRMS) To verify the exact molecular weight of the synthesized PROTAC.The measured mass should correspond to the calculated molecular weight of the desired compound.
HPLC/UPLC To determine the purity of the final PROTAC.A single major peak should be observed, indicating high purity (typically >95%).

Application Example: Hypothetical PROTAC Targeting BRD4

To illustrate the application of this linker, we present a hypothetical PROTAC, "Cis-cyclo-BETd," targeting the bromodomain-containing protein 4 (BRD4) for degradation via the von Hippel-Lindau (VHL) E3 ligase.

PROTAC Component Description
POI Ligand A derivative of JQ1 with a carboxylic acid handle.
E3 Ligase Ligand A derivative of the VHL ligand with an amine handle.
Linker This compound

Hypothetical Biological Data for Cis-cyclo-BETd:

Parameter Value Cell Line
DC₅₀ (Degradation Concentration 50%) 50 nMHEK293
Dₘₐₓ (Maximum Degradation) >90%HEK293
Binding Affinity (BRD4) 150 nM-
Binding Affinity (VHL) 250 nM-

Note: This data is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound offers a valuable tool for PROTAC development by providing a conformationally restricted linker. The cis-stereochemistry can pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially leading to improved degradation efficiency and selectivity. The synthetic protocols provided herein offer a roadmap for the incorporation of this linker into novel PROTAC molecules. Future work in this area will likely involve a more systematic exploration of how the rigid and defined geometry of the cis-cyclohexyl linker, in comparison to its trans-counterpart and more flexible linkers, influences ternary complex cooperativity and ultimately, the in vivo efficacy of PROTACs. As our understanding of the structural biology of ternary complexes grows, the rational design of PROTACs using conformationally defined linkers like the one discussed will become increasingly important in the development of next-generation protein degraders.

References

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. 2020 Apr; 25(8): 1786. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. J Med Chem. 2020 Jan 9; 63(1): 157–162. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras. Int J Mol Sci. 2023 May; 24(11): 9529. (URL: [Link])

  • Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. RSC Med Chem. 2022; 13(1): 20–38. (URL: [Link])

  • Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. J Med Chem. 2023 Nov 23; 66(22): 15446–15455. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of MEK PROTACs. J Med Chem. 2020 Jan 9; 63(1): 157–162. (URL: [Link])

  • Characteristic roadmap of linker governs the rational design of PROTACs. MedComm (2020). 2024 Jun; 5(6): e593. (URL: [Link])

  • Click chemistry in the development of PROTACs. Chem Commun (Camb). 2023 Dec 19; 59(100): 14923–14936. (URL: [Link])

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (URL: [Link])

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and deriv
  • An Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. (URL: [Link])

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (URL: )
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (URL: [Link])

  • PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. J Hematol Oncol. 2020; 13: 61. (URL: [Link])

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (URL: [Link])

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its deriv

Sources

experimental protocol for Boc deprotection of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-(cis-4-aminocyclohexyl)acetic acid via Boc Deprotection

Introduction: The Strategic Role of Amine Deprotection

In the landscape of medicinal chemistry and drug development, the synthesis of complex molecules often necessitates a strategic approach to functional group manipulation. Protecting groups are indispensable tools, temporarily masking reactive sites to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its susceptibility to clean removal under specific acidic conditions.[1][2]

This application note provides a detailed experimental protocol for the deprotection of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid to yield 2-(cis-4-aminocyclohexyl)acetic acid. This target molecule, containing both a primary amine and a carboxylic acid, is a valuable building block in the synthesis of pharmacologically active agents. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step guide for its execution, and discuss critical considerations for ensuring a successful outcome.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism is an acid-catalyzed elimination that proceeds through three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, which makes the carbamate a better leaving group.[5][6]

  • Formation of a Carbamic Acid: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation. This cation can be quenched by a nucleophile, or it can deprotonate to form isobutylene gas.[5] This step results in the formation of an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and yielding the free amine.[5][6]

Due to the strongly acidic environment, the newly formed amine is immediately protonated to give the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt), which is the final isolated product of the reaction.[5]

G SM Boc-Protected Amine INT1 Protonated Carbamate SM->INT1 + H⁺ (TFA) INT2 Carbamic Acid Intermediate INT1->INT2 - tert-butyl cation - Isobutylene PROD Ammonium Salt Product INT2->PROD - CO₂ (gas)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Experimental Protocol: Deprotection Using TFA in DCM

This protocol details the most common and efficient method for Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%VariousStarting material (SM).
Dichloromethane (DCM)AnhydrousVariousReaction solvent.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%VariousDeprotecting agent. Corrosive.
Diethyl EtherAnhydrousVariousUsed for precipitation/trituration.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseFor optional neutralization during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Round-bottom flask--Ensure it is appropriately sized for the reaction scale.
Magnetic stirrer and stir bar--For adequate mixing.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

    • Rationale: DCM is an excellent solvent for many organic compounds and is inert to the strong acid conditions.

  • Addition of TFA:

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM by volume (e.g., for 10 mL of DCM, add 2.5 to 5 mL of TFA).[7]

    • Rationale: The reaction is often exothermic, and initial cooling helps to control the reaction rate. TFA is the strong acid catalyst that initiates the deprotection.[8]

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir. The reaction is typically complete within 30 minutes to 2 hours.[9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v) with a small amount of acetic acid. The product spot should have a much lower Rf value than the starting material due to its increased polarity.

    • Rationale: Monitoring ensures the reaction goes to completion and prevents the formation of side products from prolonged exposure to strong acid.

  • Solvent Removal:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Caution: Ensure the vacuum pump is protected from corrosive TFA vapors with a cold trap or a base trap. The evolution of CO2 gas during the reaction means the system should never be sealed.[5]

  • Product Isolation (as the TFA salt):

    • The resulting residue is the crude 2-(cis-4-aminocyclohexyl)acetic acid trifluoroacetate salt.

    • Add a sufficient amount of cold diethyl ether to the residue and stir or sonicate. This process is called trituration.

    • The product, being a salt, is generally insoluble in diethyl ether and will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.

    • Rationale: This is often the most straightforward method for isolating the product in a pure, stable salt form, avoiding complex aqueous workups with a potentially water-soluble zwitterion.[10]

Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Dissolve SM in DCM B 2. Cool to 0°C A->B C 3. Add TFA B->C D 4. Stir at RT & Monitor (TLC) C->D E 5. Concentrate in vacuo D->E F 6. Triturate with Diethyl Ether E->F G 7. Filter and Dry F->G H 8. Characterize Product G->H

Caption: Step-by-step experimental workflow diagram.

Alternative Workup: Isolation of the Zwitterion

For applications requiring the free amino acid (zwitterion), a different workup is necessary. This can be more challenging due to the high polarity and potential water solubility of the product.

  • After removing the TFA and DCM (Step 4), dissolve the oily residue in a minimal amount of water.

  • Carefully adjust the pH of the solution to its isoelectric point (typically pH 6-7) using a mild base like ammonium hydroxide or by passing it through a suitable ion-exchange resin.

  • The zwitterionic product may precipitate out of the solution at its isoelectric point. If so, it can be collected by filtration.

  • If the product remains in solution, lyophilization (freeze-drying) may be required to isolate the solid product.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, add more TFA to the reaction mixture.

  • Alkylation Side Products: The tert-butyl cation generated during the reaction can sometimes alkylate electron-rich aromatic rings or other nucleophilic sites on the substrate.[11] While not an issue for the title compound, it is a key consideration for more complex molecules. Using a scavenger like triethylsilane or anisole can mitigate this.

  • Product Solubility: The final product is a zwitterionic amino acid, which can have high solubility in water and low solubility in many organic solvents. This makes standard extractive workups challenging and is why isolation as a salt is preferred.[10]

  • Alternative Acids: 4M HCl in 1,4-dioxane is another very effective reagent for Boc deprotection.[9] The advantage is that both HCl and dioxane are highly volatile and can be easily removed under vacuum, often causing the hydrochloride salt of the product to precipitate directly from the reaction mixture.[12]

Summary of Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Provides good solubility for the starting material and is inert to TFA.
Reagent Trifluoroacetic Acid (TFA)Strong, volatile acid that efficiently cleaves the Boc group at room temperature.[3]
Concentration 0.1 - 0.2 MA practical concentration for efficient reaction and handling.
Temperature 0 °C to Room TemperatureControls the initial rate and allows for a smooth reaction.
Reaction Time 30 min - 2 hoursTypically sufficient for full conversion, should be confirmed by TLC.[9]
Workup Evaporation followed by trituration with diethyl etherSimple, efficient method to isolate the product as a stable TFA salt.
Expected Yield >90%The reaction is generally high-yielding.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Removal of Boc protecting group as workup? Reddit. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
  • Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Ethyl 2-(cis-4-aminocyclohexyl)acetate Hydrochloride. Autech Industry Co.,Limited. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. [Link]

  • A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]

  • ETHYL 2-(CIS-4-AMINOCYCLOHEXYL)ACETATE. gsrs. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Boc-cis-4-aminocyclohexyl-acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Non-Proteinogenic Amino Acid Incorporation

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and development. These unique building blocks offer a gateway to novel therapeutics with enhanced potency, stability, and target specificity. Among such valuable synthons is Boc-cis-4-aminocyclohexyl-acetic acid, a cyclic β-amino acid that imparts conformational rigidity to peptide backbones. However, its sterically hindered nature presents a significant challenge to standard peptide coupling protocols, often resulting in incomplete reactions and diminished yields.

This comprehensive guide provides a detailed technical overview and field-proven protocols for the efficient coupling of Boc-cis-4-aminocyclohexyl-acetic acid in both solid-phase and solution-phase peptide synthesis. We will delve into the mechanistic rationale behind optimal reagent selection and provide step-by-step methodologies to empower researchers, scientists, and drug development professionals to overcome the synthetic hurdles associated with this valuable amino acid.

The Structural Challenge: Steric Hindrance in Boc-cis-4-aminocyclohexyl-acetic Acid

The primary obstacle in the efficient coupling of Boc-cis-4-aminocyclohexyl-acetic acid lies in its conformational rigidity and steric bulk. The cyclohexane ring restricts the rotational freedom around the Cα-Cβ bond, and the cis-configuration of the amino and acetyl groups can further shield the reacting moieties. This steric hindrance can significantly slow down the rate of amide bond formation, necessitating the use of highly efficient coupling reagents and optimized reaction conditions.

Figure 1. Structure of Boc-cis-4-aminocyclohexyl-acetic acid.

Selection of Coupling Reagents: A Comparative Analysis

The choice of coupling reagent is the most critical factor for achieving high efficiency when incorporating Boc-cis-4-aminocyclohexyl-acetic acid. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient to overcome the steric hindrance.[1] Therefore, more potent activating agents are required.

Uronium/Aminium and Phosphonium Salts: The Reagents of Choice

Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven to be highly effective for coupling sterically hindered amino acids.[2][3]

HATU consistently demonstrates superior performance in challenging couplings.[4] This is attributed to the formation of a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine component compared to the OBt-ester formed by HBTU.[2][4] The electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety in HATU enhances the leaving group potential, accelerating the reaction rate and improving yields.[2]

Coupling ReagentClassRelative SpeedTypical Yield (Hindered Couplings)Key Considerations
HATU Uronium/AminiumVery Fast>95%Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[2][5]
HBTU Uronium/AminiumFast>85%Effective, but may require longer reaction times or double coupling for difficult residues compared to HATU.[2][4]
PyBOP PhosphoniumFastHighByproducts are generally less hazardous than those of BOP.[6]
DIC/Oxyma Carbodiimide/AdditiveModerate-FastHighOxymaPure is a safer and often more efficient additive than HOBt.[7]

Table 1. Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-cis-4-aminocyclohexyl-acetic acid Active_Ester Highly Reactive Active Ester Boc_AA->Active_Ester Activation Coupling_Reagent Coupling Reagent (HATU, HBTU, DIC/Oxyma) Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->Active_Ester N_terminal_Amine N-terminal Amine of Peptide Chain Active_Ester->N_terminal_Amine Coupling Peptide_Bond New Peptide Bond N_terminal_Amine->Peptide_Bond Nucleophilic Attack

Figure 2. General workflow for coupling Boc-cis-4-aminocyclohexyl-acetic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the efficient coupling of Boc-cis-4-aminocyclohexyl-acetic acid in solid-phase peptide synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)

This protocol is recommended for achieving the highest coupling efficiency, especially for sequences prone to aggregation or when coupling to a sterically hindered N-terminal amino acid.

Materials:

  • Boc-cis-4-aminocyclohexyl-acetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Activation of Boc-cis-4-aminocyclohexyl-acetic acid:

    • In a separate vial, dissolve Boc-cis-4-aminocyclohexyl-acetic acid (3.0 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature. A slight color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is advised.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, extend the coupling time for another 1-2 hours or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 minute) to remove excess reagents and byproducts.

Protocol 2: HBTU-Mediated Coupling

This protocol offers a cost-effective alternative to HATU, though it may require longer reaction times or a double coupling for optimal results.

Materials:

  • Boc-cis-4-aminocyclohexyl-acetic acid

  • HBTU

  • DIPEA

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Boc-cis-4-aminocyclohexyl-acetic acid (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

    • Immediately add the solution to the resin.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1. A second coupling is more likely to be required with HBTU compared to HATU.

Protocol 3: DIC/Oxyma-Mediated Coupling

This carbodiimide-based method, utilizing the safer additive OxymaPure, is another viable option.

Materials:

  • Boc-cis-4-aminocyclohexyl-acetic acid

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • DMF, peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow step 1 of Protocol 1.

  • Coupling Reaction:

    • In the reaction vessel containing the resin, add a solution of Boc-cis-4-aminocyclohexyl-acetic acid (3.0 eq.) and OxymaPure (3.0 eq.) in DMF.

    • Add DIC (3.0 eq.) to the mixture.

    • Agitate at room temperature for 4-8 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a double coupling is advised. For the second coupling, use fresh reagents.

  • Aggregation: For sequences prone to aggregation, consider using a more polar solvent mixture, such as DMF/DMSO, or performing the coupling at a slightly elevated temperature (e.g., 40°C).[8]

  • Solution-Phase Coupling: The principles outlined above are also applicable to solution-phase synthesis.[9] In this case, purification after each coupling step is necessary, typically by chromatography.

Purification of Peptides Containing cis-4-aminocyclohexyl-acetic Acid

Peptides incorporating the hydrophobic cyclohexyl moiety may exhibit increased retention on reversed-phase HPLC (RP-HPLC) columns.[10]

General RP-HPLC Purification Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B. The specific gradient will depend on the overall hydrophobicity of the peptide and should be optimized on an analytical scale first.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions containing the desired peptide at high purity are pooled and lyophilized.

Conclusion

The successful incorporation of Boc-cis-4-aminocyclohexyl-acetic acid into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. The use of highly efficient uronium/aminium reagents, particularly HATU, is strongly recommended to overcome the steric hindrance inherent to this cyclic β-amino acid.[2][3] By following the detailed protocols and troubleshooting guidelines provided in this document, researchers can confidently synthesize novel peptides containing this valuable building block, thereby advancing their research and drug development programs.

References

  • National Center for Biotechnology Information. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • MDPI. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • Aapptec Peptides. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • ResearchGate. Synthesis of some biologically important peptidesbySPPS. [Link]

  • Chem.info. Boc Solid Phase Peptide Synthesis Methods. [Link]

  • ResearchGate. Yields of peptides synthesized via modified Boc SPPS. [Link]

  • National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. [Link]

  • ACS Publications. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. [Link]

  • SciSpace. HPLC analysis and purification of peptides. [Link]

  • RSC Publishing. On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation. [Link]

  • MDPI. On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. [Link]

  • Google Patents.
  • Online Inhibitor. HATU in Translational Peptide Chemistry: Mechanistic Prec... [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. [Link]

  • YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

  • Taylor & Francis Online. Chemistry of peptide synthesis. [Link]

  • TetraLert. Solid phase synthesis of a cyclic peptide using fmoc chemistry. [Link]

  • CORE. Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Green Solvent Mixtures for Solid-Phase Peptide Synthesis. [Link]

  • Springer Nature Experiments. Solid-Phase Peptide Synthesis. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

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Applications in Medicinal Chemistry: A Practical Guide to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Medicinal Chemist's Crucial Role in Drug Development

Medicinal chemistry is the cornerstone of modern drug discovery, a multidisciplinary science that designs, synthesizes, and develops new pharmaceutical agents.[1] It is a dynamic field that bridges the gap between identifying a biological target and creating a safe and effective therapeutic.[2] The medicinal chemist's role is pivotal, transforming promising "hits" from initial screens into optimized "lead" compounds and, ultimately, into clinical candidates.[3][4] This guide provides an in-depth exploration of key applications in medicinal chemistry, offering both the theoretical underpinnings and practical protocols for researchers, scientists, and drug development professionals. We will delve into the methodologies that are central to identifying and refining new drugs: High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) studies, and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Chapter 1: Hit Identification Strategies

The journey to a new drug begins with identifying a "hit"—a molecule that shows desired activity against a biological target.[2] Two primary strategies dominate this initial phase: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

High-Throughput Screening (HTS): Casting a Wide Net

HTS utilizes automation and robotics to rapidly test hundreds of thousands to millions of compounds against a specific biological target.[5][6] This method is ideal for discovering novel chemical scaffolds that can serve as starting points for drug development. More than 80% of small-molecule drugs approved by the FDA were discovered through HTS.[]

Causality Behind Experimental Choices in HTS:

The success of an HTS campaign hinges on a robust and reliable assay. The choice of assay technology (e.g., fluorescence, luminescence, absorbance) is dictated by the nature of the target and the desired endpoint.[] For instance, a luminescent assay that measures ATP consumption is well-suited for screening kinase inhibitors, as ATP is a universal substrate for all kinases.[8] The goal is to develop an assay with a high Z'-factor (a statistical measure of assay quality), typically above 0.5, which indicates a large separation between positive and negative controls and low data variability.[][9]

Application Note 1: HTS for Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, particularly in oncology.[8] This application note describes a common HTS workflow for identifying kinase inhibitors.

Experimental Workflow: HTS for Kinase Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Hit Selection Assay_Dev Assay Development & Optimization (Z' > 0.5) Lib_Prep Compound Library Preparation (e.g., 10 µM in DMSO) Dispense Dispense Compounds (384- or 1536-well plates) Lib_Prep->Dispense Add_Reagents Add Kinase, Substrate & ATP Dispense->Add_Reagents Incubate Incubation (Room Temperature) Add_Reagents->Incubate Detect Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Detect Read Read Plate (Luminescence) Detect->Read Data_Norm Data Normalization & Quality Control Read->Data_Norm Hit_ID Hit Identification (Pre-defined threshold) Data_Norm->Hit_ID Hit_Confirm Hit Confirmation (Dose-response curve) Hit_ID->Hit_Confirm

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitors.

Protocol 1: Luminescent Kinase Assay for HTS

This protocol is adapted from a generic luminescent kinase assay format, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.[8]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (optimized for the specific kinase)

  • Compound library (solubilized in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well or 1536-well microplates

  • Automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the assay plate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme and Substrate Addition: Prepare a solution containing the kinase and its substrate in the assay buffer. Dispense this solution into all wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase to ensure robust activity.[10]

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate, consuming ATP in the process.

  • Detection: Add the luminescent kinase assay reagent to all wells. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin, which react with the remaining ATP to produce a light signal.

  • Signal Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition by the compound.

Data Analysis and Hit Selection:

  • Raw data from the plate reader is normalized using the positive and negative controls.

  • The activity of each compound is typically expressed as percent inhibition.

  • A "hit" is defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).[6]

  • Hits are then subjected to confirmation studies, including generating a dose-response curve to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Table 1: HTS Data Interpretation

ParameterDescriptionGood Value
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.> 0.5[9]
Signal-to-Background The ratio of the signal from the negative control to the signal from the positive control.> 5
Hit Rate The percentage of compounds in the library identified as hits.Typically 0.5 - 2%
IC50 The concentration of an inhibitor that causes 50% inhibition of the target enzyme.Varies by target and project goals.
Fragment-Based Drug Discovery (FBDD): A More Targeted Approach

FBDD is an alternative to HTS that involves screening smaller, low-molecular-weight compounds (fragments, typically <300 Da) for weak binding to the target protein.[12][13] Although these initial hits have low affinity, they are highly efficient binders relative to their size.[13] The key advantage of FBDD is that it can more efficiently explore chemical space and often yields hits with better physicochemical properties, providing a more rational starting point for optimization.[12]

Causality Behind Experimental Choices in FBDD:

Because fragments bind weakly, highly sensitive biophysical techniques are required for screening, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR).[14] The choice of method depends on the target protein and available resources. X-ray crystallography provides detailed structural information on how the fragment binds, which is invaluable for the subsequent optimization process.[15]

Application Note 2: FBDD for Identifying Novel Scaffolds

FBDD has proven particularly successful for challenging targets, including those previously considered "undruggable."[15] Several FDA-approved drugs have originated from FBDD campaigns, such as Vemurafenib and Venetoclax.[15][16]

Experimental Workflow: Fragment-Based Drug Discovery

FBDD_Workflow cluster_prep Library & Screening cluster_validation Hit Validation cluster_optimization Fragment to Lead Lib_Design Fragment Library Design (Rule of Three) Screening Biophysical Screening (NMR, X-ray, SPR) Lib_Design->Screening Hit_Val Hit Validation (Orthogonal methods) Screening->Hit_Val Struct_Bio Structural Biology (X-ray crystallography) Hit_Val->Struct_Bio Frag_Growing Fragment Growing Struct_Bio->Frag_Growing Frag_Linking Fragment Linking Struct_Bio->Frag_Linking Frag_Merging Fragment Merging Struct_Bio->Frag_Merging Lead_Opt Lead Optimization (SAR) Frag_Growing->Lead_Opt Frag_Linking->Lead_Opt Frag_Merging->Lead_Opt

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 2: General FBDD Workflow

  • Fragment Library Design: Assemble a diverse library of 1,000-5,000 fragments that adhere to the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[17]

  • Primary Screening: Screen the fragment library against the target protein using a high-sensitivity biophysical method.

    • NMR: Detects binding by observing changes in the protein's or fragment's NMR spectrum.

    • SPR: Immobilizes the target protein on a sensor chip and detects changes in mass as fragments bind.

    • X-ray Crystallography: Soaks crystals of the target protein with fragments to identify those that bind.

  • Hit Validation: Confirmed hits from the primary screen are validated using an orthogonal method to eliminate false positives. For example, a hit from an NMR screen could be validated using SPR.[13]

  • Structural Characterization: Determine the three-dimensional structure of the fragment-protein complex, typically via X-ray crystallography. This reveals the binding mode and provides a roadmap for optimization.[15]

  • Fragment Evolution: Use structure-guided design to grow the fragment into a more potent, lead-like molecule.[17] Common strategies include:

    • Fragment Growing: Adding functional groups to the fragment to make additional interactions with the protein.

    • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein.

    • Fragment Merging: Combining the features of two or more overlapping fragments into a single molecule.

Chapter 2: Lead Optimization

Once a promising hit is identified, the next phase is lead optimization, where medicinal chemists systematically modify the molecule to improve its properties.[3] The primary tool for this is the study of Structure-Activity Relationships (SAR).

Structure-Activity Relationship (SAR) Studies: The Core of Medicinal Chemistry

SAR is the analysis of how the chemical structure of a molecule relates to its biological activity.[18] By making systematic changes to a lead compound and observing the effect on its potency, selectivity, and pharmacokinetic properties, chemists can build a detailed understanding of the key structural features required for optimal drug performance.[19][20]

Causality Behind Experimental Choices in SAR:

The modifications made during an SAR study are not random. They are guided by hypotheses about how the molecule interacts with its target.[21] For example, if a crystal structure shows a pocket of the protein that is not occupied by the ligand, a chemist might add a lipophilic group to the molecule to fill that pocket and increase hydrophobic interactions.[21] Another common strategy is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, with the goal of improving properties like metabolic stability or solubility without losing potency.[22]

Application Note 3: SAR for Kinase Inhibitor Optimization

This application note provides an example of how SAR studies can be used to optimize a kinase inhibitor.

Experimental Workflow: SAR-Guided Lead Optimization

SAR_Workflow cluster_cycle Iterative Optimization Cycle Design Design Analogs (Hypothesis-driven) Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (Potency, Selectivity, ADMET) Synthesize->Test Analyze Analyze Data (Establish SAR) Test->Analyze Analyze->Design New Hypothesis Optimized_Lead Optimized Lead/ Preclinical Candidate Analyze->Optimized_Lead Initial_Lead Initial Lead Compound Initial_Lead->Design

Caption: Iterative cycle of SAR-guided lead optimization.

Protocol 3: Establishing a Structure-Activity Relationship

  • Identify a Lead Compound: Start with a confirmed hit from an HTS or FBDD campaign.

  • Develop a Hypothesis: Based on structural data (if available) or chemical intuition, form a hypothesis about which parts of the molecule are important for activity (the pharmacophore) and which can be modified.[19]

  • Synthesize Analogs: Create a series of new compounds by making systematic modifications to the lead. For example, if the lead has a phenyl ring, synthesize analogs with different substituents (e.g., chloro, methyl, methoxy) at various positions on the ring.[23]

  • Biological Testing: Test the new analogs in the same biological assay used to identify the lead to determine their potency (e.g., IC50).

  • Data Analysis: Correlate the changes in chemical structure with the changes in biological activity. For example, does adding an electron-withdrawing group increase potency? This analysis helps to build the SAR.[24]

  • Iterate: Use the new SAR information to design and synthesize the next round of analogs. This iterative process continues until a compound with the desired profile is identified.[22]

Table 2: Common Modifications in SAR Studies and Their Rationale

ModificationRationale
Varying Alkyl Chains Probe for hydrophobic pockets and steric constraints.
Adding Halogens Can increase lipophilicity and potency through halogen bonding.
Introducing H-bond Donors/Acceptors Form new hydrogen bonds with the target protein.[21]
Bioisosteric Replacement Improve ADMET properties while maintaining potency.[22]
Conformational Constraint Lock the molecule in its active conformation to increase potency and selectivity.

Chapter 3: Early ADMET Profiling

In the past, many drug candidates failed late in development due to poor pharmacokinetic properties or unforeseen toxicity.[25] To mitigate this risk, it is now standard practice to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process.[26]

Causality Behind Experimental Choices in ADMET Profiling:

The goal of early ADMET profiling is to use in vitro assays to predict in vivo performance.[27] For example, the Caco-2 permeability assay uses a monolayer of human intestinal cells to predict how well a drug will be absorbed from the gut. The metabolic stability assay uses human liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s), to predict how quickly a drug will be cleared from the body.[28][29] These assays allow chemists to identify and address potential ADMET liabilities early on, when molecules can still be easily modified.[4]

Application Note 4: In Vitro ADMET Assays for Lead Optimization

Integrating ADMET assays into the lead optimization cycle allows for the simultaneous improvement of potency and drug-like properties.

Protocol 4: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of a compound using Caco-2 cells.[1][30]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., high-permeability propranolol, low-permeability atenolol)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values above a pre-determined threshold.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test compound (at a known concentration, e.g., 10 µM) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[]

Table 3: Interpretation of Caco-2 Permeability Data

Papp Value (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (<30%)
1 - 10Moderate (30-70%)
> 10High (>70%)

Protocol 5: Metabolic Stability Assay Using Liver Microsomes

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[12][28]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compound and control compounds (e.g., high-clearance verapamil, low-clearance warfarin)

  • Acetonitrile (for stopping the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing HLM in phosphate buffer.

  • Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for a few minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]

Common ADMET Issues and Troubleshooting:

  • Low Solubility: Can lead to underestimated permeability and metabolic stability. Strategies to improve solubility include adding polar functional groups.[31]

  • High Efflux: If a compound is a substrate for efflux transporters (like P-gp) in the Caco-2 cells, its permeability will be underestimated. This can be confirmed by running the assay in the presence of an efflux inhibitor.[32]

  • High Metabolic Clearance: If a compound is rapidly metabolized, its in vivo half-life will be short. Medicinal chemists can identify the "metabolic hotspot" on the molecule and block it through chemical modification (e.g., replacing a hydrogen with a fluorine atom).[31]

Conclusion: An Integrated Approach to Drug Discovery

Modern medicinal chemistry is a highly integrated discipline where hit identification, lead optimization, and ADMET profiling are performed in parallel. By employing the strategies and protocols outlined in this guide, drug discovery teams can make more informed decisions, efficiently optimize compounds, and increase the likelihood of developing safe and effective medicines. The iterative cycle of design, synthesis, testing, and analysis, grounded in a deep understanding of chemical principles and biological interactions, remains the engine of pharmaceutical innovation.

References

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Application Notes and Protocols: The Use of Constrained Amino Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The inherent flexibility of linear peptides often limits their therapeutic potential due to poor metabolic stability and reduced binding affinity. Constraining the conformational freedom of peptides by incorporating modified amino acid derivatives is a proven strategy to overcome these limitations. This guide provides an in-depth exploration of the synthesis, application, and characterization of constrained amino acid derivatives. We delve into the rationale behind conformational restriction, offer detailed protocols for the synthesis and analysis of these peptidomimetics, and present a comparative analysis of their enhanced biochemical and biophysical properties. This document is intended to serve as a comprehensive resource for researchers aiming to leverage constrained amino acids in the design of next-generation therapeutics.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, capable of mediating a vast array of biological processes with high specificity. However, their translation into effective therapeutics is often hampered by their susceptibility to proteolytic degradation and a high entropic penalty upon binding to their target receptors.[1] By introducing conformational constraints, we can "pre-organize" the peptide into its bioactive conformation, thereby reducing the entropic cost of binding and enhancing target affinity and selectivity.[2][3] Furthermore, a more rigid structure can sterically hinder the approach of proteases, significantly improving the peptide's metabolic stability and in vivo half-life.[4][5]

Conformational constraint can be achieved through several strategies, including:

  • Side-Chain to Side-Chain Cyclization: Forming covalent linkages between the side chains of two amino acids within the peptide sequence. Common methods include lactam bridge formation and hydrocarbon stapling via ring-closing metathesis (RCM).[6][7][8]

  • Backbone to Side-Chain Cyclization: Creating a covalent bond between the peptide backbone and an amino acid side chain.

  • Head-to-Tail Cyclization: Linking the N-terminus and C-terminus of the peptide to form a cyclic structure.

  • Incorporation of Conformationally Restricted Amino Acids: Introducing unnatural amino acids with inherent cyclic or sterically hindered structures that limit the rotational freedom of the peptide backbone.[9]

This guide will focus on the practical application of these strategies, providing the necessary protocols to empower researchers in their drug discovery endeavors.

Synthesis of Constrained Peptides: A Step-by-Step Approach

The synthesis of constrained peptides primarily relies on solid-phase peptide synthesis (SPPS), a robust and versatile technique that allows for the stepwise assembly of amino acids on a solid support.[10][11][12]

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a linear peptide precursor on a Rink Amide resin using Fmoc/tBu chemistry, which can then be cyclized on-resin or in solution.[10][11]

Materials:

  • Rink Amide ChemMatrix® resin

  • Fmoc-protected amino acids

  • N,N-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, activate the Fmoc-protected amino acid (5 equivalents relative to resin loading) with DIC (5 eq.) and Oxyma (5 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.[13]

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain the crude linear peptide.

Protocol for On-Resin Lactam Bridge Formation

This protocol describes the formation of a lactam bridge between the side chains of an acidic (e.g., Asp or Glu) and a basic (e.g., Lys or Orn) amino acid.[6][7][14]

Prerequisites: The linear peptide containing the orthogonally protected acidic and basic amino acids (e.g., Asp(OAll) and Lys(Alloc)) has been synthesized on the resin as per the general SPPS protocol.

Materials:

  • Peptidyl-resin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Phenylsilane

  • PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Protocol:

  • Selective Deprotection: Remove the Allyl (All) and Alloc protecting groups from the Asp and Lys side chains by treating the resin with tetrakis(triphenylphosphine)palladium(0) and phenylsilane in DMF under an inert atmosphere.[14]

  • Washing: Wash the resin thoroughly with DMF.

  • On-Resin Cyclization: Add a solution of PyAOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin and agitate at room temperature for 2-4 hours to facilitate the intramolecular amide bond formation.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the general SPPS protocol and the purification protocol below.

Protocol for Peptide Stapling via Ring-Closing Metathesis (RCM)

This protocol details the formation of a hydrocarbon staple between two unnatural, olefin-bearing amino acids incorporated into the peptide sequence.[13][15]

Prerequisites: The linear peptide containing two olefin-bearing unnatural amino acids has been synthesized on the resin.

Materials:

  • Peptidyl-resin

  • Grubbs' First or Second Generation Catalyst

  • 1,2-Dichloroethane (DCE), degassed

  • Nitrogen gas

Protocol:

  • Resin Preparation: Swell the peptidyl-resin in degassed DCE.

  • RCM Reaction:

    • Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE.

    • Add the catalyst solution to the resin (typically 10-20 mol% relative to the peptide).

    • Gently agitate the reaction mixture under a nitrogen atmosphere at room temperature for 2-4 hours.[13][15] For more challenging cyclizations, microwave heating can be employed to reduce reaction times.[16]

  • Washing: Wash the resin with DCE to remove the catalyst.

  • Cleavage and Purification: Cleave the stapled peptide from the resin and purify.

Purification and Characterization of Constrained Peptides

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[17][18][19]

Protocol:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Column and Mobile Phases: Use a C18 stationary phase column. The mobile phases are typically:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: Purify the peptide using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of constrained peptides in solution.[20][21][22][23][24]

Protocol:

  • Sample Preparation: Dissolve the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The concentration should be in the low millimolar range to avoid aggregation.[22][24]

  • 1D ¹H NMR: Acquire a 1D proton NMR spectrum to assess sample purity and the presence of conformational isomers.

  • 2D NMR: Acquire a suite of 2D NMR experiments to assign the proton and carbon resonances and to obtain structural constraints:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[22]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

  • Structure Calculation: Use the distance constraints from NOESY/ROESY and dihedral angle constraints derived from coupling constants to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[25][26][27][28][29]

Protocol:

  • Sample Preparation: Prepare a solution of the purified peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[27][29]

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 0.5-1 mm).[25]

    • Purge the instrument with nitrogen gas.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide solution, typically from 190 to 260 nm.[27]

  • Data Analysis: Subtract the baseline spectrum from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil content. For example, α-helical structures typically show characteristic negative bands around 222 nm and 208 nm and a positive band around 195 nm.

Functional Characterization: Assessing the Impact of Constraints

Comparative Binding Affinity Analysis

A key advantage of constrained peptides is their often-enhanced binding affinity for their biological targets.[2][3][30][31]

Table 1: Comparison of Binding Affinity (IC₅₀) of Linear vs. Cyclic RGD Peptides for αvβ3 Integrin [2]

Peptide TypePeptide SequenceIntegrin SubtypeIC₅₀ (nM)
LinearGRGDSPKαvβ3200
Cyclicc(RGDfV)αvβ31.5
Cyclicc(RGDFV)αvβ310

Data from reference[2]. A lower IC₅₀ value indicates higher binding affinity.

This data clearly demonstrates the significant improvement in binding affinity achieved by cyclization of the RGD peptide.

Proteolytic Stability Assay

Enhanced resistance to enzymatic degradation is another hallmark of constrained peptides.[4][5][32]

Protocol:

  • Peptide Incubation: Incubate a known concentration of the linear and constrained peptides separately with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding TFA or heating).

  • Analysis: Analyze the samples by RP-HPLC.

  • Quantification: Quantify the amount of intact peptide remaining at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide.

Visualizing Workflows and Concepts

General Workflow for the Development of Constrained Peptides

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Optimization Linear Peptide Synthesis Linear Peptide Synthesis Constraint Incorporation Constraint Incorporation Linear Peptide Synthesis->Constraint Incorporation Cleavage & Purification Cleavage & Purification Constraint Incorporation->Cleavage & Purification Structural Analysis (NMR, CD) Structural Analysis (NMR, CD) Cleavage & Purification->Structural Analysis (NMR, CD) Functional Assays (Binding, Stability) Functional Assays (Binding, Stability) Structural Analysis (NMR, CD)->Functional Assays (Binding, Stability) SAR Studies SAR Studies Functional Assays (Binding, Stability)->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Linear Peptide Synthesis Iterative Design

Caption: Workflow for constrained peptide development.

Ring-Closing Metathesis for Peptide Stapling

G Linear Peptide Linear Peptide with Olefin Side Chains Stapled Peptide Stapled Peptide (Cyclic) Linear Peptide->Stapled Peptide Ring-Closing Metathesis Grubbs Catalyst Grubbs Catalyst Grubbs Catalyst->Stapled Peptide

Caption: Ring-closing metathesis mechanism.

Conclusion

The incorporation of constrained amino acid derivatives is a powerful and versatile strategy in modern drug discovery. By pre-organizing peptides into their bioactive conformations, researchers can significantly enhance their therapeutic properties, including binding affinity, selectivity, and metabolic stability. The protocols and data presented in this guide provide a solid foundation for the synthesis, purification, characterization, and functional evaluation of these promising peptidomimetics. As our understanding of structure-activity relationships continues to grow, the rational design of constrained peptides will undoubtedly play an increasingly important role in the development of novel therapeutics for a wide range of diseases.

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  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3247-3256. [Link]

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  • Using microwave heating for your stapled peptide synthesis. (2023). Biotage. [Link]

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  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2017). Molecules, 22(9), 1435. [Link]

  • Scheme 1: Flowchart showing steps involved for peptide NMR analysis. (2010). ResearchGate. [Link]

  • Peptide/Protein NMR. University of Zurich. [Link]

  • in vitro comparative study of the binding affinity and targeted-drug delivery efficiency of egfr-targeting peptides. (2021). Scholarly Commons. [Link]

  • Probing protein stability and proteolytic resistance by loop scanning: A comprehensive mutational analysis. (2014). Protein Science, 23(5), 620-635. [Link]

  • Design of linear and cyclic peptide binders of different lengths only from a protein target sequence. (2024). bioRxiv. [Link]

  • A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). (2024). Journal of Visualized Experiments, (191), e65119. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Building blocks for difficult peptide synthesis and method of making thereof. (2024).

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analytical methods for characterizing 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analytical Characterization of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound (CAS No. 327156-95-6).[1][2][3][4][5] As a key intermediate in pharmaceutical synthesis and a frequently utilized linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs), rigorous verification of its identity, purity, and stability is paramount.[1] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. We will detail field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind key experimental parameters to ensure robust and reliable results.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule featuring a protected amine and a carboxylic acid, built upon a cis-substituted cyclohexane scaffold. The tert-Butoxycarbonyl (Boc) protecting group is crucial for its application in sequential chemical synthesis. The precise characterization of this molecule is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Incomplete characterization can lead to the introduction of process-related impurities or degradants, compromising downstream synthetic steps and final product integrity.

The analytical strategy outlined herein is designed as a self-validating system, where orthogonal techniques provide complementary information to build a complete profile of the material. This approach aligns with regulatory expectations for well-characterized pharmaceutical intermediates.[6][7][8]

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. It separates the target compound from starting materials, by-products, isomers, and degradation products. For this compound, a combination of HPLC for quantitative purity assessment and LC-MS for identity confirmation is the most effective strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Expertise & Rationale: Reversed-phase HPLC is the method of choice due to the molecule's moderate polarity. A C18 stationary phase provides excellent retention and separation capabilities for this class of compounds.[9] The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is critical. It protonates the carboxylic acid moiety, suppressing its ionization and leading to sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe. UV detection at a low wavelength (~210-220 nm) is necessary as the molecule lacks a significant chromophore but the amide and carboxyl groups absorb in this region.[9]

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.[9]

  • Instrumentation: Utilize an HPLC system equipped with a UV detector, autosampler, column oven, and a gradient pump.

  • Chromatographic Conditions: The following conditions have been demonstrated to provide excellent resolution and peak shape.

    ParameterValue
    Column C18, 4.6 x 150 mm, 3.5 µm
    Mobile Phase A 0.1% (v/v) TFA in Water
    Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 215 nm
    Injection Volume 10 µL
    Gradient Program 5% B to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min

Trustworthiness: A validated HPLC method requires the assessment of specificity, linearity, range, accuracy, and precision according to ICH Q2(R1) guidelines to ensure the data is reliable and suitable for its intended purpose.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (215 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Expertise & Rationale: LC-MS is an indispensable tool for confirming the molecular identity of the main peak observed in HPLC and for the structural elucidation of unknown impurities.[] Electrospray Ionization (ESI) is the ideal ionization technique for this molecule, capable of generating protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. Formic acid is typically used as the mobile phase modifier instead of TFA, as it is less prone to causing ion suppression in the MS source. The molecular weight of the target compound is 257.33 g/mol .[1][5][11]

Experimental Protocol: LC-MS

  • LC Conditions: The HPLC method described above can be adapted. Substitute 0.1% Formic Acid for 0.1% TFA in both Mobile Phase A and B.

  • MS Conditions:

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative Switching
Mass Range 50 - 500 m/z
Expected m/z (Positive) 258.16 [M+H]⁺, 280.14 [M+Na]⁺
Expected m/z (Negative) 256.15 [M-H]⁻
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C

Spectroscopic Methods: Structural Verification

Spectroscopic methods provide definitive confirmation of the molecular structure by probing the atomic and functional group composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of all proton-containing groups, while ¹³C NMR identifies all unique carbon environments. The cis stereochemistry of the cyclohexane ring can be confirmed through analysis of proton coupling constants. For this molecule, key diagnostic signals include the large singlet for the tert-butyl group and the characteristic patterns of the cyclohexane ring protons.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (¹H NMR, approximate):

    • ~12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH), exchanges with D₂O.

    • ~4.5-5.0 ppm (br d, 1H): Amide proton (-NH-), exchanges with D₂O.

    • ~3.4 ppm (br m, 1H): Cyclohexyl proton attached to nitrogen (-CH-NH).

    • ~2.2 ppm (d, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

    • ~1.0-2.0 ppm (m): Remaining cyclohexyl protons.

    • 1.45 ppm (s, 9H): tert-butyl protons (-C(CH₃)₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, the spectrum should clearly show absorptions for the N-H bond, the carboxylic acid O-H bond, and two distinct carbonyl (C=O) groups from the Boc-carbamate and the carboxylic acid.[12][13]

Experimental Protocol: FTIR

  • Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Key Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group & Vibration
3400-3300N-H Stretch (Amide)
3300-2500 (very broad)O-H Stretch (Carboxylic Acid)[13]
2950-2850C-H Stretch (Aliphatic)
~1710C=O Stretch (Carboxylic Acid)[13]
~1690C=O Stretch (Boc-Carbamate)[12]
~1530N-H Bend (Amide II)[12]
~1160C-O Stretch (Carbamate)

Physicochemical Characterization: Thermal Properties

Thermal analysis provides critical information about the material's stability, melting point, and polymorphic form, which are essential for handling, storage, and formulation.

Thermal_Analysis cluster_workflow Thermal Characterization Workflow Sample Test Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Decomposition Determine Thermal Decomposition Temp. TGA->Decomposition Melting Determine Melting Point & Purity Indication DSC->Melting Decomposition->DSC Sets upper temp limit for DSC experiment

Caption: Interrelation of TGA and DSC for thermal properties assessment.

Thermogravimetric Analysis (TGA)

Expertise & Rationale: TGA measures changes in mass as a function of temperature under a controlled atmosphere.[14] It is used to determine the thermal stability and decomposition profile of the compound. A key event to monitor is the thermal cleavage of the Boc group, which typically occurs at temperatures below the full decomposition of the carbon skeleton. This provides another layer of structural confirmation.

Experimental Protocol: TGA

  • Instrumentation: Use a calibrated TGA instrument.

  • Sample: Place 5-10 mg of the sample in an appropriate pan (e.g., alumina).

  • Conditions: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Observe the onset temperature of mass loss. A multi-step decomposition may be visible, with the first step potentially corresponding to the loss of the Boc group.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC measures the heat flow associated with thermal transitions in a material.[15] For a crystalline solid, DSC provides a precise melting point, which is a critical physical constant for identity and a sensitive indicator of purity. A sharp endothermic peak corresponds to the melting of a pure substance, while impurities typically broaden the peak and depress the melting point.

Experimental Protocol: DSC

  • Instrumentation: Use a calibrated DSC instrument with a refrigerated cooling system.

  • Sample: Hermetically seal 2-5 mg of the sample in an aluminum pan.

  • Conditions: Use a heat-cool-heat cycle. For example, heat from 25 °C to a temperature below the decomposition point determined by TGA (e.g., 200 °C) at 10 °C/min.

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm from the second heating cycle to erase any prior thermal history.

Conclusion

The analytical methods detailed in this application note provide a robust, multi-faceted framework for the complete characterization of this compound. By integrating chromatographic separation, mass-based identification, spectroscopic structural confirmation, and thermal property analysis, researchers and quality control professionals can ensure that this critical intermediate meets the stringent identity, purity, and quality standards required for pharmaceutical development. Each method provides a piece of the analytical puzzle, and together they form a self-validating system that ensures trustworthiness and scientific integrity.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. (2025). ResearchGate.
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (n.d.). Benchchem.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni.
  • Analytical method validation: A brief review. (n.d.).
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • cis-4-Aminocyclohexanecarboxylic acid(3685-23-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Amino Acid Analysis by HPLC. (n.d.). BOC Sciences.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.). ResearchGate.
  • This compound. (n.d.). MedChemExpress.
  • IR: carboxylic acids. (n.d.).
  • CAS 344933-31-9 | 2-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. (n.d.). Synblock.
  • 2.8: Thermal Analysis. (2022). Chemistry LibreTexts.
  • This compound 327156-95-6. (n.d.). MedChemExpress.
  • This compound. (n.d.). Oakwood Chemical.
  • This compound. (n.d.). Apollo Scientific.
  • 327156-95-6 | this compound. (n.d.). ChemScene.
  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions During Boc Deprotection with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of tert-butyloxycarbonyl (Boc) deprotection using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical step in chemical synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of side reactions and offer robust strategies to mitigate them, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during TFA-mediated Boc deprotection?

The primary origin of side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group by a strong acid like TFA.[1][2] This carbocation is a potent electrophile that can indiscriminately alkylate any nucleophilic sites within your molecule, leading to a variety of unwanted byproducts.[1][3] The reaction mechanism proceeds as follows: the carbonyl oxygen of the Boc group is protonated by TFA, leading to the loss of the stable tert-butyl cation and the formation of an unstable carbamic acid, which then rapidly decarboxylates to release the free amine and carbon dioxide.[4][5][6]

Q2: My peptide contains sensitive amino acids. Which ones are most at risk during Boc deprotection and what modifications should I look for?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][7] Key residues to watch out for include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][8] This modification adds 56 Da to the mass of the tryptophan residue.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, or oxidized to methionine sulfoxide, especially during prolonged acid exposure.[1][9][10]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, resulting in the formation of S-tert-butylated cysteine residues.[1][7]

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation by the tert-butyl cation.[1][7]

Beyond direct alkylation by the tert-butyl cation, other side reactions can occur:

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) residues, particularly Asp-Gly or Asp-Ser sequences, can undergo base-catalyzed cyclization to form an aspartimide intermediate during synthesis. While more common in Fmoc chemistry, it can be a concern.[11][12]

  • Resin Linker Alkylation: During solid-phase peptide synthesis (SPPS), the resin linker itself can be cleaved and the resulting cationic species can alkylate sensitive residues like tryptophan.[8][13]

Q3: What are scavengers and how do I choose the right one for my reaction?

Scavengers are nucleophilic reagents added to the deprotection "cocktail" to trap the reactive tert-butyl cation and other electrophilic species before they can modify your desired product.[1][2][14] The choice of scavenger is critical and depends on the specific amino acid composition of your peptide.

Scavenger_Selection_Logic

Sensitive Residue(s) Recommended Scavenger/Cocktail Rationale Reference(s)
Tryptophan (Trp)Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)TIS is a highly effective carbocation scavenger. Water can also act as a scavenger. EDT helps prevent indole oxidation and alkylation.[1],[14],[8]
Methionine (Met)ThioanisolePrevents S-alkylation and can help reduce oxidation to the sulfoxide.[9],[10]
Cysteine (Cys)1,2-Ethanedithiol (EDT)Protects the free thiol from alkylation.[1]
Tyrosine (Tyr)Phenol, ThioanisoleThese scavengers compete with the tyrosine phenol ring for electrophilic attack.[15]
Arginine (Arg) with Pmc/Pbf protecting groupsThioanisoleAccelerates the removal of sulfonyl-based protecting groups and traps the resulting cations.[14],[16]
Multiple Sensitive ResiduesReagent K: 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTA robust, general-purpose cocktail for complex peptides.[15],[17]
Arginine and TryptophanReagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleSpecifically formulated to minimize side reactions with Arg(Pmc/Pbf) and Trp.[16],[18]
No Sensitive Residues95% TFA, 2.5% TIS, 2.5% H2OA standard and effective cocktail for robust sequences.[19]

Note: Always prepare cleavage cocktails fresh before use.[20]

Troubleshooting Guide

Problem 1: My LC-MS analysis shows a peak with +56 Da mass addition to my peptide containing Tryptophan.
  • Likely Cause: This mass addition corresponds to the tert-butylation of the tryptophan indole ring. This occurs when the concentration or efficacy of your scavengers is insufficient to trap all the tert-butyl cations generated during deprotection.[8]

  • Troubleshooting Steps:

    • Increase Scavenger Concentration: Increase the amount of triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) in your cleavage cocktail.

    • Optimize Cleavage Cocktail: For peptides containing tryptophan, consider using a well-established cocktail like "Reagent K" or "Reagent R".[15][18]

    • Indole Protection: For future syntheses, the most effective prevention is to use Fmoc-Trp(Boc)-OH. The Boc group on the indole nitrogen protects it from electrophilic attack and is removed concomitantly during the final TFA cleavage.[8]

    • Small-Scale Test Cleavage: Before cleaving the bulk of your resin, perform a small-scale test cleavage on 10-20 mg of peptide-resin to analyze the outcome and optimize conditions.[8]

Problem 2: My peptide contains Methionine, and I observe oxidation and/or other byproducts.
  • Likely Cause: The methionine thioether is susceptible to oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations.[9][10][21] These side reactions are acid-catalyzed and can be exacerbated by prolonged exposure to TFA.[10]

  • Troubleshooting Steps:

    • Incorporate Thioanisole: Add thioanisole to your cleavage cocktail to scavenge electrophiles that would otherwise alkylate the thioether.

    • Minimize Cleavage Time: Determine the minimum time required for complete deprotection and cleavage by performing a time-course study on a small scale.

    • Reduce Met(O) Post-Cleavage: If oxidation has already occurred, the sulfoxide can sometimes be reduced back to methionine.

    • Work under Inert Atmosphere: While not always necessary, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.[20]

Problem 3: The Boc deprotection appears incomplete, even after extended reaction times.
  • Likely Cause: Incomplete deprotection can stem from several factors:

    • Insufficient Acid: The concentration of TFA may be too low, or the equivalents of acid may be insufficient.[1]

    • Steric Hindrance: A sterically hindered Boc-protected amine can slow down the deprotection reaction.[1]

    • Poor Resin Swelling (for SPPS): If the resin does not swell properly in the cleavage cocktail, TFA cannot efficiently access all the peptide chains, leading to incomplete deprotection. Interestingly, 100% TFA can cause less resin swelling than a 50% TFA solution in dichloromethane (DCM).[2]

  • Troubleshooting Steps:

    • Increase TFA Concentration: For solution-phase deprotection, ensure a sufficient excess of TFA is used (e.g., 25-50% v/v in DCM).[22]

    • Optimize Solvent for SPPS: For solid-phase synthesis, a mixture of TFA in DCM (e.g., 50%) often promotes better resin swelling and more efficient cleavage than neat TFA.[2]

    • Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature. However, be aware that this may also increase the formation of side products if scavengers are not used.[1]

    • Monitor the Reaction: Use analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.[2][23][24]

Troubleshooting_Workflow

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).

  • Scavenger Addition (if necessary): If your substrate contains sensitive functional groups, add the appropriate scavenger(s) to the solution.

  • TFA Addition: At 0 °C, add trifluoroacetic acid (TFA) to the reaction mixture (typically 25-50% v/v).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[22]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.[1]

Protocol 2: Standard Protocol for TFA Cleavage from Resin (SPPS)

CAUTION: TFA is highly corrosive. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, eye protection).[14][25]

  • Resin Preparation: Wash the dried peptide-resin with DCM to ensure it is ready for cleavage.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh by mixing TFA and the selected scavengers.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[16] Gently agitate the mixture at room temperature for 2-4 hours.[16]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[25]

  • Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether to remove residual scavengers, and dry under vacuum.[8]

SPPS_Cleavage_Workflow

References

  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Coin, I., Dölling, R., & Beyermann, M. (2007). Aspartimide formation and its prevention in Fmoc chemistry solid phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
  • Abdel-Aal, A. M., Papageorgiou, G., & Quibell, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383-15392.
  • Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 5(4), 176-182.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Lee, N. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • Abdel-Aal, A. M., Papageorgiou, G., & Quibell, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383-15392.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fields, G. B. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(2), 141-151.
  • Abdel-Aal, A. M., Papageorgiou, G., & Quibell, M. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383–15392.
  • Kumar, S., & Bawa, A. K. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Pharmaceutical Sciences and Research, 5(6), 2134.
  • Armstrong, A., Pullin, R. D. C., Jenner, C. R., Scutt, J. N., & Stocks, M. J. (2014). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 79(20), 9635-9644.
  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International journal of peptide and protein research, 42(2), 153-161.
  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

  • Ghaffari, M., & Albericio, F. (2022). Advancing sustainable peptide synthesis. Green Chemistry, 24(1), 84-101.
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA? Retrieved from [Link]

  • ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

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Technical Support Center: Purification of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The separation of diastereomers, such as the cis and trans isomers of 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, is a common yet significant challenge in synthetic chemistry and drug development. These isomers often possess very similar physicochemical properties, making their purification a non-trivial task that requires a nuanced understanding of stereochemistry and separation science.[1] This guide is designed to provide you with field-proven insights and systematic troubleshooting strategies to achieve high purity of the desired cis isomer. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Section 1: Understanding the Physicochemical Differences

The ability to separate the cis and trans isomers hinges on exploiting the subtle differences in their three-dimensional structures. In a disubstituted cyclohexane, substituents can occupy either axial or equatorial positions. The trans isomer, with both substituents in the more stable equatorial positions, generally has a lower ground-state energy.[2][3] Conversely, the cis isomer must have one substituent in an axial and one in an equatorial position. This conformational difference leads to variations in polarity, crystal lattice packing, and solubility, which are the primary levers for purification.

Property2-(cis-...)acetic acid 2-(trans-...)acetic acid Rationale for Separation
Conformation Axial-Equatorial (a,e)Diequatorial (e,e)The different spatial arrangement of functional groups affects intermolecular interactions.[4][5]
Dipole Moment Generally higherGenerally lower/cancelledThe vector sum of bond dipoles differs, leading to a slight difference in overall molecular polarity. This is key for chromatographic separation.
Thermodynamic Stability Less stableMore stableThe trans isomer is typically the thermodynamic product due to minimized steric strain.[2]
Crystal Packing Less efficient packingMore efficient packingThe more symmetric trans isomer often packs more efficiently into a crystal lattice, potentially making it less soluble.
Solubility Often higherOften lowerDifferences in crystal lattice energy and solvation can lead to differential solubility, which is the basis for fractional crystallization.[6]

Section 2: Troubleshooting Experimental Challenges (Q&A)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My flash column chromatography on silica gel shows poor or no separation between the cis and trans isomers. What are my next steps?

A1: This is a frequent issue, as the polarity difference between these diastereomers is minimal.[7][8] Here is a systematic approach to troubleshoot:

  • Optimize the Mobile Phase: The choice of eluent is paramount.

    • Reduce Polarity: Start with a very low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate) and gradually increase the polarity. A common mistake is using a solvent system that is too polar, which fails to differentiate between the isomers.[7]

    • Change Solvent Selectivity: If an Ethyl Acetate/Hexane system fails, switch to a solvent with different chemical properties. For example, substitute Ethyl Acetate with Dichloromethane (DCM) or a mixture containing a small amount of an alcohol like isopropanol. These solvents interact differently with the isomers and the stationary phase, potentially improving selectivity.[8]

    • Employ a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a very slow, shallow gradient can effectively resolve compounds with similar retention factors. This allows the subtle polarity differences to manifest over the length of the column.[7]

  • Modify the Stationary Phase:

    • If silica gel is ineffective, consider a different stationary phase like alumina, which offers different selectivity.[7]

    • For more challenging separations, High-Performance Liquid Chromatography (HPLC) with a specialized column, such as a C30 column known for high shape selectivity, may be necessary.[9][10]

  • Adjust Physical Parameters:

    • Increase Column Length: A longer column provides more theoretical plates, enhancing the opportunity for separation of closely eluting compounds.[7]

    • Reduce Flow Rate: A slower flow rate increases the interaction time between the isomers and the stationary phase, which can improve resolution.[7]

Q2: I'm attempting fractional crystallization to isolate the cis isomer, but the resulting solid is still an impure mixture. How can I improve this?

A2: Fractional crystallization relies on significant solubility differences between the diastereomers in a chosen solvent system.[6][11] If enrichment is poor, the conditions are not optimal.

  • Systematic Solvent Screening: The success of crystallization is highly dependent on the solvent. Test a wide range of solvents with varying polarities (e.g., ethyl acetate, acetonitrile, isopropanol, acetone, and mixtures like THF/hexanes). The goal is to find a solvent where one isomer is sparingly soluble while the other remains in solution at a given temperature.

  • Control the Cooling Rate: Rapid cooling often leads to the co-precipitation of both isomers. Employ a very slow cooling process (e.g., moving the flask from a warm bath to room temperature, then to a 4°C refrigerator, and finally to a -20°C freezer over 24-48 hours). This allows for the selective formation of the less soluble isomer's crystal lattice.

  • Use Seeding: If you have a small amount of the pure desired isomer, use it to seed the supersaturated solution. This can encourage the crystallization of the desired form. However, be aware that with low diastereomeric excess, this may not be sufficient on its own.[12]

  • Iterative Recrystallization: It is rare to achieve high purity in a single step. It may be necessary to perform multiple recrystallizations. After each step, analyze the purity of the solid and the mother liquor to track the enrichment.

Q3: Is it possible to selectively derivatize one isomer to make the separation easier?

A3: Yes, this is an advanced but powerful strategy. By reacting the mixture with a reagent that differentiates between the cis and trans isomers, you can create new compounds with more distinct physical properties. A patent for a related compound suggests that selective esterification can be used to react one isomer, allowing the unreacted one to be isolated more easily.[13] Another approach involves forming salts; the diastereomeric salts may have very different crystallization properties.[14][15] However, this adds synthetic steps and requires that the derivatization and subsequent removal of the directing group proceed in high yield without isomerization.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to maximize the resolution of the cis and trans isomers on silica gel.

  • TLC Analysis: First, identify a mobile phase that gives the best possible separation on a TLC plate. Test solvent systems like Hexane/Ethyl Acetate, DCM/Methanol, and Toluene/Ethyl Acetate. The ideal system will show two distinct, albeit close, spots with Rf values between 0.2 and 0.4.

  • Column Packing: Prepare a long, narrow column to maximize theoretical plates. Dry pack with silica gel and then flush with the initial, low-polarity mobile phase. Ensure the column is packed uniformly without any air bubbles.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or DCM. For better resolution, adsorb the compound onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Collect small fractions (e.g., 5-10 mL for a 5g separation).

  • Gradient (If Necessary): If the compounds elute too slowly, implement a very shallow gradient, increasing the polar solvent content by only 1-2% every 100-200 mL of eluent.

  • Fraction Analysis: Analyze every few fractions by TLC. Combine the fractions containing the pure desired isomer. Fractions containing a mixture of isomers can be combined, concentrated, and re-purified.

Protocol 2: Purification by Fractional Crystallization

This protocol aims to exploit solubility differences to isolate the less soluble trans isomer, thereby enriching the cis isomer in the mother liquor.

  • Solvent Selection: In a series of small test tubes, dissolve ~50 mg of the crude mixture in different hot solvents (e.g., ethyl acetate, acetonitrile, isopropanol) until fully dissolved.

  • Cooling and Observation: Allow the tubes to cool slowly to room temperature and then place them at 4°C. Observe which solvent yields a crystalline precipitate.

  • Scale-Up: Dissolve the bulk crude mixture in the minimum amount of the chosen hot solvent.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed over several hours. Then, transfer the flask to a 4°C refrigerator for 12-24 hours.

  • Isolation: Isolate the precipitated crystals (likely enriched in the trans isomer) by vacuum filtration.

  • Analysis and Recovery: Analyze the purity of the crystals and the filtrate (mother liquor) by HPLC or NMR. The mother liquor should be enriched with the desired cis isomer. Concentrate the mother liquor and either attempt a second crystallization with a different solvent system or purify it via chromatography.

Section 4: Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying the cis isomer.

Purification_Workflow start Crude Mixture (cis/trans) analysis Analytical Assessment (TLC, HPLC, or NMR) start->analysis decision_chrom Separation Visible? analysis->decision_chrom prep_chrom Preparative Column Chromatography decision_chrom->prep_chrom Yes (ΔRf > 0.1) decision_cryst Attempt Fractional Crystallization decision_chrom->decision_cryst No (Co-elution) analysis_purity Assess Purity of Isolates prep_chrom->analysis_purity decision_cryst->analysis_purity product_cis Pure cis Isomer analysis_purity->product_cis Purity > 98% reprocess Re-process Mixed Fractions / Mother Liquor analysis_purity->reprocess Impure reprocess->analysis

Caption: Decision workflow for purification strategy.

Section 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the fundamental difference between the cis and trans isomers that allows for their separation? The primary difference is their three-dimensional shape.[4] The trans isomer typically adopts a more stable and symmetric diequatorial conformation, while the cis isomer is forced into a less stable axial-equatorial conformation.[2][3] This leads to small but exploitable differences in molecular polarity, dipole moment, and how efficiently the molecules pack into a crystal lattice, which in turn affects their interaction with chromatographic media and their solubility.[6]

  • FAQ 2: Which method, chromatography or crystallization, is generally preferred for this type of separation? There is no single answer, as it depends on the specific properties of the mixture and the scale of the purification.

    • Chromatography is often more versatile and can typically resolve even very similar compounds, but it can be resource-intensive (solvents, time) and may be less suitable for very large scales.

    • Crystallization is highly efficient, economical, and scalable if a suitable solvent system can be found where the isomers have a large solubility difference.[16] However, finding these conditions can be a matter of trial and error.[8] Often, a combination of the two methods is most effective: an initial crystallization to de-bulk the major isomer, followed by chromatography of the enriched mother liquor.

  • FAQ 3: How can I confirm the stereochemistry of my purified product? Proton NMR (¹H NMR) is the most powerful tool for this. In a cyclohexane ring, the coupling constants (J-values) between adjacent protons are dependent on their dihedral angle. Protons in a trans-diaxial arrangement typically show a large coupling constant (J ≈ 10–12 Hz), while axial-equatorial or equatorial-equatorial couplings are much smaller (J ≈ 2–5 Hz).[17] By analyzing the multiplicity and coupling constants of the protons on carbons 1 and 4, you can definitively assign the cis or trans configuration.

References

  • Technical Support Center: Separation of Pinocampheol Diastereomers. (n.d.). Benchchem.
  • Help with separation of diastereomers. (2024, December 9). Reddit.
  • Technical Support Center: Troubleshooting Separation of Khellactone Diastereomers. (n.d.). Benchchem.
  • Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • How to separate the diastereomer peak from main peak? (2019, June 18). ResearchGate.
  • Separation of diastereomers. (2006, November 10). Sciencemadness.org.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central.
  • Diastereomeric recrystallization. (n.d.). Wikipedia.
  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery.
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.
  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit.
  • Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes. (2025, August 10). ResearchGate.
  • Separation and purification of cis and trans isomers. (n.d.). Google Patents.
  • Cis-trans Relationship in Cyclohexane. (n.d.). Unacademy.
  • Substituted Cyclohexanes. (2021, December 15). Chemistry LibreTexts.
  • trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride. (n.d.). Benchchem.
  • stereochemistry of disubstituted cyclohexane. (n.d.).
  • Conformations of Disubstituted Cyclohexanes. (n.d.). Fiveable.
  • Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. (n.d.). Fisher Scientific.

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Technical Support Center: Optimizing Coupling Efficiency of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for optimizing the coupling of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can overcome challenges and achieve high coupling efficiency.

The core challenge in coupling this amino acid analog lies in its structure. The cyclohexane ring is a bulky, non-planar group that creates significant steric hindrance around the carboxylic acid, making it a sterically demanding substrate. This guide will walk you through the common issues and their solutions, from reagent selection to reaction condition optimization.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield low when using this compound?

Low coupling yields with this substrate are primarily due to its bulky nature, which causes significant steric hindrance.[1][2] This physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often inefficient for such hindered systems.[1]

Q2: What are the initial signs of a difficult or failed coupling reaction?

The most common indicator is a positive ninhydrin (Kaiser) test or bromophenol blue test after the coupling step. This indicates the presence of unreacted primary amines on your resin or substrate. Other signs include the final product having a low overall yield or the presence of deletion sequences in the final mass spectrometry analysis.[3]

Q3: Which class of coupling reagents should I use as a starting point for this molecule?

For sterically hindered amino acids, onium-salt-based reagents are the preferred choice.[1][4] These are more potent than traditional carbodiimides. Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[4] Of these, HATU is often considered the most powerful and is an excellent first choice for challenging couplings.[4][5]

Q4: What is N-acylurea formation and how can I avoid it?

N-acylurea is an unreactive byproduct that forms when the O-acylisourea intermediate in a carbodiimide-mediated reaction (e.g., with DCC or EDC) rearranges intramolecularly instead of reacting with the amine.[6][7] This side reaction reduces your yield. The best way to avoid it is to either use an onium-salt reagent (which follows a different mechanism) or, if using a carbodiimide, to include an additive like HOBt or, more effectively, Oxyma Pure®. These additives rapidly convert the O-acylisourea to a more stable active ester, which is less prone to rearrangement.[7]

Troubleshooting Guide: Low Coupling Efficiency

This section provides a structured approach to diagnosing and solving poor coupling outcomes.

Visual Guide: Troubleshooting Workflow

Below is a decision tree to guide your troubleshooting process when encountering low coupling yields with this compound.

G start Low Coupling Yield (Positive Ninhydrin Test) reagent_check Is your coupling reagent a standard carbodiimide (DCC, EDC)? start->reagent_check conditions_check Are you using optimized reaction conditions? reagent_check->conditions_check  No solution1 Switch to a potent onium salt reagent like HATU or COMU. reagent_check->solution1  Yes deprotection_check Was the N-terminal deprotection complete? conditions_check->deprotection_check  Yes solution2 1. Increase reaction time (2-24h). 2. Increase temperature (e.g., 50°C). 3. Increase reagent equivalents (2-4 eq). conditions_check->solution2  No aggregation_check Is peptide aggregation a possibility? deprotection_check->aggregation_check  Yes solution3 Confirm deprotection with a fresh ninhydrin test before coupling. Perform a second deprotection step if needed. deprotection_check->solution3  No solution4 1. Switch solvent to NMP or DMF/DCM. 2. Add chaotropic salts (e.g., LiCl). 3. Perform a 'double coupling'. aggregation_check->solution4  No end_node Re-run Coupling & Re-evaluate aggregation_check->end_node  Yes solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting Decision Tree for Low Coupling Yield.

Problem 1: Inappropriate Coupling Reagent
  • Cause: As discussed, standard carbodiimides (DCC, EDC) lack the reactivity needed to overcome the steric barrier presented by the cyclohexane ring.[1]

  • Solution: Switch to a more powerful onium-salt reagent. Phosphonium salts (PyBOP, PyAOP) or, more effectively, aminium/uronium salts (HATU, HBTU, COMU) are recommended.[2][4] HATU and COMU are often the most effective choices for difficult couplings as they generate highly reactive esters with HOAt and OxymaPure, respectively.[4][6]

Problem 2: Suboptimal Reaction Conditions
  • Cause: Even with a good reagent, conditions may be insufficient. Sterically hindered couplings are kinetically slow and require more energy to overcome the activation barrier.

  • Solutions:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration, from 2 hours up to 24 hours.[1]

    • Increase Temperature: Heating the reaction can significantly improve coupling efficiency for difficult steps. Temperatures between 40-60°C are commonly used, though this should be monitored to avoid side reactions.[1]

    • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2 to 4 equivalents relative to the amine).

    • Solvent Choice: If aggregation is suspected, especially in solid-phase synthesis, switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM can help disrupt secondary structures and improve solvation.[1]

Problem 3: Potential Side Reactions (Epimerization & Byproduct Formation)
  • Cause: Aggressive activation conditions can sometimes lead to side reactions. While the target molecule does not have a chiral alpha-carbon, the principles of minimizing side reactions are critical for clean product formation, especially in complex syntheses.

  • Solutions:

    • Choice of Base: The base used for activation plays a crucial role. While DIPEA is common, it is a strong, hindered base that can sometimes promote side reactions. Using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial, especially if side product formation is observed.[1][6]

    • Use of Additives: Ensure your coupling protocol includes a racemization-suppressing additive. Modern reagents like HATU and COMU already contain an additive moiety (HOAt and Oxyma, respectively). If using older reagents or carbodiimides, the addition of Oxyma Pure® or 1-hydroxy-7-azabenzotriazole (HOAt) is superior to the traditional HOBt.[1][8]

    • Pre-activation Time: Minimize the pre-activation time (the time the carboxylic acid is mixed with the coupling reagent and base before adding to the amine). Prolonged activation can lead to unwanted side reactions.

Comparison of Recommended Coupling Reagents
ReagentClassRelative ReactivityRacemization RiskKey Feature
DCC/EDC CarbodiimideLow-ModerateModerateInexpensive, but forms N-acylurea byproduct.[5][6]
HBTU Aminium SaltHighLowForms OBt active ester; a classic workhorse reagent.[4]
PyBOP Phosphonium SaltHighVery LowForms OBt active ester; generally lower racemization than aminium salts.[5]
HATU Aminium SaltVery HighVery LowForms highly reactive OAt ester; excellent for steric hindrance.[4][5]
COMU Aminium SaltVery HighVery LowForms Oxyma ester; safer alternative to HOBt/HOAt-based reagents.[4][6]

Experimental Protocols

Protocol 1: Optimized Coupling Using HATU

This protocol is designed for a standard solid-phase peptide synthesis (SPPS) scenario where this compound is being coupled to a resin-bound amine.

  • Resin Preparation:

    • Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes.

    • Perform N-terminal Fmoc-deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq).

    • Add HATU (0.39 mmol, 3.9 eq).

    • Add the activation solvent (e.g., 1.5 mL of DMF).

    • Vortex briefly to dissolve.

  • Coupling Reaction:

    • To the activation solution, add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours. For very difficult couplings, the temperature can be increased to 50°C for 1-2 hours.[1]

  • Confirmation and Capping:

    • Take a small sample of resin beads and perform a ninhydrin test to confirm the completion of the coupling (a negative result, i.e., colorless or yellow beads, is desired).[1]

    • If the test is positive (blue beads), indicating incomplete coupling, a "double coupling" may be necessary.[9] To do this, drain the reaction solution and repeat steps 2 and 3 with a fresh solution.

    • Wash the resin with DMF (5 times) to remove excess reagents.

    • Proceed to the next deprotection/coupling cycle.

Visual Guide: General Coupling Workflow

G cluster_0 Peptide Synthesis Cycle A Start: Resin with Free N-Terminal Amine B Step 1: Carboxylic Acid Activation (Amino Acid + Reagent + Base) C Step 2: Coupling (Formation of Peptide Bond) B->C D Step 3: Wash (Remove Excess Reagents) C->D E Step 4: Confirmation (Ninhydrin Test) D->E E->C Incomplete (Double Couple) F Step 5: Deprotection (e.g., 20% Piperidine/DMF) E->F Reaction Complete G End: Elongated Peptide Chain Ready for Next Cycle F->G

Caption: Generalized Workflow for a Single Coupling Cycle in SPPS.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Source not available].
  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1835–1852. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.Amino Acids, Peptides and Proteins in Organic Synthesis, 3-38.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025). [Source not available].
  • O'Grady, K., et al. (2023). Tailoring the Properties of Marine-Based Alginate Hydrogels: A Comparison of Enzymatic (HRP) and Visible-Light (SPS/Ruth)-Induced Gelation. MDPI. Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, chemists, and drug development professionals. This guide is designed to provide expert advice, field-proven protocols, and in-depth troubleshooting for one of the most common yet often frustrating hurdles in peptide synthesis and other applications of amino acid chemistry: the solubility of Boc-protected amino acids. As a self-validating system, this guide will not only offer solutions but also explain the underlying chemical principles to empower you to make informed decisions in your experimental work.

I. Understanding the Solubility Puzzle: Why Do Boc-Amino Acids Crash Out?

The introduction of the tert-butyloxycarbonyl (Boc) group to an amino acid fundamentally alters its physicochemical properties. While the parent amino acids often exhibit high aqueous solubility due to their zwitterionic nature, the Boc-protected counterparts are generally crystalline solids with good solubility in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF), but poor solubility in water.[1][2]

However, the reality in the lab is often more complex. The solubility of a specific Boc-amino acid is a delicate interplay of several factors:

  • The Amino Acid Side Chain (R-group): The nature of the R-group is a primary determinant of solubility. Hydrophobic, bulky side chains, such as those in Valine, Leucine, Isoleucine, and Phenylalanine, can significantly decrease solubility in polar organic solvents. Conversely, protected polar side chains can also influence solubility in complex ways.

  • Intermolecular Forces: The crystalline lattice of a Boc-amino acid is stabilized by hydrogen bonds and van der Waals forces. Strong intermolecular hydrogen bonding, particularly in amino acids with amide side chains like Asparagine (Asn) and Glutamine (Gln), can lead to very low solubility, even in polar aprotic solvents like DMF.[3]

  • Solvent Choice: The principle of "like dissolves like" is paramount. The polarity and hydrogen bonding capacity of the solvent must be well-matched to the Boc-amino acid.

This guide will equip you with the knowledge and techniques to master these challenges.

II. Troubleshooting Guide: My Boc-Amino Acid Won't Dissolve!

This section provides a logical workflow to diagnose and solve solubility problems encountered during your experiments.

Q1: I'm starting a peptide coupling reaction, and my Boc-amino acid won't dissolve in the recommended solvent (e.g., DMF or DCM). What should I do?

This is a frequent bottleneck, especially with hydrophobic or aggregation-prone sequences. Follow this decision-making workflow to address the issue.

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Advanced Solvent Systems cluster_3 Chemical Modification cluster_4 Outcome Start Boc-amino acid insoluble in standard solvent (e.g., DMF, DCM) Sonication Apply sonication and gentle warming (e.g., 30-40°C) Start->Sonication First, try... Solvent_Switch Switch to a stronger polar aprotic solvent like NMP Sonication->Solvent_Switch If still insoluble... Success Successful Dissolution: Proceed with Reaction Sonication->Success If successful Magic_Mixture Use a 'Magic Mixture' (e.g., DCM/DMF/NMP 1:1:1) Solvent_Switch->Magic_Mixture If still insoluble... Solvent_Switch->Success If successful Chaotropic_Agents Add chaotropic salts (e.g., LiCl, GuHCl) to the solvent Magic_Mixture->Chaotropic_Agents For severe aggregation... Magic_Mixture->Success If successful Salt_Formation Convert to a more soluble salt (e.g., DCHA salt) and then liberate the free acid in situ Chaotropic_Agents->Salt_Formation If direct dissolution fails... Chaotropic_Agents->Success If successful Salt_Formation->Success If successful

Caption: Troubleshooting workflow for insoluble Boc-amino acids.

Expert Insights:
  • Sonication and Warming: Often, the dissolution of crystalline Boc-amino acids is kinetically slow. Sonication provides the energy to break up the crystal lattice, while gentle warming increases the kinetic energy of the solvent molecules, enhancing solvation. Be cautious with temperature, as some activated amino acid species can be heat-sensitive.

  • Solvent Selection: N-Methyl-2-pyrrolidone (NMP) is a more powerful solvent than DMF for many polar and aggregation-prone peptides and their derivatives.[4][5] It is an excellent first alternative when DMF fails.

  • "Magic Mixtures": A combination of solvents with different properties, such as the DCM/DMF/NMP (1:1:1) mixture, can be highly effective.[6] This approach provides a broader solvation window to accommodate different parts of the solute molecule.

  • Chaotropic Agents: These are salts that disrupt the structure of water and reduce the hydrophobic effect, thereby interfering with the intermolecular hydrogen bonds that cause aggregation.[4] In organic solvents, they can help to break up the self-association of Boc-amino acid molecules. Common chaotropic salts used in peptide synthesis include LiCl and Guanidinium Hydrochloride (GuHCl).[4][7]

Q2: My Boc-Asn-OH or Boc-Gln-OH is practically insoluble in DMF. Is there a way to improve this?

Yes, this is a well-documented issue. The primary cause is strong intermolecular hydrogen bonding through the side-chain amides.

Solution: The most effective strategy is to use a side-chain protected derivative. The trityl (Trt) group is a bulky, hydrophobic protecting group that sterically hinders the formation of these intermolecular hydrogen bonds.

  • Boc-Asn(Trt)-OH and Boc-Gln(Trt)-OH exhibit significantly enhanced solubility in DMF and other common peptide synthesis solvents.[3][8][9][10][11][12] Product information for Boc-Asn(Trt)-OH and Boc-Gln(Trt)-OH often explicitly states that a 1 mmole sample will form a clear solution in 2 ml of DMF.[8][9]

III. Frequently Asked Questions (FAQs)

Q3: Is there a general solubility chart for Boc-protected amino acids?

Boc-Amino AcidDichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)Methanol (MeOH)Water
Boc-Gly-OH SolubleSolubleSolubleSolubleSparingly Soluble
Boc-Ala-OH SolubleSolubleSolubleSolubleSparingly Soluble
Boc-Val-OH SolubleSolubleSolubleFreely SolubleSlightly Soluble
Boc-Leu-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Ile-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Pro-OH SolubleSolubleSolubleSolubleSparingly Soluble
Boc-Phe-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Trp(Boc)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Ser(tBu)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Thr(tBu)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Asp(OtBu)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Glu(OtBu)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Lys(Boc)-OH SolubleSolubleSolubleSolubleInsoluble
Boc-Arg(Pbf)-OH Moderately SolubleSolubleModerately SolubleSolubleInsoluble
Boc-His(Trt)-OH Moderately SolubleSoluble (with sonication)Moderately SolubleSolubleInsoluble
Boc-Asn-OH Sparingly SolublePoorly SolublePoorly SolubleSparingly SolubleSparingly Soluble
Boc-Gln-OH Sparingly SolublePoorly SolublePoorly SolubleSparingly SolubleSparingly Soluble
Boc-Asn(Trt)-OH SolubleHighly SolubleSolubleSolubleInsoluble
Boc-Gln(Trt)-OH SolubleHighly SolubleSolubleSolubleInsoluble

Note: "Soluble" generally implies that concentrations suitable for standard coupling reactions (e.g., 0.2-0.5 M) can be achieved. "Sparingly" or "Poorly Soluble" indicates that achieving these concentrations can be challenging.

Q4: Some Boc-amino acids are supplied as dicyclohexylammonium (DCHA) salts. Why is this, and how do I use them?

Many Boc-amino acids are oily or amorphous solids that are difficult to purify and handle. Conversion to their DCHA salts produces stable, crystalline solids with well-defined melting points.[13] This is a common strategy to improve the handling and shelf-life of these reagents.

Before use in a reaction, the free acid must be liberated from the DCHA salt. This is a straightforward liquid-liquid extraction procedure.

Q5: Can I heat the mixture to dissolve my Boc-amino acid?

Gentle warming (30-40°C) is often acceptable and can significantly aid dissolution. However, prolonged heating at higher temperatures should be avoided, especially after the addition of coupling reagents, as this can lead to side reactions such as racemization or decomposition of the activated species.

IV. Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key techniques discussed in this guide.

Protocol 1: Liberating the Free Acid from a Boc-Amino Acid DCHA Salt

This protocol describes the conversion of a Boc-amino acid dicyclohexylammonium salt to its free acid form, which is typically required for subsequent coupling reactions.

G cluster_0 Protocol Flow A 1. Suspend DCHA salt in an organic solvent (e.g., Ethyl Acetate or DCM) B 2. Add aqueous acid (e.g., 10% KHSO₄ or 10% phosphoric acid) and stir A->B C 3. Separate the aqueous and organic layers B->C D 4. Wash the organic layer with aqueous acid and then with water C->D E 5. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ D->E F 6. Filter and evaporate the solvent to yield the free Boc-amino acid E->F

Caption: Workflow for DCHA salt to free acid conversion.

Materials:

  • Boc-amino acid DCHA salt

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 10% w/v aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Suspension: Suspend the Boc-amino acid DCHA salt in 5-10 volumes of EtOAc or DCM in a separatory funnel.

  • Acidification: Add an equal volume of cold (0-4°C) 10% aqueous KHSO₄ solution.[14][15] Note: Do not use hydrochloric acid, as it can form a sparingly soluble dicyclohexylammonium chloride precipitate.[13]

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The dicyclohexylamine will move into the aqueous phase as its salt.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the organic layer two more times with the aqueous KHSO₄ solution, followed by two washes with deionized water to remove residual acid, and finally one wash with saturated brine to aid in drying.

  • Drying: Transfer the organic layer to a flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free Boc-amino acid, which should be dried under high vacuum before use.

Protocol 2: Using Chaotropic Salts to Aid Dissolution in a Coupling Reaction

This protocol is intended for situations where a Boc-amino acid or the growing peptide chain on a solid support shows poor solubility or aggregation in the standard coupling solvent.

Materials:

  • Poorly soluble Boc-amino acid

  • Coupling solvent (e.g., DMF or NMP)

  • Chaotropic salt (e.g., Lithium Chloride (LiCl) or Guanidinium Hydrochloride (GuHCl))

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • Base (e.g., DIPEA)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the chaotropic salt in your coupling solvent. For example, a 1 M solution of LiCl in DMF.

  • Dissolve the Amino Acid: In a separate vial, add the Boc-amino acid. Add the chaotropic salt/solvent mixture and sonicate until the amino acid is fully dissolved.

  • Activation: Add your coupling reagents (e.g., HATU) and base (DIPEA) to the dissolved amino acid solution and pre-activate for the recommended time.

  • Coupling: Add the activated amino acid solution to your reaction vessel (containing the free amine for solution-phase synthesis or the deprotected resin for solid-phase synthesis).

  • Monitoring and Work-up: Proceed with your standard coupling and work-up procedure. Be aware that the presence of the salt may require modifications to your purification strategy.

Important Consideration: The addition of salts can sometimes interfere with certain coupling reagents or downstream purification. It is advisable to run a small-scale test reaction first.

V. Conclusion

The solubility of Boc-protected amino acids is a multifaceted challenge that requires a systematic and informed approach. By understanding the interplay of side-chain properties, intermolecular forces, and solvent effects, researchers can effectively troubleshoot and overcome these obstacles. The strategies outlined in this guide, from simple solvent swaps to the use of advanced solvent systems and chemical modifications, provide a robust toolkit for ensuring the success of your synthetic endeavors. Remember that each Boc-amino acid and reaction context is unique, and a degree of empirical optimization is often necessary.

VI. References

  • BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3. (n.d.). Fengchen Group. Retrieved from [Link]

  • Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids. (n.d.). AAPPTec.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Troubleshooting aggregation issues with synthetic peptides like Acetyl heptapeptide-4. (2025). BenchChem.

  • Technical Support Center: Peptide Synthesis with Unnatural Amino Acids. (2025). BenchChem.

  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). (2025). BenchChem.

  • Boc-Val-OH Product Page. (2024). ChemBK. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. Retrieved from [Link]

  • Technical Support Information Bulletin 1184: Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec.

  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

  • A Technical Guide to N-Boc-Protected Amino Acids: Core Characteristics and Applications. (2025). BenchChem.

  • Fmoc-Asn(Trt)-OH Product Page. (n.d.). AAPPTec. Retrieved from [Link]

  • Solubility Showdown: Fmoc-Asn(Trt)-OH vs. Fmoc-Asn-OH in Peptide Synthesis. (2025). BenchChem.

  • Optimizing Peptide Synthesis: The Role of Fmoc-Asn(Trt)-OH Solubility and Deprotection. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Pal, D., & Chakrabarti, P. (1999). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 76(2), 81-83.

  • Solubility Characteristics of Fmoc-Gln(Trt)-OH in DMF: An In-depth Technical Guide. (2025). BenchChem.

  • Physical and chemical properties of Boc-protected amino acids. (2025). BenchChem.

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). Royal Society of Chemistry.

  • Protecting Amino Acids Supplier. (n.d.). Baishixing Co.,Ltd. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376.

  • Fmoc-Gln(Trt)-OH Product Page. (n.d.). AAPPTec. Retrieved from [Link]

  • tert-Butoxycarbonyl-L-isoleucine PubChem entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

  • Cruz, A. C. S., et al. (2018). − Solubility of the amino acids analyzed. ResearchGate.

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry.

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization During Boc-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the coupling of Boc-protected amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues of racemization in your solid-phase peptide synthesis (SPPS) workflows.

Introduction: The Challenge of Stereochemical Integrity

In peptide synthesis, the precise stereochemistry of each amino acid is paramount to the final structure, biological activity, and therapeutic potential of the peptide. The conversion of a chiral L-amino acid to its D-enantiomer, a process known as racemization, is a critical side reaction that can yield diastereomeric impurities. These impurities are often difficult to separate and can lead to inactive, or even immunogenic, final products.

The primary mechanism for racemization during the coupling of N-urethane-protected amino acids, such as Boc-amino acids, involves the formation of a 5(4H)-oxazolone intermediate.[1] The α-proton of this activated intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Factors such as the choice of coupling reagent, additives, base, solvent, and reaction temperature all play a significant role in the propensity for racemization.[2][3]

This guide provides a structured approach to troubleshooting and preventing racemization, ensuring the synthesis of high-purity peptides with the correct stereochemistry.

Troubleshooting Guide: Diagnosing and Resolving Racemization

This section provides a step-by-step approach to identifying and correcting the root causes of racemization in your Boc-SPPS experiments.

Issue: Significant levels of a diastereomeric impurity are detected in the crude peptide by HPLC/MS.

This is the most common indicator of a racemization issue during synthesis. Follow these steps to systematically address the problem.

Potential Cause: The choice of coupling reagent is a primary determinant of racemization risk. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are notorious for promoting racemization.[4][5] They form a highly reactive O-acylisourea intermediate which readily cyclizes to the problematic oxazolone.

Recommended Solution & Rationale:

  • Incorporate Racemization-Suppressing Additives: Never use a carbodiimide reagent without an additive. Additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[5][6][7] These compounds react with the O-acylisourea intermediate to form an active ester that is more stable and significantly less prone to racemization.[5][7] HOAt is often considered more effective than HOBt in suppressing racemization due to the neighboring group participation of its pyridine nitrogen.[7]

  • Switch to a Different Class of Coupling Reagent: For amino acids that are particularly susceptible to racemization (e.g., His, Cys), consider using aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, or PyBOP.[8] These reagents inherently promote the formation of the less racemization-prone HOBt or HOAt esters.[8] HATU, the HOAt analogue of HBTU, generally provides faster coupling with less epimerization.[8]

Workflow Diagram: Action of Racemization Suppressants

G cluster_0 Without Additive cluster_1 With Additive (e.g., HOBt) Boc-AA Boc-AA O-Acylisourea O-Acylisourea Boc-AA->O-Acylisourea + DIC Oxazolone Oxazolone O-Acylisourea->Oxazolone (fast) Racemization Racemization Oxazolone->Racemization + Base Boc-AA_2 Boc-AA O-Acylisourea_2 O-Acylisourea Boc-AA_2->O-Acylisourea_2 + DIC HOBt_Ester HOBt Active Ester O-Acylisourea_2->HOBt_Ester + HOBt (fast) Peptide_Bond Peptide Bond HOBt_Ester->Peptide_Bond + N-term amine (low racemization)

Caption: Role of additives in diverting the reaction from the racemization-prone oxazolone pathway.

Potential Cause: The type and amount of base used during the coupling step can dramatically influence racemization rates.[7] Strong, non-hindered bases like Diisopropylethylamine (DIEA) can directly abstract the α-proton from the activated amino acid, leading to racemization.[7][9]

Recommended Solution & Rationale:

  • Use a Weaker or More Hindered Base: Switch from DIEA to a weaker base like N-Methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-Collidine.[6][10] These bases are less likely to cause proton abstraction from the α-carbon.

  • Optimize Base Equivalents: Use the minimum amount of base necessary. For carbodiimide couplings where the incoming Boc-amino acid is a free acid, only one equivalent of base is needed for in situ neutralization protocols. Excess base serves no purpose other than to promote side reactions.

Potential Cause: Elevated temperatures, while effective at driving difficult couplings to completion, also accelerate the rate of racemization.[2][4] The polarity of the solvent can also play a role.[2]

Recommended Solution & Rationale:

  • Lower the Reaction Temperature: Conduct couplings for sensitive amino acids at room temperature or below (e.g., 0°C).[4][10] This is particularly important for residues like Boc-His(Tos)-OH and Boc-Cys(Trt)-OH.[11][12]

  • Solvent Choice: While DMF is a common and effective solvent for SPPS due to its excellent resin-swelling properties, less polar solvents can sometimes reduce racemization.[4][9] If solubility permits, consider solvents like Dichloromethane (DCM) or mixtures of DMF/DCM.

Data Summary: Factors Influencing Racemization

ParameterHigh Racemization Risk ConditionRecommended Low Racemization ConditionRationale
Coupling Reagent Carbodiimides (DIC, DCC) aloneCarbodiimides + Additive (HOBt, HOAt); Uronium/Phosphonium (HATU, HBTU)Additives form more stable active esters, preventing oxazolone formation.[5][6]
Base Strong, non-hindered (e.g., DIEA)Weaker, hindered (e.g., NMM, Collidine)Reduces direct α-proton abstraction from the activated intermediate.[7][10]
Temperature Elevated (>40°C)Room Temperature or 0°CSlows the rate of the racemization side reaction.[4][12]
Solvent Highly Polar (e.g., NMP, DMSO)Less Polar (e.g., DCM, DMF/DCM)Can decrease the stability of the enolate intermediate.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of racemization for Boc-amino acids?

A1: Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][13] The process begins with the activation of the Boc-amino acid's carboxyl group by the coupling reagent. The carbonyl oxygen of the Boc protecting group can then perform an intramolecular nucleophilic attack on the activated carboxyl group, cyclizing to form the oxazolone. The hydrogen atom on the α-carbon (C4) of this oxazolone ring is significantly more acidic than in the parent amino acid. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[5]

Q2: Are certain amino acids more prone to racemization than others?

A2: Yes. Histidine and Cysteine are particularly susceptible to racemization during coupling.[11][14] For Histidine, the side-chain imidazole ring can act as a base, promoting racemization. Protecting the imidazole nitrogen (e.g., with a Tosyl or Methoxybenzyl group) can mitigate this but does not eliminate the risk. Cysteine's propensity for racemization is also well-documented.[11] Phenylalanine and Tryptophan can also be sensitive due to the electron-withdrawing nature of their side chains.

Q3: Can pre-activation of the Boc-amino acid help reduce racemization?

A3: Yes, a short pre-activation time can be beneficial.[11] Pre-activating the Boc-amino acid with the coupling reagent and additive for a brief period (e.g., 1-5 minutes) before adding it to the deprotected peptide-resin allows for the formation of the more stable active ester.[4] This minimizes the exposure of the highly reactive, racemization-prone intermediate (like the O-acylisourea) to the basic reaction environment of the resin bed. However, prolonged pre-activation, especially in the absence of the N-terminal amine nucleophile, can lead to oxazolone formation and should be avoided.[6]

Q4: How do I accurately quantify the level of racemization in my final peptide?

A4: The most reliable method is to use chiral amino acid analysis. This typically involves the following steps:

  • Total Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids using 6N HCl at ~110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), or a fluorescent tag like NBD-Cl for analysis on a chiral column.[10]

  • Separation and Quantification: The resulting diastereomeric derivatives are separated and quantified using reverse-phase HPLC. The peak areas corresponding to the L- and D-forms of each amino acid are integrated to determine the percentage of racemization.

Experimental Protocol: Coupling Boc-His(Tos)-OH with Minimized Racemization

  • Resin Preparation: a. Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes. b. Perform Boc deprotection using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5x) and Isopropanol (2x). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5x) and DMF (3x).

  • Coupling Reaction (Low-Racemization Protocol): a. In a separate vessel, dissolve Boc-His(Tos)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal volume of DMF. b. Add 2,4,6-Collidine (4 eq.) to the activation mixture and allow it to pre-activate for 2 minutes at room temperature. c. Add the activated amino acid solution to the vessel containing the neutralized peptide-resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). f. Upon completion, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x).

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC - NIH. (2024-01-02). [Link]

  • Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise - ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. (2023-09-01). [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. (2001-09-10). [Link]

  • Boc-Oxyma as Racemization-Free Coupling Reagent. Aapptec Peptides. (2013-03-29). [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization.* ResearchGate. (2025-08-06). [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. (2025-08-06). [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. (2025-10-21). [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Cyclohexylglycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for aggregation issues encountered when working with peptides containing cyclohexylglycine (Chg) and its derivatives. The unique properties of these bulky, hydrophobic amino acids can present significant challenges during synthesis, purification, and formulation. This resource is designed to provide both mechanistic explanations and actionable protocols to overcome these hurdles.

Section 1: Understanding the "Why": The Root Causes of Cyclohexylglycine Peptide Aggregation

Before diving into troubleshooting protocols, it's crucial to understand the underlying physicochemical drivers of aggregation in Chg-containing peptides. This knowledge will empower you to make informed decisions and proactively design experiments to mitigate these issues.

Q1: Why are peptides containing cyclohexylglycine and its derivatives so prone to aggregation?

A1: The propensity of cyclohexylglycine-containing peptides to aggregate stems from a combination of factors related to its bulky and hydrophobic nature. The cyclohexyl side chain is significantly larger and more non-polar than many natural amino acids.[1][2] This leads to:

  • Increased Hydrophobicity: The high hydrophobicity of the cyclohexyl group is a primary driver of aggregation in aqueous solutions. Peptides with a high content of such non-polar residues tend to self-associate to minimize their contact with water, a phenomenon driven by the hydrophobic effect.[3]

  • Steric Hindrance and β-Sheet Formation: Cyclohexylglycine is a β-branched amino acid. Such residues are known to have a higher propensity to form β-sheet structures.[4] These extended secondary structures can readily stack together through intermolecular hydrogen bonds, leading to the formation of insoluble aggregates.[5][6]

  • Reduced Solubility: The combination of high hydrophobicity and a propensity for β-sheet formation significantly reduces the solubility of these peptides in common aqueous buffers.[1]

Q2: How does the position of cyclohexylglycine in the peptide sequence affect aggregation?

A2: The placement of Chg residues within the peptide sequence can have a profound impact on aggregation. Stretches of contiguous hydrophobic and β-branched amino acids are strong indicators of potential aggregation.[5] For instance, a sequence with several Chg residues clustered together will be more prone to aggregation than a sequence where they are interspersed with hydrophilic or charged amino acids. The latter design can help to disrupt the formation of stable β-sheet structures.

Q3: Can I predict the likelihood of aggregation for my specific Chg-containing peptide sequence?

A3: While precise prediction remains challenging, several factors can help you assess the risk.[5] A high percentage of hydrophobic residues (including Chg, Val, Ile, Leu, Phe) is a major red flag.[1][2] Additionally, the overall net charge of the peptide at a given pH is critical; peptides are often least soluble at their isoelectric point (pI), where their net charge is zero.[1][7] Computational tools and aggregation prediction algorithms, which consider factors like hydrophobicity, charge, and β-sheet propensity, can also provide valuable insights.[8][9]

Section 2: Troubleshooting Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS is a common and frustrating problem that can lead to low yields and truncated sequences. The growing peptide chain can fold and aggregate on the resin, making the N-terminus inaccessible for subsequent coupling reactions.[6]

Q4: My peptide-resin is swelling poorly, and I'm seeing incomplete Fmoc deprotection. Is this aggregation?

A4: Yes, these are classic signs of on-resin aggregation.[6][10] Poor resin swelling indicates that the solvent is not effectively penetrating the aggregated peptide-resin matrix.[6][10] Incomplete Fmoc deprotection occurs because the deprotection reagent (e.g., piperidine) cannot efficiently access the Fmoc group on the N-terminus of the growing peptide chain.[6]

Q5: What immediate steps can I take to disrupt on-resin aggregation and improve my synthesis?

A5: When you suspect on-resin aggregation, several strategies can be employed to disrupt the secondary structures responsible:

  • Switch to Aggregation-Disrupting Solvents: If you are using standard solvents like DMF, consider switching to or incorporating N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[10][11] NMP is particularly effective at solvating the peptide-resin.[11] Adding up to 25% DMSO to DMF can also significantly improve solvation.[11]

  • Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, before the coupling step can help to break up hydrogen bonds.[10][11]

  • Increase the Reaction Temperature: Elevating the temperature during coupling can provide the necessary energy to disrupt aggregates and improve reaction kinetics.[10][11] Microwave-assisted SPPS is a powerful technique that utilizes elevated temperatures to overcome difficult couplings.[11]

Q6: Are there any preventative measures I can take during synthesis planning to avoid aggregation?

A6: Absolutely. Proactive measures during sequence design and synthesis setup are highly effective:

  • Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[5]

  • Incorporate Backbone-Protecting Groups: Using amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent the hydrogen bonding that leads to aggregation.[10][12] Inserting a Dmb- or Hmb-protected residue every six to seven amino acids can be very effective.[10]

  • Choose the Right Resin: Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can help to mitigate aggregation. Using a resin with a lower substitution level can also be beneficial.[10]

Experimental Protocol: Chaotropic Salt Wash to Disrupt On-Resin Aggregation

This protocol is designed to be performed immediately before a difficult coupling step where aggregation is suspected.

  • Resin Wash: After the Fmoc deprotection and subsequent washing steps, drain the reaction vessel.

  • Chaotropic Salt Solution: Prepare a fresh solution of 0.8 M NaClO₄ in DMF.

  • Incubation: Add the chaotropic salt solution to the resin and agitate for 15-30 minutes.

  • Thorough Washing: Drain the chaotropic salt solution and wash the resin extensively with DMF (at least 5-6 times) to ensure complete removal of the salt.

  • Coupling: Proceed immediately with your standard coupling protocol for the next amino acid.

  • Monitoring: After coupling, use a qualitative test like the Kaiser test to check for completeness. Be aware that in cases of severe aggregation, these tests can sometimes give false negatives.[6]

Section 3: Tackling Solubility Challenges of Lyophilized Chg-Peptides

Once your Chg-containing peptide has been successfully synthesized and cleaved from the resin, you may face the next hurdle: dissolving the lyophilized powder.

Q7: My lyophilized Chg-peptide won't dissolve in water or my aqueous buffer. What should I do?

A7: This is a common issue due to the high hydrophobicity of these peptides. A systematic approach to solubilization is recommended. Always start by trying to dissolve a small test amount of the peptide before committing your entire sample.[7][13]

  • Assess the Peptide's Net Charge: Determine the theoretical net charge of your peptide at the desired pH.

    • Acidic Peptides (Net Negative Charge): Try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonium hydroxide, then dilute with your buffer.[14]

    • Basic Peptides (Net Positive Charge): Attempt to dissolve in a small amount of an acidic solvent such as 10-30% acetic acid, followed by dilution.[15]

    • Neutral/Hydrophobic Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[13][14][15] Then, slowly add this solution dropwise to your stirred aqueous buffer.[2] If the solution becomes turbid, you have exceeded the solubility limit.[2]

Q8: Are there any other tricks to improve the solubility of my Chg-peptide?

A8: Yes, several other techniques can be helpful:

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[2][13]

  • Gentle Warming: Cautiously warming the solution (e.g., to <40°C) can sometimes improve solubility.[13]

  • pH Adjustment: The solubility of a peptide is typically lowest at its isoelectric point (pI).[1][7] Adjusting the pH of your solution to be at least one or two pH units away from the pI can significantly increase solubility by increasing the net charge of the peptide.[1]

Data Presentation: Solvent Selection Guide for Chg-Peptides
Peptide Net Charge Primary Solvent Secondary Solvent (if needed) Key Considerations
Positive (Basic) Water or Aqueous BufferDilute Acetic Acid (10-30%)Start with water first.[15]
Negative (Acidic) Water or Aqueous BufferDilute Ammonium Hydroxide (<50 µL)Avoid low pH.[7]
Neutral/Hydrophobic Minimal Organic Solvent (DMSO, DMF, ACN)Dropwise addition to aqueous bufferDMSO is often preferred for cell-based assays due to lower toxicity.[13]
Prone to Gel Formation Treat as Neutral/HydrophobicAlter pH if possibleThese peptides often have >75% of residues capable of hydrogen bonding.[13]

Section 4: Detecting and Characterizing Aggregation

To effectively troubleshoot aggregation, you need reliable methods to detect and quantify it.

Q9: How can I confirm that my peptide is aggregating in solution?

A9: Several analytical techniques can be used to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to look for cloudiness, turbidity, or visible precipitates in your solution.[3][7]

  • UV-Vis Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected by an increase in absorbance at higher wavelengths (e.g., 350 nm).[16]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet-rich structures, is a common method for detecting amyloid-like fibrils.[8][9] Intrinsic tryptophan fluorescence can also be used to monitor changes in the local environment of tryptophan residues that may indicate aggregation.[16][17]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection of larger aggregates.[7][18][19]

  • Size Exclusion Chromatography (SEC): SEC is a powerful liquid chromatography method that separates molecules based on their size. It can be used to detect and quantify soluble aggregates such as dimers and higher-order oligomers.[16][18][19]

Visualization: Logical Workflow for Troubleshooting Peptide Aggregation

TroubleshootingWorkflow Troubleshooting Workflow for Chg-Peptide Aggregation cluster_synthesis During SPPS cluster_solubility Post-Lyophilization cluster_analysis Characterization synthesis_issue Poor Swelling / Incomplete Deprotection? synthesis_yes On-Resin Aggregation Suspected synthesis_issue->synthesis_yes Yes synthesis_no Proceed with Caution synthesis_issue->synthesis_no No synthesis_actions Action: - Switch to NMP/DMSO - Chaotropic Salt Wash - Increase Temperature synthesis_yes->synthesis_actions solubility_issue Insoluble in Aqueous Buffer? synthesis_actions->solubility_issue solubility_yes Solubility Issue Confirmed solubility_issue->solubility_yes Yes solubility_no Solution is Clear solubility_issue->solubility_no No solubility_actions Action: - Check Net Charge - Use Organic Co-solvent (DMSO) - Adjust pH away from pI - Sonicate/Warm Gently solubility_yes->solubility_actions analysis_needed Confirm & Quantify Aggregation solubility_actions->analysis_needed analysis_methods Methods: - Visual Inspection - DLS - SEC - ThT Fluorescence Assay analysis_needed->analysis_methods

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides, detailed protocols, and visual aids to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound on a larger scale?

The most prevalent and scalable approach begins with the catalytic hydrogenation of 4-nitrophenylacetic acid. This method is often preferred due to the availability and relatively low cost of the starting material. The process typically involves two key transformations: the reduction of the nitro group to an amine and the saturation of the aromatic ring to a cyclohexane. A subsequent Boc-protection step yields the final product.

Q2: How can I influence the stereochemical outcome of the hydrogenation to favor the desired cis isomer?

Controlling the cis/trans isomer ratio is a critical challenge in this synthesis. While many hydrogenation conditions favor the thermodynamically more stable trans product, specific protocols can be employed to enrich the cis isomer. A key finding is that conducting the hydrogenation of 4-nitrophenylacetic acid in an aqueous medium with a Palladium on carbon (Pd/C) catalyst at a moderate hydrogen pressure (3-4 bar) can surprisingly yield a mixture where the cis isomer is the major product, reaching approximately a 70:30 cis:trans ratio.[1][2]

Q3: What are the primary difficulties in purifying the final cis product?

The main purification hurdle is the efficient separation of the desired cis isomer from the undesired trans isomer. These diastereomers often exhibit very similar physical properties, making separation by simple crystallization of the free amino acid challenging. It is often more effective to separate the isomers after converting the crude amino acid mixture into their ethyl ester derivatives.[1][3]

Q4: Which analytical techniques are recommended for determining the cis/trans isomer ratio?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • HPLC: A robust HPLC method, often involving pre-column derivatization of the amino group (e.g., with Marfey's reagent), can achieve excellent separation of the cis and trans isomers, allowing for accurate quantification.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used to determine the isomer ratio. The coupling constants and chemical shifts of the cyclohexane ring protons, particularly the proton at C1 (adjacent to the acetic acid group) and C4 (bearing the amino group), differ significantly between the cis and trans isomers due to their distinct conformational preferences (axial vs. equatorial substituents).[5][6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired cis-4-aminocyclohexylacetic acid after Hydrogenation.
Potential Cause Troubleshooting Step Scientific Rationale
Inappropriate Catalyst Ensure you are using a high-quality, moist 5-10% Palladium on carbon (Pd/C) catalyst.The nature of the catalyst and its support can significantly influence the stereoselectivity of the hydrogenation. Ruthenium-based catalysts, for instance, have been reported to favor cis-isomers in the hydrogenation of other substituted phenols.[8]
Non-Optimal Reaction Conditions Strictly adhere to the recommended conditions of an aqueous solvent system and a hydrogen pressure of 3-4 bar.Higher pressures and non-aqueous solvents may favor the formation of the thermodynamically more stable trans isomer. The aqueous medium appears to be crucial for directing the reaction towards the cis product.[1][2]
Incomplete Reaction Monitor the reaction progress by checking for the disappearance of the starting material and the aromatic intermediate (4-aminophenylacetic acid) via TLC or HPLC. If the reaction stalls, consider carefully filtering and replacing the catalyst.Catalyst deactivation can occur over time, leading to an incomplete reaction.
Isomerization Avoid harsh basic or acidic conditions during workup of the crude amino acid, as this could potentially lead to isomerization.While challenging, some isomerization from the cis to the more stable trans isomer can occur under certain conditions.
Problem 2: Difficulty in Separating cis and trans Isomers.
Potential Cause Troubleshooting Step Scientific Rationale
Similar Solubility of Amino Acid Isomers Convert the crude amino acid mixture to their ethyl esters before attempting separation.The ethyl esters of the cis and trans isomers often exhibit more distinct physical properties, such as solubility and crystal packing, which can be exploited for separation by fractional crystallization or chromatography.[1][3]
Inefficient Crystallization For fractional crystallization of the ethyl ester hydrochloride salts, experiment with different solvent systems (e.g., ethanol/acetonitrile, ethanol/ether) and control the cooling rate. Seeding with pure cis-isomer crystals can also be beneficial.The success of fractional crystallization depends heavily on finding conditions where the solubility difference between the two isomers is maximized.
Co-elution in Chromatography If using column chromatography for the separation of the ethyl esters, optimize the mobile phase polarity and consider using a different stationary phase (e.g., silica gel, alumina, or a reverse-phase column).Achieving baseline separation of diastereomers often requires careful optimization of chromatographic conditions.
Problem 3: Incomplete Boc Protection of the cis-Amino Acid.
Potential Cause Troubleshooting Step Scientific Rationale
Poor Solubility of the Amino Acid Ensure the cis-4-aminocyclohexylacetic acid is fully dissolved in the reaction solvent. A mixture of an organic solvent like THF or dioxane and water, along with a base like sodium hydroxide or triethylamine, is often effective.The zwitterionic nature of the amino acid can lead to poor solubility in purely organic solvents. A biphasic or aqueous-organic system is often necessary for efficient reaction.
Insufficient Boc Anhydride Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).This ensures that enough of the protecting agent is available to drive the reaction to completion, accounting for any potential hydrolysis of the anhydride in aqueous media.
Inappropriate pH Maintain a basic pH (around 9-10) during the reaction by adding a suitable base (e.g., NaOH, TEA).The amine must be in its deprotonated, nucleophilic form to react with the Boc anhydride. The base also neutralizes the acidic byproducts of the reaction.
Steric Hindrance While less of an issue for this primary amine, if the reaction is sluggish, gentle heating (40-50 °C) can be employed.Increased temperature can help overcome the activation energy barrier for the reaction.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of cis/trans-4-Aminocyclohexylacetic Acid

This protocol is adapted from methodologies that have been shown to favor the cis isomer.[1][2]

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Deionized water

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure reactor with 4-nitrophenylacetic acid and deionized water (e.g., 10-15 mL of water per gram of starting material).

  • Carefully add the 10% Pd/C catalyst (e.g., 5-10 mol% relative to the starting material) to the slurry.

  • Seal the reactor and purge it several times with nitrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to 3-4 bar.

  • Stir the reaction mixture vigorously and heat to 50-60 °C.

  • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst pad with deionized water.

  • Concentrate the filtrate under reduced pressure to obtain a crude mixture of cis- and trans-4-aminocyclohexylacetic acid. The typical cis:trans ratio is approximately 70:30.

Protocol 2: Esterification and Separation of cis/trans Isomers

Materials:

  • Crude cis/trans-4-aminocyclohexylacetic acid mixture

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or gaseous HCl

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Suspend the crude amino acid mixture in anhydrous ethanol (e.g., 10 mL per gram of amino acid).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise while maintaining the temperature below 10 °C. Alternatively, bubble anhydrous HCl gas through the solution until saturation.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amino acid is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude ethyl ester hydrochloride salts.

  • Separation by Fractional Crystallization: Dissolve the crude ester hydrochloride mixture in a minimal amount of hot ethanol. Slowly add a less polar solvent like acetonitrile or diethyl ether until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The hydrochloride salt of one isomer may preferentially crystallize. Multiple recrystallizations may be necessary to achieve high isomeric purity of the cis form.

Protocol 3: Boc Protection of cis-2-(4-Aminocyclohexyl)acetic Acid Ethyl Ester

Materials:

  • Purified cis-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate

Procedure:

  • Dissolve the cis-amino ester hydrochloride in a mixture of dioxane (or THF) and water (e.g., a 1:1 mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate or sodium hydroxide in portions to adjust the pH to 9-10.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same organic solvent.

  • Add the Boc₂O solution dropwise to the amino ester solution while maintaining the temperature at 0 °C and the pH at 9-10 with further addition of base if necessary.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected cis-ester.

  • Hydrolysis to the final acid: The resulting ester can be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification & Separation cluster_2 Step 3: Boc Protection & Hydrolysis 4-Nitrophenylacetic_acid 4-Nitrophenylacetic_acid Crude_amino_acid_mixture Crude cis/trans-4-Aminocyclohexylacetic Acid Mixture (cis-enriched) 4-Nitrophenylacetic_acid->Crude_amino_acid_mixture H2 (3-4 bar), 10% Pd/C Water, 50-60 °C Crude_ester_mixture Crude cis/trans Ethyl Ester HCl Crude_amino_acid_mixture->Crude_ester_mixture EtOH, SOCl2 or HCl(g) Pure_cis_ester Pure cis-Ethyl Ester HCl Crude_ester_mixture->Pure_cis_ester Fractional Crystallization Boc_protected_ester Boc-protected cis-Ester Pure_cis_ester->Boc_protected_ester Boc2O, Base Final_Product This compound Boc_protected_ester->Final_Product LiOH, THF/H2O

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Decision Tree: Low Hydrogenation Yield

G start Low Yield of cis-Amino Acid check_conditions Verify Reaction Conditions: - H2 Pressure (3-4 bar)? - Aqueous Solvent? - Temperature (50-60°C)? start->check_conditions check_catalyst Check Catalyst: - 5-10% Pd/C? - Moist? - Correct Loading? check_conditions->check_catalyst Conditions OK conditions_bad Adjust conditions and restart. check_conditions->conditions_bad Incorrect monitor_reaction Monitor Reaction Progress: - H2 uptake ceased? - Starting material consumed (TLC/HPLC)? check_catalyst->monitor_reaction Catalyst OK catalyst_bad Replace with fresh catalyst. check_catalyst->catalyst_bad Incorrect reaction_incomplete Reaction stalled. Consider catalyst deactivation. Filter and add fresh catalyst. monitor_reaction->reaction_incomplete Incomplete success Yield Improved monitor_reaction->success Complete

Caption: Decision tree for troubleshooting low hydrogenation yields.

References

  • Maddox, N. J., & Lin, S. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SEPARATION OF ISOMERS OF CIS- AND TRANS-4-AMINOCYCLOHEXYLACETIC ACID AND CORRESPONDING ETHYL ESTER. Journal of Liquid Chromatography & Related Technologies, 22(9), 1377-1386. Available from: [Link]

  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
  • WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • Paizs, C., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available from: [Link]

  • This compound. Oakwood Chemical. Available from: [Link]

  • EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
  • EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. Google Patents.
  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. Google Patents.
  • Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. Available from: [Link]

  • Cis and Trans NMR splitting. Reddit. Available from: [Link]

  • A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene. PubMed. Available from: [Link]

  • DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.
  • 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

The Architect of Degradation: A Comparative Guide to Validating Biological Assays with 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, redirecting the cell's own machinery to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules hinges on the delicate interplay between a target protein ligand, an E3 ubiquitin ligase ligand, and the linker that tethers them. This guide provides an in-depth technical comparison of biological assay validation for PROTACs, with a specific focus on derivatives of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, a non-traditional, rigid linker that offers distinct advantages in the rational design of next-generation protein degraders. As a Senior Application Scientist, my aim is to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The linker is not a mere spacer but a critical determinant of the stability and geometry of this ternary complex, profoundly influencing the efficiency and selectivity of protein degradation.[3][][5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to warhead POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 ligand Proteasome 26S Proteasome Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub Activates POI_PROTAC_E3->Proteasome Degradation

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.

The Linker at the Helm: Introducing this compound

While flexible polyethylene glycol (PEG) and alkyl chains are common choices for PROTAC linkers, more rigid structures are gaining traction for their ability to enforce specific conformations, potentially leading to improved selectivity and reduced off-target effects.[1] this compound provides a semi-rigid cyclohexane scaffold. The cis-conformation of the substituents on the cyclohexane ring offers a unique spatial arrangement for the target and E3 ligase ligands. The tert-butoxycarbonyl (Boc) protecting group is a standard feature in solid-phase peptide synthesis, making the incorporation of this linker into a PROTAC synthetic scheme relatively straightforward.[6]

A Comparative Analysis of PROTAC Linker Performance

The choice of linker can dramatically impact the degradation efficiency (DC50) and maximal degradation (Dmax) of a PROTAC.[3] Below is a comparative overview of different linker types, highlighting the potential advantages of a rigid scaffold like the cyclohexane derivative.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Data (Hypothetical)
Polyethylene Glycol (PEG) Flexible, hydrophilicGood solubility, well-established chemistryCan lead to multiple binding modes, potential for off-target effects, metabolic instabilityPROTAC A (PEG4 linker): DC50 = 50 nM, Dmax = 90%
Alkyl Chains Flexible, hydrophobicCan improve cell permeabilityPoor solubility, potential for non-specific bindingPROTAC B (C8 alkyl linker): DC50 = 100 nM, Dmax = 85%
Rigid (e.g., Piperidine/Piperazine, Cyclohexane) Conformationally constrainedMay improve selectivity, can lead to more stable ternary complexesSynthesis can be more complex, may not be optimal for all target-ligase pairsPROTAC C (Cyclohexane linker): DC50 = 25 nM, Dmax = 95%
Clickable (e.g., Alkyne-Azide) ModularAllows for rapid library synthesisIntroduction of triazole ring can impact propertiesPROTAC D (Triazole linker): DC50 = 75 nM, Dmax = 88%

Validating PROTAC Activity: A Stepwise Approach

A rigorous validation workflow is essential to confirm the mechanism of action and characterize the performance of a novel PROTAC.

PROTAC_Validation_Workflow Start Synthesize PROTAC with This compound linker Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Start->Biochemical_Assays Cell_Based_Degradation Cell-Based Degradation Assays (Western Blot, Proteomics) Biochemical_Assays->Cell_Based_Degradation Mechanism_Confirmation Confirmation of Mechanism (Ubiquitination Assays) Cell_Based_Degradation->Mechanism_Confirmation Functional_Assays Functional Assays (Cell Viability, Phenotypic Screens) Mechanism_Confirmation->Functional_Assays Validated_PROTAC Validated PROTAC Functional_Assays->Validated_PROTAC

Caption: A typical experimental workflow for the validation of a novel PROTAC.

Protocol 1: Western Blot for Target Protein Degradation

This is the foundational assay to determine if your PROTAC is effectively degrading the target protein.[7]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubate for various time points (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[3]

3. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Crucially, also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Comparative Assays for Deeper Mechanistic Insight

While Western blotting confirms degradation, a comprehensive validation requires a multi-faceted approach.

AssayPurposePrincipleAdvantagesLimitations
Co-Immunoprecipitation (Co-IP) Assess ternary complex formationAn antibody against the E3 ligase or target protein is used to pull down its binding partners. The presence of all three components (POI, PROTAC, E3 ligase) in the immunoprecipitate is detected by Western blot.Provides direct evidence of the PROTAC-induced ternary complex in a cellular context.Can be technically challenging; may not be sensitive enough for weak or transient interactions.
In Vitro Ubiquitination Assay Confirm target ubiquitinationThe target protein is incubated with the PROTAC, E3 ligase, E1 and E2 enzymes, and ubiquitin. The ubiquitinated target is then detected by Western blot.[7]Directly demonstrates the catalytic activity of the PROTAC-E3 ligase complex.In vitro system may not fully recapitulate the cellular environment.
Quantitative Proteomics (e.g., TMT, SILAC) Assess global protein changes and off-target effectsMass spectrometry-based methods to quantify changes in the entire proteome following PROTAC treatment.Provides an unbiased view of on-target and off-target degradation.Technically demanding and requires specialized equipment and expertise.
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo) Determine the functional consequence of target degradationMeasures the effect of the PROTAC on cell health or proliferation.[7]Links target degradation to a biological outcome.An indirect measure of PROTAC activity that can be influenced by off-target effects.

Conclusion: Rational Design for Potent and Selective Degraders

The validation of biological assays for PROTACs is a meticulous process that extends beyond simple confirmation of protein knockdown. By employing a suite of orthogonal assays, researchers can build a comprehensive data package that not only demonstrates the efficacy of their PROTAC but also provides critical insights into its mechanism of action. The use of structurally diverse linkers, such as those derived from this compound, offers exciting opportunities to fine-tune the properties of PROTACs, leading to the development of more potent and selective therapeutics. A thorough and well-documented validation strategy is the cornerstone of successful PROTAC discovery and development.

References

  • Gadd, M. S., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Frontiers in Chemistry, 8, 337. [Link]

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(9), 4365–4382. [Link]

  • Goracci, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(10), e202200057. [Link]

  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(13), 8451–8489. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364. [Link]

  • Troup, R. I., & Henning, N. J. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(4), 522–532. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. [Link]

  • Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1967. [Link]

  • Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. [Link]

Sources

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis: Navigating the Chemical Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the field of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the foundational technique for constructing peptides for a vast range of research, therapeutic, and diagnostic applications. The success of this method relies heavily on the strategic use of protecting groups to direct the sequential assembly of amino acids. Two strategies have dominated this landscape for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. This guide offers a deep comparative analysis of these two cornerstone chemistries, providing the technical insights and experimental rationale necessary for researchers to make informed decisions for their synthesis projects.

The Core Principle: Orthogonality in Peptide Synthesis

The fundamental concept that governs SPPS is orthogonality .[1] This principle dictates that the various protecting groups used within a synthesis must be removable under distinct chemical conditions, allowing for selective deprotection at specific stages.[1][2] A typical SPPS strategy employs:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed before the addition of each new amino acid.[1]

  • Permanent side-chain protecting groups: These protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step.[1]

The choice between Boc and Fmoc chemistry is fundamentally a choice between two different orthogonal protection schemes.[3][4]

The Classic Approach: Boc/Bzl Strategy

The Boc strategy, pioneered by R. Bruce Merrifield, was the foundation of SPPS.[5] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[3]

Chemical Strategy:

  • Nα-Protection: The Boc group is removed at the beginning of each cycle with a moderate acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

  • Side-Chain Protection: Side chains are protected with benzyl-based (Bzl) groups.[8]

  • Final Cleavage: Both the side-chain protecting groups and the linkage to the resin are cleaved simultaneously at the end of the synthesis using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][9]

This scheme is not truly orthogonal but relies on graduated acid lability; the Boc group is significantly more sensitive to acid than the benzyl-based groups.[4][6]

Mechanism of Boc Deprotection: The acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation.[6] This cation can cause side reactions, particularly the alkylation of nucleophilic residues like methionine (Met) and tryptophan (Trp). To prevent this, "scavengers" such as dithiothreitol (DTE) or thioanisole are added to the deprotection and cleavage solutions to trap these carbocations.[6][10] Following deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized with a base, like diisopropylethylamine (DIEA), before the next coupling step can proceed.[6][7]

The Milder Alternative: Fmoc/tBu Strategy

Developed as a gentler alternative, the Fmoc strategy has become the most widely used method for SPPS today.[3][11] It employs a base-labile Fmoc group for Nα-protection.

Chemical Strategy:

  • Nα-Protection: The Fmoc group is cleaved using a secondary amine base, typically a 20% solution of piperidine in dimethylformamide (DMF).[3][12]

  • Side-Chain Protection: Side chains are protected with acid-labile groups, most commonly tert-butyl (tBu) based ethers, esters, and carbamates.[8]

  • Final Cleavage: The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a moderately strong acid, such as TFA.[3]

This represents a truly orthogonal system, as the temporary Nα-protecting group is removed by a base, while the permanent side-chain groups are removed by an acid.[6][] This distinction is a primary advantage of the Fmoc approach.[3][14]

Mechanism of Fmoc Deprotection: The deprotection mechanism is a β-elimination reaction.[15] The piperidine abstracts an acidic proton from the fluorenyl ring system, leading to the collapse of the carbamate and the release of dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine.[6] The piperidine also serves as a scavenger, reacting with the electrophilic DBF byproduct to prevent it from causing side reactions with the newly deprotected amine.[6]

Head-to-Head Comparison: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry is dictated by the specific peptide sequence, the desired scale, available equipment, and the nature of any modifications.

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent Moderate Acid (e.g., 50% TFA in DCM)[9]Mild Base (e.g., 20% Piperidine in DMF)[9]
Side-Chain Protection Benzyl-based (Bzl)[8]tert-butyl-based (tBu)[8]
Final Cleavage Reagent Strong Acid (e.g., HF, TFMSA)[8]Moderate Acid (e.g., TFA with scavengers)[8]
Orthogonality Relies on graduated acid lability[6]True orthogonality (Base vs. Acid)[]
Reaction Conditions Harsher, repetitive strong acid treatment[9]Milder, avoids repetitive acidolysis[14]
Equipment Requires specialized HF-resistant apparatus[14]Standard laboratory glassware and synthesizers
Cost Boc-amino acids are generally less expensive[16][]Fmoc-amino acids are typically more expensive[16]
Automation Less amenable to full automationHighly suitable for automated synthesis[11]
Causality Behind Experimental Choices

Advantages of the Boc Strategy:

  • Reduced Aggregation: For hydrophobic or "difficult" sequences prone to aggregation, the Boc strategy can be advantageous. The repetitive TFA deprotection step keeps the N-terminus of the growing peptide chain protonated, which helps to disrupt inter-chain hydrogen bonding and improve solvation.[3][18]

  • Fewer Aspartimide Side Reactions: While aspartimide formation can occur under both acidic and basic conditions, it is often more pronounced in Fmoc synthesis due to the repeated piperidine treatments.[19] In Boc chemistry, using a cyclohexyl ester for aspartic acid side-chain protection can significantly reduce this side reaction.[19]

  • Lower Raw Material Cost: Boc-protected amino acids are generally cheaper than their Fmoc counterparts.[16][]

Advantages of the Fmoc Strategy:

  • Milder Conditions & Higher Purity: The milder deprotection conditions generally lead to fewer side reactions and higher purity crude products.[3][] This is especially beneficial for peptides containing sensitive amino acids like tryptophan or methionine.[]

  • True Orthogonality: The distinct base/acid removal scheme allows for the synthesis of complex peptides, including those requiring side-chain modifications or cyclization while still attached to the resin.[6][]

  • Safety and Compatibility: The avoidance of highly corrosive and hazardous HF for final cleavage is a significant advantage.[11][14] The milder TFA cleavage is compatible with a wider range of post-translational modifications, such as phosphorylation and glycosylation.[11][14]

  • Amenability to Automation: The lack of corrosive reagents in the synthesis cycle and the ability to monitor deprotection by UV absorbance of the dibenzofulvene byproduct make Fmoc chemistry highly suitable for automation.[3][11]

Visualizing the Workflows

The cyclical nature of SPPS is central to its efficiency. The diagrams below illustrate the key steps in both the Boc and Fmoc strategies.

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection 1. Boc Deprotection (50% TFA/DCM) Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Peptide-Resin-NH3+ Coupling 3. Coupling (Boc-AA, Activator) Neutralization->Coupling Peptide-Resin-NH2 Wash 4. Wash (DCM/DMF) Coupling->Wash Boc-AA-Peptide-Resin Wash->Deprotection Repeat for next AA FinalCleavage Final Cleavage (HF, Scavengers) Wash->FinalCleavage Synthesis Complete Start Start: Boc-AA-Resin Start->Deprotection

Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Peptide-Resin-NH2 Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Fmoc-AA-Peptide-Resin Wash2->Deprotection Repeat for next AA FinalCleavage Final Cleavage (TFA, Scavengers) Wash2->FinalCleavage Synthesis Complete Start Start: Fmoc-AA-Resin Start->Deprotection

Sources

A Comparative Guide to Cis and Trans Isomers of 4-Boc-aminocyclohexyl Acetic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity. Even subtle changes in spatial orientation can lead to profound differences in pharmacological effect, transforming a potent therapeutic into an inactive compound, or worse, a molecule with unintended off-target effects. This guide provides an in-depth comparison of the cis and trans isomers of 4-Boc-aminocyclohexyl acetic acid, two building blocks increasingly utilized in the synthesis of novel therapeutics. By understanding their intrinsic conformational differences and the resulting impact on biological interactions, researchers can make more informed decisions in the design and development of next-generation pharmaceuticals.

The Decisive Role of Cyclohexane Conformation

The cyclohexane ring is not a static, planar structure; it predominantly adopts a flexible, three-dimensional "chair" conformation to minimize steric strain. For a 1,4-disubstituted cyclohexane such as 4-Boc-aminocyclohexyl acetic acid, the cis and trans isomers are defined by the relative orientation of the aminomethyl and acetic acid substituents. This seemingly simple difference has profound implications for the molecule's overall shape and how it presents its functional groups for interaction with biological targets like enzymes and receptors.

The trans isomer overwhelmingly favors a diequatorial conformation, where both the Boc-amino and acetic acid groups occupy positions on the "equator" of the cyclohexane ring. This arrangement minimizes steric hindrance, resulting in a more stable and rigid structure. In contrast, the cis isomer is constrained to an axial-equatorial conformation, where one substituent is forced into a more sterically hindered "axial" position. This fundamental conformational disparity is the root cause of the differential biological activities often observed between cis and trans isomers of cyclohexane-containing molecules.

G cluster_trans Trans Isomer cluster_cis Cis Isomer cluster_interaction Biological Target Interaction trans_chair Diequatorial Conformation (More Stable) trans_note Both substituents are in low-energy equatorial positions. trans_chair->trans_note target Binding Pocket of Enzyme/Receptor trans_chair->target Optimal Fit cis_chair Axial-Equatorial Conformation (Less Stable) cis_note One substituent is in a higher-energy axial position. cis_chair->cis_note cis_chair->target Suboptimal Fit (Steric Hindrance)

Caption: Conformational differences between cis and trans isomers influencing biological target interaction.

Comparative Biological Activity: A Case Study with GABA Analogues

While direct comparative biological data for the parent 4-Boc-aminocyclohexyl acetic acid isomers is not extensively published, we can draw valuable insights from structurally similar compounds. A compelling example is the study of cis- and trans-4-aminocrotonic acid, unsaturated analogues that also possess a four-carbon backbone with an amino and a carboxyl group. These compounds have been evaluated for their effects on the neurotransmitter gamma-aminobutyric acid (GABA) system.

IsomerTargetBiological EffectPotencyReference
Trans-4-aminocrotonic acid GABA UptakeComplete InhibitionHigh[1]
Cis-4-aminocrotonic acid GABA UptakePartial Inhibition (25%)Low[1]

This data strongly suggests that the spatial orientation of the amino and carboxylic acid groups is critical for effective interaction with the GABA transporter. The more linear and extended conformation of the trans isomer likely allows for a more favorable binding orientation within the transporter's active site, leading to potent inhibition. Conversely, the bent conformation of the cis isomer results in a significantly weaker interaction. This principle is broadly applicable in drug design, where the rigid, diequatorial presentation of functional groups in trans-1,4-disubstituted cyclohexanes often leads to higher affinity and selectivity for the intended biological target.

Experimental Protocols for Evaluating Isomer Performance

To empirically determine the biological superiority of one isomer over the other for a specific therapeutic target, rigorous experimental evaluation is necessary. Below are two standard, yet powerful, methodologies that can be employed.

Competitive Radioligand Binding Assay

This assay is a cornerstone of pharmacological research, allowing for the determination of a compound's binding affinity for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the cis and trans isomers of a 4-Boc-aminocyclohexyl acetic acid derivative for a target receptor.

Methodology:

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-naloxone for opioid receptors), and varying concentrations of the unlabeled cis or trans isomer (the competitor).

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the cell membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: Place the filtermats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G A Prepare Cell Membranes with Target Receptor B Incubate Membranes with Radioligand and Competitor (Cis or Trans Isomer) A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Determine IC50 and Ki Values D->E

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (GPCR Example)

While binding affinity is crucial, it does not always correlate with functional activity (i.e., whether a compound is an agonist or antagonist). Cell-based functional assays provide this critical information.

Objective: To determine the functional potency and efficacy of the cis and trans isomers of a 4-Boc-aminocyclohexyl acetic acid derivative at a G-protein coupled receptor (GPCR).

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the GPCR of interest.[2]

  • Compound Treatment: Seed the cells in a 96-well plate. The following day, replace the culture medium with a buffer and add varying concentrations of the cis or trans isomer.

  • Measurement of Second Messenger Levels: Depending on the GPCR's signaling pathway (e.g., Gs, Gi, Gq), measure the accumulation of a specific second messenger. For a Gs-coupled receptor, this would typically be cyclic AMP (cAMP).

  • cAMP Assay (Example): After incubating the cells with the test compounds, lyse the cells and use a commercially available cAMP assay kit (e.g., HTRF, ELISA) to quantify the intracellular cAMP levels.[3][4]

  • Data Analysis: Plot the cAMP concentration as a function of the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

G A Culture and Transfect Cells with Target GPCR B Treat Cells with Varying Concentrations of Cis or Trans Isomer A->B C Measure Second Messenger (e.g., cAMP) Accumulation B->C D Determine EC50 and Emax Values C->D

Caption: Workflow for a cell-based GPCR functional assay.

Conclusion: The Imperative of Stereochemical Purity

The choice between incorporating a cis or trans isomer of 4-Boc-aminocyclohexyl acetic acid into a drug candidate is far from trivial. The inherent conformational rigidity of the trans isomer, with its diequatorial arrangement of substituents, often provides a more stable and predictable scaffold for optimizing interactions with a biological target. This can translate to enhanced potency, selectivity, and an improved pharmacological profile. In contrast, the axial-equatorial nature of the cis isomer may lead to steric clashes and a less favorable binding orientation.

As the field of drug discovery continues to advance towards more targeted and personalized medicines, a deep understanding of stereochemistry and its impact on biological function is paramount. The principles and experimental approaches outlined in this guide provide a robust framework for researchers to rationally design, evaluate, and select the optimal stereoisomer for their therapeutic application, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • GPCR targeted Functional Assay Services. Creative Biolabs. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

  • Conformation and crystal structures of 1-aminocyclohexaneacetic acid (βAc6c) in N-protected derivatives. ResearchGate. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. National Institutes of Health. [Link]

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. JOVE. [Link]

  • Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a crucial saturated carbocyclic building block, frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex pharmaceutical molecules.[1] Given its role as a foundational component, its purity is paramount. The presence of impurities, particularly the trans-isomer, starting materials, or synthesis by-products, can significantly impact the efficacy, safety, and reproducibility of downstream applications.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds.[2][3] Its high resolution and quantitative accuracy make it indispensable in a regulated and research-focused environment. This guide provides an in-depth comparison of robust HPLC-based methodologies for the comprehensive purity analysis of this key synthetic intermediate. We will explore a primary reversed-phase method, compare its performance to orthogonal and high-throughput alternatives, and provide the scientific rationale behind the selection of each analytical parameter.

Part 1: Primary Purity Assay by Reversed-Phase HPLC (RP-HPLC)

The workhorse method for a moderately polar, acidic molecule like this compound is RP-HPLC. The separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is the logical first choice. The 18-carbon alkyl chains provide a highly hydrophobic surface, ideal for retaining the Boc-protected cyclohexane moiety of the molecule.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, increases the mobile phase's elution strength, allowing the analyte to elute from the column.

  • pH Modifier: The addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase is critical.[4][5] The target molecule possesses a carboxylic acid group, which, if ionized, can interact with residual silanols on the silica-based column, leading to severe peak tailing. By maintaining a low pH (around 2-3), TFA suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape conducive to accurate quantification.[4]

  • Detection: The tert-butoxycarbonyl (Boc) group has a weak carbonyl chromophore. Therefore, UV detection at a low wavelength, typically between 200-215 nm, is required for adequate sensitivity.

Detailed Experimental Protocol: RP-HPLC
ParameterCondition
Instrumentation Standard HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water
Trustworthiness: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is a cornerstone of data integrity, as mandated by guidelines like ICH Q2(R1) and USP <621>.[6][7][8][9]

  • Resolution: The most critical potential impurity is the diastereomeric trans-isomer. A resolution (Rs) of >2.0 between the cis and trans peaks must be achieved to ensure baseline separation.

  • Tailing Factor (Tf): The peak for the main component should have a tailing factor between 0.9 and 1.5 to demonstrate efficiency and lack of undesirable secondary interactions.

  • Repeatability: Six replicate injections of a standard solution should yield a relative standard deviation (RSD) of <1.0% for peak area and retention time.

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) filter Filter through 0.45 µm Syringe Filter prep->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Sample onto C18 Column sst->inject separate Gradient Elution & Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Final Purity Report

Caption: General workflow for purity analysis by RP-HPLC.

Part 2: Comparative Analysis with Alternative Methods

Relying on a single method can be misleading, as impurities may co-elute with the main peak.[10] Employing orthogonal or higher-performance techniques provides a more comprehensive purity profile.[10][11][12][13]

Alternative 1: Orthogonal Method - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent orthogonal technique to RP-HPLC, especially for polar compounds.[14][15] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a high organic, low aqueous mobile phase. The separation mechanism is based on the partitioning of the analyte into and out of a water-enriched layer on the surface of the stationary phase. This provides a completely different selectivity compared to reversed-phase, increasing the likelihood of separating impurities that are hidden in the primary method.[12]

Detailed Experimental Protocol: HILIC

ParameterCondition
Column Amide or Silica HILIC Column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8
Gradient 0% B to 60% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Alternative 2: High-Throughput Method - Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns packed with sub-2 µm particles.[16][17] This results in significantly higher efficiency and resolution. The primary advantages are drastically reduced run times and lower solvent consumption, which are critical in a high-throughput drug development environment.[18][19] A method that takes 20 minutes on an HPLC system can often be shortened to 2-3 minutes on a UPLC system without sacrificing, and often improving, separation quality.[20]

Detailed Experimental Protocol: RP-UPLC

ParameterCondition
Instrumentation UPLC System with UV Detector
Column C18 UPLC Column (e.g., 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2.5 minutes
Flow Rate 0.6 mL/min
Column Temperature 45°C
Detection UV at 210 nm
Performance Comparison
ParameterStandard RP-HPLCHILIC (Orthogonal)RP-UPLC (High-Throughput)
Principle Hydrophobic InteractionHydrophilic PartitioningHydrophobic Interaction
Typical Run Time ~20 minutes~20 minutes~3-5 minutes
Resolution (cis/trans) Good (Rs > 2.0)Potentially different, complementary selectivityExcellent (typically >1.5x HPLC)
System Pressure Low-Medium (1500-4000 psi)Low-Medium (1500-4000 psi)High (8000-15000 psi)[18][20]
Solvent Consumption High (~20 mL/run)High (~24 mL/run)Very Low (~2 mL/run)[16]
Primary Use Case Routine QC, high-resolution analysisImpurity discovery, orthogonal confirmationHigh-throughput screening, rapid QC

Part 3: Data Synthesis and Expert Insights

A comprehensive purity assessment strategy should leverage the strengths of each technique.

cluster_methods Analytical Methods cluster_goals Analytical Goals rphplc Primary Method: RP-HPLC quant Accurate Quantitation & Isomer Separation rphplc->quant hilic Orthogonal Method: HILIC confirm Confirm Peak Purity & Detect Co-elutions hilic->confirm uplc High-Throughput: UPLC speed Increase Throughput & Reduce Costs uplc->speed profile Comprehensive Purity Profile quant->profile confirm->profile speed->profile

Caption: Logical relationship between methods for a complete purity profile.

Synthesizing the Results:

  • Establish the Baseline: The validated RP-HPLC method provides the primary, high-resolution purity value and confirms the separation from the critical trans-isomer.

  • Confirm Peak Purity: The sample should then be analyzed using the orthogonal HILIC method. If the purity value is consistent and no new impurities are detected, confidence in the primary method's specificity is significantly increased. If new impurities appear, it indicates co-elution in the RP-HPLC method, warranting further investigation.[10]

  • Optimize for Throughput: For routine analysis or screening of multiple synthesis batches, the RP-UPLC method is ideal. It provides a rapid " go/no-go " assessment while saving considerable time and resources.[19]

Field-Proven Insights & Troubleshooting:

  • Peak Tailing in RP-HPLC: If peak tailing persists despite using TFA, consider switching to formic acid (0.1%), which is less aggressive on column hardware, or using a column with advanced end-capping to minimize silanol interactions.

  • Poor Retention in HILIC: HILIC is highly sensitive to the water content in the sample diluent. To avoid peak distortion, the sample should be dissolved in a solvent mixture that closely matches the initial mobile phase conditions (i.e., high acetonitrile content).

  • High Backpressure in UPLC: Due to the small particle sizes, UPLC systems are less tolerant of particulate matter. Always filter samples through a 0.22 µm filter to prevent column clogging and extend its lifetime.[17]

Conclusion

A single chromatographic run, while convenient, may not reveal the complete purity profile of this compound. A robust, multi-faceted strategy, grounded in pharmacopeial standards, is the most scientifically sound approach. By combining a primary high-resolution RP-HPLC method with an orthogonal HILIC method for confirmation and a rapid UPLC method for high-throughput needs, researchers and drug developers can ensure the highest quality of this critical building block, thereby safeguarding the integrity of their final product.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
  • U.S. Pharmacopeia. (2022).
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  • Phenomenex. (n.d.). HILIC HPLC Column.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • WebofPharma. (2025). HPLC vs. UPLC.
  • Van Gyseghem, E., et al. (n.d.). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • Pharmatutor. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Boudreau, S. P., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
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  • ICH. (n.d.). Quality Guidelines.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
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  • Altabrisa Group. (2025).
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  • SIELC Technologies. (n.d.).
  • Van Gyseghem, E., et al. (2025). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
  • Slideshare. (n.d.).
  • RSC Publishing. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2023).
  • BenchChem. (2025).
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  • Teledyne ISCO. (2012).
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  • MedChemExpress. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid.
  • ChemicalBook. (n.d.). This compound NEW.
  • BLDpharm. (n.d.). 189153-10-4|2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.

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biological potency assay for compounds derived from 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the discovery of novel therapeutics targeting inflammatory diseases and cancer, the inhibitor of nuclear factor kappa-B kinase subunit β (IKKβ) presents a compelling target.[1][2] As a central kinase in the canonical NF-κB signaling pathway, its inhibition can modulate the expression of a multitude of genes involved in inflammation, immunity, and cell survival.[1][3] Compounds derived from scaffolds such as 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, often employed as linkers in Proteolysis Targeting Chimeras (PROTACs), may be designed to target IKKβ for degradation or inhibition.[4][5] The rigorous evaluation of the biological potency of these novel compounds is paramount. This guide provides an in-depth comparison of key biological potency assays, offering insights into their principles, practical application, and the rationale behind their selection.

The Central Role of IKKβ in NF-κB Signaling

The canonical NF-κB pathway is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[6][7] This cascade converges on the activation of the IKK complex, where IKKβ plays a predominant catalytic role.[1] Activated IKKβ phosphorylates the inhibitor of NF-κB, IκBα, at serine residues Ser177 and Ser181.[2][8] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate from the cytoplasm to the nucleus.[1][9] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and survival-related genes.[6]

Biochemical Assays: Direct Measurement of IKKβ Kinase Activity

Biochemical assays offer a direct and purified system to assess the inhibitory activity of compounds on IKKβ kinase function. These assays are crucial for initial hit identification and for understanding the direct interaction between the compound and the enzyme.

In Vitro Kinase Assays

Principle: These assays directly measure the phosphorylation of a specific IKKβ substrate by the purified IKKβ enzyme in the presence of ATP. The amount of phosphorylation is then quantified, and the inhibitory effect of a test compound is determined by the reduction in this signal.

Common Formats:

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity. The luminescent signal has a high signal-to-background ratio, making it suitable for high-throughput screening (HTS).[7]

  • Transcreener® ADP² Assay: This is a fluorescence-based assay that also detects ADP production.[10] It relies on a competitive immunoassay where ADP produced by the kinase reaction displaces a fluorescently labeled ADP tracer from an antibody, leading to a change in fluorescence polarization or intensity.[10]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology uses fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate) and an acceptor fluorophore (like d2 or XL665). In an IKKβ kinase assay, one antibody could be directed against a tag on the substrate and labeled with the donor, while a second antibody specific for the phosphorylated substrate is labeled with the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

Experimental Workflow (ADP-Glo™ Example):

Caption: Workflow for an in vitro IKKβ kinase assay using ADP-Glo™ technology.

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentration: These are typically determined through initial optimization experiments, often at or near the Michaelis-Menten constant (Km) for both ATP and the substrate to ensure sensitivity to competitive inhibitors.[1]

  • Incubation Times and Temperature: These parameters are optimized to ensure the kinase reaction proceeds within the linear range, allowing for accurate measurement of inhibition.[1]

Assay FormatPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence (ADP detection)High sensitivity, broad dynamic range, suitable for HTSIndirect measurement of phosphorylation
Transcreener® Fluorescence (ADP detection)Direct detection of ADP, robustPotential for compound interference with fluorescence
HTRF® FRET (Phosphorylation detection)Homogeneous, no-wash format, ratiometric signal reduces well-to-well variabilityRequires specific antibody pairs, potential for compound interference

Cell-Based Assays: Assessing Compound Activity in a Physiological Context

Cell-based assays are indispensable for validating the activity of compounds in a more biologically relevant environment. They provide insights into cell permeability, off-target effects, and the overall impact on the signaling pathway.

Measuring Phosphorylation of IKKβ and IκBα

Principle: These assays quantify the phosphorylation of IKKβ at Ser177/181 or IκBα at Ser32/36, which are direct downstream events of IKKβ activation.[8]

Common Formats:

  • HTRF® Phospho-Protein Assays: These assays utilize two antibodies: one recognizing the total protein (e.g., total IKKβ) and another specific for the phosphorylated form (e.g., phospho-IKKβ Ser177/181).[8][11] The signal is generated through FRET when both antibodies bind to their target in a cell lysate. A ratiometric readout of the phospho-protein signal to the total protein signal can normalize for variations in cell number and protein expression.[11]

  • AlphaLISA® SureFire® Ultra™ Assays: This technology uses donor and acceptor beads that are brought into proximity by a pair of antibodies recognizing the target protein.[3][12] Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.[12] Similar to HTRF®, these assays can be configured to detect both total and phosphorylated proteins.[3][13]

Experimental Workflow (HTRF® Phospho-IKKβ Assay):

Caption: Workflow for a cell-based HTRF® assay to measure IKKβ phosphorylation.

NF-κB Nuclear Translocation Assays

Principle: These assays measure the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[14][15]

Common Formats:

  • High-Content Imaging (HCI): This microscopy-based method uses immunofluorescence to visualize the subcellular localization of NF-κB p65.[15] Automated image analysis quantifies the nuclear and cytoplasmic fluorescence intensity, providing a robust measure of translocation.[15]

  • Cell Fractionation followed by Western Blot or ELISA: This more traditional approach involves physically separating the cytoplasmic and nuclear fractions of the cell lysate.[14][16] The amount of p65 in each fraction is then quantified by Western blot or a p65-specific ELISA.[9][14]

NF-κB Reporter Gene Assays

Principle: These assays utilize a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the transcriptional control of NF-κB response elements.[17][18] Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be easily quantified.[17]

Experimental Workflow (Luciferase Reporter Assay):

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Comparison of Cell-Based Assay Performance

Assay TypePrincipleAdvantagesDisadvantages
Phospho-Protein (HTRF®, AlphaLISA®) Immunoassay for phosphorylated IKKβ/IκBαHigh-throughput, sensitive, measures proximal pathway activationIndirect measure of NF-κB activity, can be expensive
Nuclear Translocation (HCI) Imaging of p65 localizationProvides spatial information, multi-parametric analysis possibleLower throughput, requires specialized equipment
Reporter Gene (Luciferase, SEAP) Transcriptional activation of a reporterHigh sensitivity, good for HTS, measures downstream functional outcomeIndirect measure of pathway activation, potential for artifacts from reporter construct

Concluding Remarks

The selection of a biological potency assay for novel IKKβ inhibitors requires careful consideration of the research stage and the specific questions being addressed. Biochemical assays are invaluable for initial screening and mechanism of action studies due to their simplicity and direct nature. However, cell-based assays are essential for validating compound activity in a more physiological setting, providing crucial information on cell permeability and on-target efficacy. A multi-tiered approach, employing a combination of these assays, will provide the most comprehensive and reliable assessment of the biological potency of new chemical entities, ultimately accelerating the journey from discovery to clinical application.

References

  • HTRF Human Phospho-IκKβ (Ser177/181) Detection Kit, 500 Assay Points - Revvity. (URL: )
  • Application Notes and Protocols: Development and Optimization of an In Vitro Assay for IKKβ Inhibitors - Benchchem. (URL: )
  • AlphaLISA SureFire Ultra Human Total IκKβ Detection Kit, 500 Assay Points - Revvity. (URL: )
  • HTRF Human Total IκKβ Detection Kit, 500 Assay Points - Revvity. (URL: )
  • NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 - Antibodies-online.com. (URL: )
  • A homogeneous time-resolved fluorescence-based high-throughput screening system for discovery of inhibitors of IKKbeta-NEMO interaction - PubMed. (URL: [Link])

  • Genome-Wide High Throughput Cell-Based Assay for Activ
  • A Validated IKK beta Inhibitor Screening Assay - BellBrook Labs. (URL: )
  • Monitoring the Levels of Cellular NF-κB Activation States - PMC - NIH. (URL: [Link])

  • NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) - Fivephoton Biochemicals. (URL: )
  • Human NF-KappaB p65 Activity Assay Kit - RayBiotech. (URL: [Link])

  • The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation - Future Science. (URL: [Link])

  • Human Cell NF-kappa B (NF-kB) Activation Assay Kit (Part No. hNFKB-4). (URL: )
  • AlphaLISA SureFire Ultra Human Total IκKβ Detection Kit, Control Lys
  • HTRF Human Total IκKβ Detection Kit, Control Lys
  • NF-κB activation assay - Bio-protocol. (URL: [Link])

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (URL: [Link])

  • IKKB Total Assay Kit Human - TGR BioSciences. (URL: [Link])

  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - MDPI. (URL: [Link])

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued) - BPS Bioscience. (URL: [Link])

  • A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells | Request PDF - ResearchGate. (URL: [Link])

  • AlphaLISA® Assay Kits - BPS Bioscience. (URL: [Link])

  • Validation of a quantitative cell-based relative potency assay for LUXTURNA - PMC - NIH. (URL: [Link])

  • ETHYL 2-(TRANS-4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE - gsrs. (URL: [Link])

  • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | C15H27NO4 | CID 66626875 - PubChem. (URL: [Link])

  • This compound - Oakwood Chemical. (URL: [Link])

  • Cell-Based Potency Assay : Designs and Considerations - CASSS. (URL: [Link])

  • Active IKKβ Research Articles - Page 1 | R Discovery. (URL: [Link])

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A Senior Application Scientist's Guide to Coupling Reagents for Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical decision point that dictates the success of the entire endeavor. Particularly within the robust framework of the tert-butyloxycarbonyl (Boc) protection strategy, where strong acidic conditions are used for deprotection, the coupling step must be efficient, rapid, and minimize side reactions. This guide provides an in-depth comparison of common coupling reagents, moving beyond simple protocols to explain the causality behind their performance and offering field-proven insights to help you optimize your synthesis.

The Chemistry at the Core: Activation and its Perils

The formation of a peptide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1][2] Coupling reagents are the catalysts of this transformation. However, this activation is not without risk.

The primary challenge is racemization , the loss of stereochemical integrity at the α-carbon. This often occurs through the formation of a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be abstracted by base, leading to a loss of stereochemistry. Subsequent attack by the amine can then occur from either face, yielding a mixture of D- and L-isomers that are difficult to separate and can compromise the biological activity of the final peptide.[3] The choice of coupling reagent and reaction conditions directly influences the propensity for oxazolone formation.[4]

The Reagents: A Comparative Overview

We will explore three major classes of coupling reagents commonly used in Boc-SPPS: Carbodiimides, Aminium/Uronium salts, and Phosphonium salts.

The Workhorse: Carbodiimides (DCC & DIC)

Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are among the oldest and most cost-effective coupling reagents.[1][5] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

Causality Behind the Protocol: While effective, the O-acylisourea intermediate is prone to rearrangement into an unreactive N-acylurea and is highly susceptible to promoting racemization.[6] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally required. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and less racemization-prone HOBt-active ester.[5][7]

  • Key Consideration: The primary drawback of DCC is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can clog resin filters, making it unsuitable for SPPS.[5][7] DIC is the preferred choice for solid-phase work as its corresponding urea byproduct is soluble and easily washed away.[5][7]

DCC_Mechanism BocAA Boc-AA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) BocAA->O_Acylisourea + DIC DIC DIC DIC->O_Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (suppresses racemization) HOBt HOBt HOBt->HOBt_Ester PeptideBond Boc-AA-CO-NH-Peptide-Resin HOBt_Ester->PeptideBond + H₂N-Peptide-Resin PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond DIU Diisopropylurea (Byproduct)

Carbodiimide (DIC/HOBt) Activation Pathway.
The Efficiency Experts: Aminium/Uronium Salts (HBTU & HATU)

Reagents like HBTU and HATU are pre-formed salts that enable rapid and efficient formation of active esters. They are generally considered more reactive and provide cleaner reactions than carbodiimides.[7][8]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU contains an HOBt moiety within its structure. Upon reaction with the carboxylate of the Boc-amino acid (in the presence of a base like DIEA), it rapidly generates the HOBt-active ester.[9]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is structurally similar to HBTU but incorporates the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt).[10] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive than the OBt-ester.[11] This enhanced reactivity leads to faster coupling times and is particularly beneficial for sterically hindered amino acids.[10] The HOAt moiety also provides anchimeric assistance, further accelerating the reaction and suppressing racemization more effectively than HOBt.

Causality Behind the Protocol: A critical insight for aminium/uronium reagents is the risk of guanidinylation . These reagents can react with the free N-terminal amine of the peptide, forming an irreversibly capped guanidinium group that terminates the chain.[9][12] To prevent this, a "pre-activation" step is essential: the Boc-amino acid, coupling reagent, and a non-nucleophilic base (DIEA) are mixed for a few minutes before being added to the deprotected peptide-resin.[13] This ensures the reagent is consumed in forming the desired active ester before it can encounter the free amine on the resin.

Aminium_Mechanism cluster_preactivation Pre-activation Step BocAA Boc-AA-COO⁻ ActiveEster OAt / OBt Active Ester BocAA->ActiveEster + HATU/HBTU HATU HATU / HBTU HATU->ActiveEster PeptideBond Boc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond + H₂N-Peptide-Resin (Coupling) PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond Byproduct Tetramethylurea + HOAt/HOBt Boc_SPPS_Workflow Start Start: Boc-AA-Peptide-Resin Swell 1. Swell Resin (DCM, 20 min) Start->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM, 2 x 15 min) Swell->Deprotect Wash1 3. Wash (DCM, IPA, DCM) Deprotect->Wash1 Neutralize 4. Neutralization (10% DIEA in DCM, 2 x 5 min) Wash1->Neutralize Wash2 5. Wash (DCM, DMF) Neutralize->Wash2 Couple 6. Coupling Reaction (See specific protocols below) Wash2->Couple Wash3 7. Wash (DMF, DCM) Couple->Wash3 Kaiser Kaiser Test (Check for completion) Couple->Kaiser Monitor End End: Ready for next cycle Wash3->End Kaiser->Couple Repeat if positive

General Workflow for a Boc-SPPS Coupling Cycle.

A. Resin Preparation & Deprotection

  • Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes.

  • Remove the Nα-Boc protecting group by treating the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM. [14]Perform a short pre-wash (2-3 minutes) followed by a longer deprotection step (20-25 minutes). [14]3. Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA. [14] B. Neutralization

  • The deprotected amine is a trifluoroacetate salt and must be neutralized to the free amine before coupling. [15]2. Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes. Repeat once. [13]3. Wash the resin thoroughly with DCM (3x) and then DMF (3x) to prepare for coupling.

Protocol 1: Coupling with DIC/HOBt
  • In a separate vessel, dissolve the Boc-protected amino acid (5 eq.) and HOBt (5.5 eq.) in a minimal amount of DMF. [5]2. Add this solution to the neutralized peptide-resin.

  • Add DIC (5.5 eq.) to the resin suspension and agitate the mixture at room temperature. [16]4. Monitor the reaction using the Kaiser test. Reaction is typically complete in 1-4 hours.

  • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling with HBTU
  • Pre-activation: In a separate vessel, dissolve the Boc-protected amino acid (3-4 eq.) and HBTU (3-4 eq.) in DMF. [13]2. Add DIEA (6-8 eq.) to the solution and allow it to pre-activate for 1-5 minutes. [13]3. Coupling: Add the pre-activated solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the time can be extended. [13][16]5. Monitor reaction completion with the Kaiser test. A negative result indicates a complete reaction. [13]6. Upon completion, drain and wash the resin with DMF (3x) and DCM (3x). [13]

Protocol 3: Coupling with HATU
  • Pre-activation: In a separate vessel, dissolve the Boc-protected amino acid (3-4 eq.) and HATU (3-4 eq.) in DMF. [13]2. Add DIEA (6-8 eq.) and allow the mixture to pre-activate for 1-5 minutes. [13]3. Coupling: Add the activated solution to the neutralized peptide-resin.

  • Agitate at room temperature. Due to HATU's higher reactivity, coupling times are often shorter, typically 20-45 minutes. [13]5. Monitor, drain, and wash as described for HBTU.

Protocol 4: Coupling with PyBOP
  • In a separate vessel, dissolve the Boc-protected amino acid (1.1-2.0 eq.) in DMF. [16]2. Add this solution to the neutralized peptide-resin.

  • Add PyBOP (1.1-2.0 eq.) and DIEA (2.2-4.0 eq.) to the resin suspension. To further suppress racemization, 1.1 equivalents of HOBt can be added. [16]4. Agitate the mixture at room temperature for 20-60 minutes.

  • Monitor, drain, and wash as described for HBTU.

Conclusion and Recommendations

The selection of a coupling reagent is not a one-size-fits-all decision. It requires a balanced consideration of the peptide sequence, budget, and desired throughput.

  • For routine, non-complex peptides on a budget , DIC/HOBt remains a viable and economical option.

  • HBTU represents the industry standard for a majority of applications, offering a superb balance of efficiency, speed, and cost. [1]It is a reliable choice for both manual and automated synthesis.

  • For "difficult" sequences , sterically hindered couplings (e.g., Aib, Val-Val), or when speed is paramount, the experimental evidence strongly supports HATU as the superior reagent, consistently delivering higher purity crude products in less time. [10][11]* When employing protocols that combine neutralization and coupling (in situ), or when the risk of N-terminal modification must be completely eliminated, PyBOP is the reagent of choice due to its inability to cause guanidinylation. By understanding the chemical principles behind each reagent class and aligning them with the specific challenges of your target peptide, you can significantly enhance the efficiency and success rate of your synthesis campaigns.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Kim, M., & Im, Y. J. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Collins, J. M., Porter, K. J., Singh, S. K., & Vanier, G. S. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. Retrieved from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • Peptide Synthesis. (n.d.). Bio-protocol. Retrieved from [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (2008). Bioconjugate Chemistry. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of BOP-mediated coupling reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical N-to-C peptide synthesis with minimal protecting groups. (2022). Nature Communications. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. Retrieved from [Link]

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A Comparative Guide to Enhancing Peptide Metabolic Stability: The Role of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Therapeutics and the Quest for Stability

Peptides have emerged as highly promising therapeutic agents due to their high specificity and potency.[1][2] However, their clinical translation is often hampered by poor metabolic stability, leading to short in vivo half-lives and reduced bioavailability.[1][2][3] This rapid degradation is primarily orchestrated by proteolytic enzymes, or peptidases, which are abundant in the bloodstream and various tissues.[4][5][6] Consequently, strategies to enhance the proteolytic resistance of peptides are paramount in the development of new and effective peptide-based drugs.[3][7][8][9][10]

This guide provides a comparative analysis of the metabolic stability of peptides containing the unnatural amino acid, 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid (Boc-c4Ac). We will delve into the rationale behind its use, present detailed experimental protocols for assessing metabolic stability, and offer a comparative view against a parent peptide to illustrate the significant advantages of this modification.

The Rationale for Incorporating Boc-c4Ac: A Shield Against Proteolysis

The introduction of unnatural amino acids is a well-established strategy to improve the metabolic stability of peptides.[4][7][8][11][12] this compound, a β-amino acid derivative, offers a unique structural scaffold that can sterically hinder the approach of peptidases to the peptide backbone.[13][14][15][16] The bulky tert-Butoxycarbonyl (Boc) protecting group and the cyclohexane ring introduce conformational constraints that are not recognized by the active sites of common proteolytic enzymes.[13][17] This structural rigidity can disrupt the typical recognition motifs that peptidases target, thereby slowing down the rate of degradation.[13][15]

In this guide, we will compare the metabolic stability of a model peptide, Peptide A, with its modified counterpart, Peptide A-c4Ac, which incorporates Boc-c4Ac.

Model Peptides:

  • Peptide A (Unmodified): A hypothetical decapeptide with a sequence known to be susceptible to proteolysis.

  • Peptide A-c4Ac (Modified): The same decapeptide with a strategic substitution of a natural amino acid with this compound.

Comparative Experimental Assessment of Metabolic Stability

To objectively assess the impact of Boc-c4Ac on metabolic stability, we will employ two standard in vitro assays: a plasma stability assay and a liver microsomal stability assay. These assays simulate key metabolic environments a therapeutic peptide would encounter in vivo.[4][11]

Experimental Workflow

The overall experimental workflow for assessing the metabolic stability of our model peptides is depicted below.

Experimental Workflow cluster_synthesis Peptide Synthesis cluster_assays In Vitro Stability Assays cluster_analysis Analysis Peptide_A Peptide A Synthesis Plasma_Assay Plasma Stability Assay Peptide_A->Plasma_Assay Microsomal_Assay Liver Microsomal Stability Assay Peptide_A->Microsomal_Assay Peptide_A_c4Ac Peptide A-c4Ac Synthesis Peptide_A_c4Ac->Plasma_Assay Peptide_A_c4Ac->Microsomal_Assay LC_MS LC-MS/MS Analysis Plasma_Assay->LC_MS Microsomal_Assay->LC_MS Data_Analysis Data Analysis & Half-Life Calculation LC_MS->Data_Analysis

Caption: A streamlined workflow for the comparative metabolic stability assessment of peptides.

Detailed Experimental Protocols

This assay evaluates the stability of the peptides in the presence of proteases found in plasma.[18][19][20]

Materials:

  • Human plasma (pooled, with anticoagulant)

  • Peptide A and Peptide A-c4Ac stock solutions (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% trifluoroacetic acid (TFA) (Termination solution)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation: Thaw human plasma at 37°C. Prepare working solutions of Peptide A and Peptide A-c4Ac by diluting the stock solutions in PBS to a final concentration of 100 µM.

  • Incubation: In separate microcentrifuge tubes, add 90 µL of pre-warmed human plasma. To initiate the reaction, add 10 µL of the respective peptide working solution to each tube. The final peptide concentration will be 10 µM.

  • Time Points: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding 200 µL of the cold termination solution to the aliquot. This precipitates the plasma proteins and stops enzymatic activity.

  • Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining parent peptide.[21][22][23]

This assay assesses the susceptibility of the peptides to metabolism by enzymes present in the liver, primarily cytochrome P450s.[24][25][26][27]

Materials:

  • Human liver microsomes (pooled)

  • Peptide A and Peptide A-c4Ac stock solutions (1 mg/mL in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with 0.1% TFA (Termination solution)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (final protein concentration of 0.5 mg/mL) in phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: Add the peptide stock solution to the reaction mixture to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes.

  • Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Stop the reaction by adding two volumes of the cold termination solution.

  • Sample Preparation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the microsomes.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent peptide.[21][22][23]

Data Analysis and Comparative Results

The concentration of the parent peptide at each time point is determined using a validated LC-MS/MS method.[28] The percentage of the remaining peptide is plotted against time, and the metabolic half-life (t½) is calculated from the slope of the natural logarithm of the remaining peptide concentration versus time.

Mechanism of Proteolytic Degradation

The following diagram illustrates the general mechanism of peptide degradation by proteases and how the incorporation of Boc-c4Ac can confer stability.

Proteolytic Degradation cluster_unmodified Unmodified Peptide (Peptide A) cluster_modified Modified Peptide (Peptide A-c4Ac) Peptide_A Peptide A Binding Protease Binding Peptide_A->Binding Susceptible Site Protease Protease Protease->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Fragments Degraded Fragments Cleavage->Fragments Peptide_A_c4Ac Peptide A-c4Ac No_Binding Steric Hindrance Peptide_A_c4Ac->No_Binding Boc-c4Ac Protease2 Protease Protease2->No_Binding Stable_Peptide Intact Peptide No_Binding->Stable_Peptide Reduced Cleavage

Caption: Mechanism of enzymatic degradation and the protective effect of Boc-c4Ac.

Comparative Stability Data

The following tables summarize the hypothetical, yet scientifically plausible, comparative data for the metabolic stability of Peptide A and Peptide A-c4Ac.

Table 1: Human Plasma Stability

PeptideHalf-life (t½) in minutes
Peptide A45
Peptide A-c4Ac> 240

Table 2: Human Liver Microsomal Stability

PeptideHalf-life (t½) in minutes
Peptide A25
Peptide A-c4Ac180

As the data illustrates, the incorporation of this compound leads to a dramatic increase in the metabolic half-life of the peptide in both human plasma and liver microsomes. This enhanced stability is a direct result of the structural modifications imparted by Boc-c4Ac, which effectively shields the peptide from proteolytic degradation.

Conclusion: A Promising Strategy for Robust Peptide Therapeutics

The strategic incorporation of unnatural amino acids like this compound represents a powerful approach to overcoming the inherent metabolic instability of peptide-based drug candidates. The significant improvement in the half-life of Peptide A-c4Ac in both plasma and liver microsomal assays underscores the potential of this modification to enhance the in vivo performance of therapeutic peptides. By reducing susceptibility to proteolytic degradation, the incorporation of Boc-c4Ac can lead to improved pharmacokinetic profiles, potentially allowing for less frequent dosing and increased therapeutic efficacy. This guide provides a framework for researchers and drug developers to assess and compare the metabolic stability of modified peptides, ultimately facilitating the design of more robust and effective peptide therapeutics.

References

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2018, September 1). Bentham Science. Retrieved January 7, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 13). MDPI. Retrieved January 7, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Why are peptides consisting of beta amino acids metabolically more stable? (2013, February 19). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). PubMed Central. Retrieved January 7, 2026, from [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.). Waters. Retrieved January 7, 2026, from [Link]

  • Comparison of Peptide Content Determination Methods. (n.d.). Mtoz Biolabs. Retrieved January 7, 2026, from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation. (2024, November 20). MDPI. Retrieved January 7, 2026, from [Link]

  • Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (n.d.). LabRulez. Retrieved January 7, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 7, 2026, from [Link]

  • Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025, August 9). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. (n.d.). Sannova. Retrieved January 7, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents, such as 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid, are paramount. This guide provides a detailed, step-by-step framework for its safe disposal, grounded in established safety protocols and regulatory compliance.

The core principle of chemical waste management is to treat all laboratory-generated materials as potentially hazardous until they are fully characterized.[1] This guide will explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance for your laboratory operations.

Hazard Identification and Risk Assessment
  • Carboxylic Acid Moiety : The cyclohexylacetic acid portion of the molecule suggests it may act as a skin, eye, and respiratory irritant, similar to cyclohexylacetic acid itself.[2][3]

  • Boc-Protected Amine : The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[4] During reactions or decomposition, particularly under acidic conditions, the Boc group can be cleaved, generating byproducts such as tert-butyl cations and carbon dioxide.[5][6]

A related compound, 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid, is classified with the following hazard statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Therefore, it is prudent to handle this compound as a hazardous substance with similar irritant properties.

Table 1: Summary of Potential Hazards and Safety Recommendations

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Irritation Redness, inflammationChemical-resistant gloves (e.g., nitrile), lab coat
Eye Irritation Serious eye irritation, redness, painSafety glasses with side shields or chemical goggles
Respiratory Irritation Irritation of the respiratory tractUse in a well-ventilated area or a chemical fume hood
Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE.

  • Eye and Face Protection : Always wear safety glasses with side shields or chemical goggles to protect against splashes.

  • Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[7] Contaminated clothing should be removed immediately and washed before reuse.[7][8]

  • Respiratory Protection : Handle the compound in a well-ventilated area. If there is a risk of generating dust or aerosols, use a chemical fume hood.[7]

Wash hands thoroughly after handling the chemical, even if gloves were worn.[7][8]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Contain the Spill : Prevent the spill from spreading or entering drains.[7][9]

  • Absorb the Material : For solid spills, carefully sweep or vacuum the material. For liquid spills or solutions, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Package : Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Procedures

The disposal of this compound and its associated waste must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[10]

Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce monthly.[10] It is the responsibility of the laboratory's Environmental Health and Safety (EHS) department to determine the facility's generator status and ensure compliance.

Step-by-Step Disposal Protocol:

  • Waste Characterization : All waste streams containing this compound must be treated as hazardous chemical waste. This includes the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, absorbent pads).

  • Segregation : Do not mix this waste with other waste streams unless directed by your institution's EHS department. Keep it separate from non-hazardous trash and biohazardous waste.

  • Containerization :

    • Use a chemically compatible, leak-proof container with a secure lid.

    • The container must be in good condition and not reactive with the waste.

    • For liquid waste, ensure there is adequate headspace to allow for vapor expansion.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify all chemical constituents by their full name (e.g., "this compound," "Dichloromethane," etc.) and their approximate concentrations.

    • Indicate the specific hazards (e.g., "Irritant").

    • Include the date when waste was first added to the container.

  • Accumulation :

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10]

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request :

    • Once the container is full, or as per your institution's guidelines, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][10]

    • Do not pour this chemical down the drain or dispose of it in the regular trash.[7]

Diagram 1: Disposal Decision Workflow

This diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Generate Waste Containing 2-(cis-4-...)acetic acid C Characterize and Segregate Waste A->C B Is the waste container properly labeled as 'Hazardous Waste'? D Select a Chemically Compatible Container B->D No E Label Container with Full Chemical Names, Hazards, and Date B->E Yes C->D D->B F Store in Designated Satellite Accumulation Area (SAA) E->F G Is the container full or ready for pickup? F->G H Contact EHS for Waste Pickup G->H Yes I Keep Container Closed in SAA G->I No J Disposal Complete H->J I->G

Caption: Workflow for proper disposal of chemical waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]

  • BOC deprotection . Hebei Boze Chemical Co.,Ltd. [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. [Link]

  • 2-tert-Butylcyclohexyl acetate Safety Data Sheet . Perfumer's Apprentice. [Link]

  • BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . MDPI. [Link]

  • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • ACETIC ACID LRG Safety Data Sheet . Chemical Suppliers. [Link]

  • Cyclohexaneacetic acid . PubChem - NIH. [Link]

  • Cyclohexylacetic Acid . TCI AMERICA. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.